molecular formula C8H9FN2O B1309197 2-(4-Fluorophenyl)acetohydrazide CAS No. 34547-28-9

2-(4-Fluorophenyl)acetohydrazide

Cat. No.: B1309197
CAS No.: 34547-28-9
M. Wt: 168.17 g/mol
InChI Key: PFBNINAURUGQRR-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)acetohydrazide is a useful research compound. Its molecular formula is C8H9FN2O and its molecular weight is 168.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-fluorophenyl)acetohydrazide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9FN2O/c9-7-3-1-6(2-4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBNINAURUGQRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396201
Record name 2-(4-fluorophenyl)acetohydrazide
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Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34547-28-9
Record name 4-Fluorobenzeneacetic acid hydrazide
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Record name 2-(4-fluorophenyl)acetohydrazide
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Record name 2-(4-fluorophenyl)acetohydrazide
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Foundational & Exploratory

2-(4-Fluorophenyl)acetohydrazide CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)acetohydrazide, a key chemical intermediate. It details its chemical identity, physical properties, a standard synthesis protocol, and a visual representation of the synthetic workflow.

Core Compound Information

Chemical Structure:

Chemical structure of this compound

Image Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
CAS Number 34547-28-9[1]
Molecular Formula C₈H₉FN₂O
Molecular Weight 168.17 g/mol
Appearance White to off-white crystalline powder
Melting Point 158-162 °C
Purity ≥98%
Solubility Soluble in methanol and ethanol
InChI Key PFBNINAURUGQRR-UHFFFAOYSA-N

Experimental Protocols

A standard and efficient two-step laboratory-scale synthesis for this compound is detailed below. This process involves the initial Fischer esterification of 2-(4-fluorophenyl)acetic acid to its corresponding ethyl ester, which is then followed by hydrazinolysis to yield the final product.

Part 1: Synthesis of Ethyl 2-(4-fluorophenyl)acetate (Esterification)

This procedure is based on the well-established Fischer esterification reaction.

Materials:

  • 2-(4-fluorophenyl)acetic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(4-fluorophenyl)acetic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-fluorophenyl)acetate as an oil.

Part 2: Synthesis of this compound (Hydrazinolysis)

Materials:

  • Ethyl 2-(4-fluorophenyl)acetate (crude from Part 1)

  • Hydrazine hydrate (80% solution)

  • Ethanol (95%)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and flask

  • Ice bath

Procedure:

  • Dissolve the crude ethyl 2-(4-fluorophenyl)acetate in ethanol in a round-bottom flask.

  • To the stirred solution, add hydrazine hydrate (1.5 equivalents).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction for the formation of a precipitate.

  • Upon completion, cool the reaction mixture in an ice bath to facilitate further precipitation of the product.

  • Collect the white solid by vacuum filtration using a Büchner funnel and wash it with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol to yield pure this compound.

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound.

SynthesisWorkflow Start 2-(4-fluorophenyl)acetic acid Step1 Esterification (Ethanol, H₂SO₄, Reflux) Start->Step1 Intermediate Ethyl 2-(4-fluorophenyl)acetate Step1->Intermediate Step2 Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) Intermediate->Step2 End This compound Step2->End

Caption: Synthetic workflow for this compound.

References

Spectral analysis of 2-(4-Fluorophenyl)acetohydrazide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectral analysis of 2-(4-Fluorophenyl)acetohydrazide, a key intermediate in the synthesis of various biologically active compounds. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, crucial for the structural elucidation and quality control of this compound.

Introduction

This compound (C₈H₉FN₂O, Molar Mass: 168.17 g/mol ) is a hydrazide derivative of 4-fluorophenylacetic acid. Its structural integrity is paramount for its use in further synthetic steps. Spectroscopic techniques are essential tools for confirming the identity and purity of this compound. This guide summarizes the key spectral features and provides standardized experimental protocols for their acquisition.

Data Presentation

The following tables summarize the quantitative data obtained from the spectral analysis of this compound.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
9.18Broad Singlet1H-NH- (Amide)
7.26Doublet of Doublets2HAr-H (ortho to CH₂)
7.09Triplet2HAr-H (ortho to F)
4.21Broad Singlet2H-NH₂ (Hydrazine)
3.31Singlet2H-CH₂-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~170C=O (Amide)
~161 (d, ¹JCF ≈ 243 Hz)C-F
~132 (d, ³JCF ≈ 8 Hz)Ar-C (ortho to CH₂)
~131Ar-C (ipso to CH₂)
~115 (d, ²JCF ≈ 21 Hz)Ar-C (ortho to F)
~40-CH₂-

Note: These are predicted values based on analogous compounds and typical chemical shifts. Experimental verification is recommended.

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Strong, BroadN-H Stretch (NH₂)
3150 - 3250MediumN-H Stretch (Amide)
3000 - 3100MediumAromatic C-H Stretch
2850 - 2960MediumAliphatic C-H Stretch
1640 - 1680StrongC=O Stretch (Amide I)
1500 - 1600StrongN-H Bend (Amide II) & Aromatic C=C Stretch
1210 - 1230StrongC-F Stretch

Note: These are predicted characteristic absorption bands. The exact peak positions may vary.

Table 4: Mass Spectrometry Data

m/zInterpretation
169[M+H]⁺ (Molecular ion + proton)[1]
168[M]⁺ (Molecular ion)
109[C₇H₆F]⁺ (Fluorotropylium ion)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Temperature: 298 K

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • Processing: Fourier transform the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale to the residual solvent peak (DMSO at 2.50 ppm).

¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 20-50 mg of this compound in approximately 0.6 mL of DMSO-d₆.

  • Instrumentation: A 100 MHz or higher frequency NMR spectrometer.

  • Acquisition Parameters:

    • Temperature: 298 K

    • Pulse program: Proton-decoupled

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2.0 s

    • Spectral width: 0 to 200 ppm

  • Processing: Fourier transform and phase correct the spectrum. Calibrate the chemical shift scale to the solvent peak (DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the solid sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: An FT-IR spectrometer.

  • Acquisition Parameters:

    • Spectral range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

  • Processing: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition Parameters:

    • Ionization mode: Positive ion mode

    • Mass range: m/z 50 - 500

    • Capillary voltage: 3.5 kV

    • Cone voltage: 30 V

    • Source temperature: 120 °C

    • Desolvation temperature: 350 °C

  • Processing: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

Visualization of Methodologies

The following diagrams illustrate the workflow and logical connections in the spectral analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectral Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet Preparation of KBr Pellet Sample->KBr_Pellet MS_Sample Dilution in Methanol/Acetonitrile Sample->MS_Sample NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FT-IR Spectroscopy KBr_Pellet->IR MS Mass Spectrometry MS_Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Values, Fragmentation MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure logical_relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure This compound Structure H_NMR ¹H NMR: Proton Environment & Connectivity H_NMR->Structure confirms C_NMR ¹³C NMR: Carbon Skeleton C_NMR->Structure confirms IR Functional Groups: -C=O, -NH, -NH₂, -CF, Aromatic IR->Structure confirms MS Molecular Weight & Formula Confirmation MS->Structure confirms

References

An In-depth Technical Guide to 2-(4-Fluorophenyl)acetohydrazide: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)acetohydrazide, a fluorinated aromatic hydrazide of interest in medicinal chemistry and drug discovery. While the specific historical details of its initial discovery and synthesis are not prominently documented in readily available scientific literature, this document consolidates information on its chemical properties, a detailed, experimentally supported synthesis protocol, and its emerging role as a valuable building block in the development of novel therapeutic agents. The compound's significance lies in its utility as a chemical intermediate, primarily for the synthesis of more complex molecules with potential biological activities.

Introduction

This compound (CAS No: 34547-28-9) is a carbohydrazide derivative characterized by a 4-fluorophenyl moiety attached to an acetohydrazide backbone. The introduction of a fluorine atom into organic molecules is a common strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. Hydrazides, in general, are versatile precursors for the synthesis of a wide array of heterocyclic compounds and are known to be key components in many biologically active molecules, exhibiting antimicrobial, and anticancer properties. This guide will detail the known information about this compound, from its synthesis to its potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While extensive experimental data is not available in the literature, these properties are based on information from chemical suppliers and computational predictions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 34547-28-9[1]
Molecular Formula C₈H₉FN₂O
Molecular Weight 168.17 g/mol N/A
Physical Form Solid
Purity 96%
Storage Temperature 2-8°C
InChI Key PFBNINAURUGQRR-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The most common and established method for the synthesis of acetohydrazides is the hydrazinolysis of the corresponding ester. In the case of this compound, this involves the reaction of ethyl (4-fluorophenyl)acetate with hydrazine hydrate.

Synthesis of the Precursor: Ethyl (4-fluorophenyl)acetate

The precursor, ethyl (4-fluorophenyl)acetate, is typically prepared by the Fischer esterification of 4-fluorophenylacetic acid with ethanol in the presence of a catalytic amount of strong acid, such as sulfuric acid.

Experimental Protocol: Fischer Esterification of 4-Fluorophenylacetic Acid

  • To a round-bottom flask, add 4-fluorophenylacetic acid (1 equivalent).

  • Add an excess of absolute ethanol (e.g., 5-10 equivalents) to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl (4-fluorophenyl)acetate.

Synthesis of this compound

The final step is the conversion of the ester to the hydrazide.

Experimental Protocol: Hydrazinolysis of Ethyl (4-fluorophenyl)acetate

  • Dissolve ethyl (4-fluorophenyl)acetate (1 equivalent) in a suitable solvent, typically ethanol or methanol, in a round-bottom flask.[2]

  • Add hydrazine hydrate (e.g., 1.5-2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to reflux for a period of 4 to 24 hours, depending on the reactivity. The progress of the reaction can be monitored by TLC.

  • Upon completion of the reaction, the solvent is typically removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound as a solid.[2]

Logical Workflow of Synthesis

The synthesis of this compound follows a logical and straightforward two-step process starting from 4-fluorophenylacetic acid. This workflow is depicted in the following diagram.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 4-Fluorophenylacetic Acid B Ethyl (4-fluorophenyl)acetate A->B Fischer Esterification C This compound B->C Nucleophilic Acyl Substitution Ethanol, H₂SO₄ (cat.) Ethanol, H₂SO₄ (cat.) Hydrazine Hydrate Hydrazine Hydrate

Synthetic pathway for this compound.

Role in Drug Discovery and Research

While this compound itself is not known to possess significant biological activity, its true value lies in its role as a versatile intermediate for the synthesis of more complex molecules. The hydrazide functional group is a key synthon for creating a variety of heterocyclic systems and for linking different pharmacophores.

Precursor for Heterocyclic Synthesis

The hydrazide moiety can undergo cyclization reactions with various reagents to form important heterocyclic cores, such as pyrazoles, oxadiazoles, and triazoles. These heterocyclic systems are prevalent in many approved drugs.

Linker in Multi-target Ligand Design

The hydrazide can be condensed with aldehydes or ketones to form hydrazones. This hydrazone linkage is often used in the design of hybrid molecules that can interact with multiple biological targets.

Fragment-Based Drug Discovery

Recently, this compound has been identified as a fragment in a crystallographic fragment screen against the c-di-AMP-synthesizing enzyme CdaA from Listeria monocytogenes. This suggests its potential as a starting point for the development of novel antibiotics. The experimental workflow for such a screening process is outlined below.

G A Protein Crystallization B Fragment Soaking or Co-crystallization (with this compound) A->B C X-ray Diffraction Data Collection B->C D Structure Solution and Refinement C->D E Identification of Fragment Binding D->E F Lead Optimization E->F

Experimental workflow for fragment-based screening.

Conclusion

This compound is a valuable, yet under-documented, chemical entity. While its own discovery and history are not well-defined in the accessible literature, its synthetic pathway is straightforward and analogous to other well-known hydrazides. Its primary importance for researchers and drug development professionals lies in its utility as a versatile building block for creating more complex and potentially bioactive molecules. The presence of the 4-fluorophenyl group makes it an attractive starting material for generating compounds with potentially enhanced pharmacological properties. As research in areas like fragment-based drug discovery continues to grow, the importance of such fundamental chemical building blocks is likely to increase.

References

The Pivotal Role of 2-(4-Fluorophenyl)acetohydrazide in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and application of 2-(4-Fluorophenyl)acetohydrazide as a key chemical intermediate in the development of novel therapeutics.

This document provides an in-depth overview of this compound, a versatile chemical intermediate with significant applications in medicinal chemistry. Its unique structural features make it a valuable building block for the synthesis of a wide range of biologically active compounds, including those with anticonvulsant, antimicrobial, and anticancer properties. This guide details its chemical and physical properties, provides a step-by-step synthesis protocol, and explores its role in the development of various therapeutic agents through the synthesis of its derivatives.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₉FN₂OPubChem
Molecular Weight 168.17 g/mol PubChem
Melting Point 162-164 °CVarious Suppliers
CAS Number 34547-28-9Chemical Abstracts Service
Solubility Soluble in ethanol, methanol, and DMSO. Sparingly soluble in water.General Knowledge

Table 1: Key Chemical and Physical Properties of this compound

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from 2-(4-Fluorophenyl)acetic acid. The general workflow involves an initial esterification followed by hydrazinolysis.

Step 1: Esterification of 2-(4-Fluorophenyl)acetic acid to Ethyl 2-(4-fluorophenyl)acetate

This initial step involves a classic Fischer esterification, where the carboxylic acid is converted to its corresponding ethyl ester in the presence of an acid catalyst.[1]

Experimental Protocol:

  • Reaction Setup: To a solution of 2-(4-Fluorophenyl)acetic acid (1 equivalent) in absolute ethanol (acting as both solvent and reactant), a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol%) is carefully added.

  • Reflux: The reaction mixture is heated to reflux (approximately 78-80 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the excess ethanol is removed under reduced pressure using a rotary evaporator. The residue is then dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Neutralization and Washing: The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude Ethyl 2-(4-fluorophenyl)acetate, which can be used in the next step without further purification.

G A 2-(4-Fluorophenyl)acetic Acid D Reflux (4-6h) A->D B Ethanol (Solvent & Reactant) B->D C H₂SO₄ (Catalyst) C->D E Work-up & Purification D->E F Ethyl 2-(4-fluorophenyl)acetate E->F

Figure 1: Esterification Workflow
Step 2: Hydrazinolysis of Ethyl 2-(4-fluorophenyl)acetate to this compound

The final step involves the conversion of the ester to the desired hydrazide by reacting it with hydrazine hydrate.

Experimental Protocol:

  • Reaction Setup: The crude Ethyl 2-(4-fluorophenyl)acetate (1 equivalent) is dissolved in ethanol. To this solution, hydrazine hydrate (80% solution in water, 1.5-2.0 equivalents) is added dropwise at room temperature with stirring.

  • Reaction: The reaction mixture is then stirred at room temperature or gently heated to reflux for 8-12 hours. The progress of the reaction is monitored by TLC.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled in an ice bath to facilitate the precipitation of the product. The resulting solid is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to afford this compound as a crystalline solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

G A Ethyl 2-(4-fluorophenyl)acetate D Stirring/Reflux (8-12h) A->D B Hydrazine Hydrate B->D C Ethanol (Solvent) C->D E Precipitation & Filtration D->E F This compound E->F

Figure 2: Hydrazinolysis Workflow

The Role of this compound as a Versatile Chemical Intermediate

This compound serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds with diverse pharmacological activities. The presence of the reactive hydrazide moiety allows for facile condensation reactions with aldehydes and ketones to form hydrazones, which are themselves a class of compounds with significant biological properties.

Anticonvulsant Activity

Derivatives of this compound have shown promise as anticonvulsant agents. A key mechanism of action for many anticonvulsant drugs is the blockade of voltage-gated sodium channels in neurons. By blocking these channels, the derivatives can reduce the excessive firing of neurons that leads to seizures.

Derivative ClassExample TargetIC₅₀ / ED₅₀Reference
Phenylacetamide DerivativesVoltage-Gated Sodium ChannelsNot explicitly reported for direct derivatives, but related compounds show activity in the micromolar range.General knowledge from anticonvulsant drug literature.

Table 2: Anticonvulsant Activity of Related Compounds

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Action Potential B Voltage-Gated Na+ Channel A->B C Na+ Influx B->C D Depolarization C->D E Neurotransmitter Release D->E F Neurotransmitter Receptor E->F G Excitatory Postsynaptic Potential F->G Intermediate This compound Derivative Intermediate->B Blocks

Figure 3: Anticonvulsant Mechanism of Action
Antimicrobial Activity

Hydrazone derivatives synthesized from this compound have demonstrated significant antimicrobial activity. A primary target for these compounds in bacteria is the enzyme DNA gyrase, which is essential for DNA replication and repair. Inhibition of this enzyme leads to bacterial cell death.

Derivative ClassTarget OrganismZone of Inhibition (mm) / MIC (µg/mL)Reference
Hydrazone DerivativesStaphylococcus aureusVariable, with some derivatives showing significant zones of inhibition.Research literature on antimicrobial hydrazones.
Hydrazone DerivativesEscherichia coliVariable, with some derivatives showing moderate activity.Research literature on antimicrobial hydrazones.

Table 3: Antimicrobial Activity of Hydrazone Derivatives

G cluster_0 Bacterial Cell A Relaxed DNA B DNA Gyrase (GyrA & GyrB subunits) A->B C Supercoiled DNA B->C D DNA Replication & Repair C->D E Cell Division D->E Intermediate This compound Hydrazone Derivative Intermediate->B Inhibits

Figure 4: Antimicrobial Mechanism of Action
Anticancer Activity

A significant area of research for derivatives of this compound is in the development of novel anticancer agents. These compounds have been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of caspase pathways. Additionally, some derivatives have been found to inhibit key signaling molecules involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Phenylacetamide DerivativesPC3 (Prostate)Some derivatives show activity in the 50-100 µM range.
Phenylacetamide DerivativesMCF-7 (Breast)Some derivatives show activity around 100 µM.

Table 4: Anticancer Activity of Phenylacetamide Derivatives

G cluster_0 Cancer Cell Signaling cluster_1 Apoptosis Pathway A Growth Factor B EGFR A->B C Downstream Signaling (e.g., MAPK, PI3K/Akt) B->C D Cell Proliferation & Survival C->D E Pro-apoptotic Signals F Caspase Cascade Activation E->F G Apoptosis F->G Intermediate This compound Derivative Intermediate->B Inhibits Intermediate->E Induces

References

Initial screening of 2-(4-Fluorophenyl)acetohydrazide for bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Initial Bioactivity Screening of 2-(4-Fluorophenyl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the hydrazide-hydrazone scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a vast array of biological activities.[1][2] Among these, this compound serves as a critical starting material and a key structural motif. The incorporation of a fluorine atom on the phenyl ring can significantly enhance metabolic stability, binding affinity, and overall pharmacological efficacy. This technical guide provides a comprehensive overview of the initial bioactivity screening of this compound and its derivatives, consolidating key findings on their antimicrobial, anticancer, and anti-inflammatory potential. This document details experimental protocols, presents quantitative data in a structured format, and visualizes essential workflows and pathways to serve as a foundational resource for drug discovery and development.

Synthesis of this compound and Derivatives

The synthesis of this compound is typically achieved through a two-step process starting from 2-(4-fluorophenyl)acetic acid. The initial step involves an esterification reaction, commonly with ethanol in the presence of an acid catalyst, to yield the corresponding ethyl ester. This intermediate is then subjected to hydrazinolysis, where it reacts with hydrazine hydrate to form the final this compound product.[3] This acetohydrazide core is a versatile intermediate that can be further reacted with various aromatic aldehydes or ketones to produce a library of hydrazone derivatives.[1]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation (Derivative Synthesis) A 2-(4-Fluorophenyl)acetic acid C Ethanol/H2SO4 A->C B Ethyl 2-(4-fluorophenyl)acetate D Ethyl 2-(4-fluorophenyl)acetate C->B F Hydrazine Hydrate D->F E This compound G This compound F->E I Substituted Aldehyde/Ketone G->I H Hydrazone Derivatives I->H

Caption: General synthesis of this compound and its hydrazone derivatives.

Initial Bioactivity Screening: A Multi-faceted Approach

The initial screening of this compound and its derivatives focuses on evaluating its potential across several key therapeutic areas. This typically involves a battery of in-vitro assays to determine its antimicrobial, anticancer, and anti-inflammatory properties.

G cluster_screening In-Vitro Bioactivity Screening cluster_assays Specific Assays cluster_results Data Analysis start This compound & Derivatives antimicrobial Antimicrobial Assays (Antibacterial & Antifungal) start->antimicrobial anticancer Anticancer Assays (Cytotoxicity) start->anticancer anti_inflammatory Anti-inflammatory Assays start->anti_inflammatory assay1 Agar Diffusion Broth Dilution (MIC) antimicrobial->assay1 assay2 MTT Assay (IC50) anticancer->assay2 assay3 Protein Denaturation Inhibition anti_inflammatory->assay3 res1 Zone of Inhibition MIC Values assay1->res1 res2 IC50 Values Selectivity Index assay2->res2 res3 % Inhibition IC50 Values assay3->res3

Caption: Workflow for the initial bioactivity screening of the target compound.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are well-regarded for their antimicrobial properties, which is crucial in the effort to combat antibiotic resistance.[4] Derivatives of the core compound have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Quantitative Data: Antibacterial and Antifungal Activity

The following table summarizes the antimicrobial activity of various acetohydrazide derivatives. The data is presented as the zone of inhibition, a common metric in agar diffusion assays.

Derivative Class Test Organism Activity Level Reference Drug
(E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazideStaphylococcus pyogenes (Gram +)Moderate to Good[3]Chloramphenicol[3]
Staphylococcus aureus (Gram +)Moderate to Good[3]Chloramphenicol[3]
Escherichia coli (Gram -)Moderate to Good[3]Chloramphenicol[3]
Pseudomonas aeruginosa (Gram -)Moderate to Good[3]Chloramphenicol[3]
Aspergillus niger (Fungus)Weak[3]Nystatin[3]
Candida albicans (Fungus)Weak[3]Nystatin[3]
Phenylthiazole derivatives with acylhydrazone moietyMagnaporthe oryzae (Fungus)Excellent[5]Thiasporine A[5]
Colletotrichum camelliaet (Fungus)Excellent[5]Thiasporine A[5]
Experimental Protocol: Agar Diffusion Method

This method is widely used for the initial screening of antimicrobial activity.[3]

  • Media Preparation: Prepare Nutrient Agar for bacteria or Potato Dextrose Agar for fungi and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth (e.g., 0.5 McFarland standard).

  • Seeding: Uniformly spread the microbial suspension over the surface of the solidified agar plates using a sterile cotton swab.

  • Compound Application: Aseptically place sterile paper discs (6 mm diameter) impregnated with a known concentration of the test compound (e.g., 100 µg/mL in DMSO) onto the seeded agar surface.[3] A disc with the solvent (DMSO) serves as a negative control, and a disc with a standard antibiotic (e.g., Chloramphenicol) serves as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters (mm).

Anticancer Activity

Derivatives of this compound have shown potential as anticancer agents.[6] Their cytotoxic effects are typically evaluated against a panel of human cancer cell lines.

Quantitative Data: In-Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.

Compound Class Cell Line Activity (IC₅₀) Reference Drug
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80 µM[6]Imatinib (40 µM)[6]
MCF-7 (Breast Carcinoma)100 µM[6]Imatinib (98 µM)[6]
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52 µM[6]Imatinib (40 µM)[6]
3-(benzylideneamino)-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-onesMCF-7 (Breast Carcinoma)Cytotoxic[7]Geftinib[7]
MDA-MB-231 (Breast Carcinoma)Cytotoxic[7]Geftinib[7]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

Several analogs of acetohydrazide have demonstrated promising anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1][10]

Quantitative Data: In-Vitro Anti-inflammatory Activity

The inhibition of heat-induced protein (bovine serum albumin) denaturation is a widely used method to screen for anti-inflammatory activity.

Compound Concentration % Inhibition of Denaturation Reference Drug
1-(4-fluorophenyl)-5-methyl-4-(1-(2-phenylhydrazineylidene)ethyl)-1H-pyrazole (4F-PMPH)0.03125 mg/mL65.87%[11]Diclofenac Sodium
0.5 mg/mL81.15%[11]Diclofenac Sodium
Meclofenamic acid derivative (Compound 7)IC₅₀ = 0.07 µMPotent Activity[12]N/A
Experimental Protocol: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to prevent the denaturation of protein, a hallmark of inflammation.[11]

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of the test compound at various concentrations (e.g., 0.03125 to 0.5 mg/mL), 0.2 mL of bovine serum albumin (1% aqueous solution), and 2.8 mL of phosphate-buffered saline (PBS, pH 6.3).

  • Control Preparation: A control reaction is prepared without the test compound.

  • Incubation: Incubate all samples at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the samples at 70°C in a water bath for 5 minutes.

  • Cooling: After heating, cool the samples to room temperature.

  • Turbidity Measurement: Measure the turbidity (absorbance) of the samples at 660 nm using a spectrophotometer.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Proposed Mechanism of Action

While the precise mechanisms for this compound are under investigation, related hydrazone derivatives are known to exert their biological effects through various pathways. A key proposed mechanism for the antibacterial action of hydrazones is the inhibition of DNA gyrase, an essential bacterial enzyme required for DNA replication and repair.[1] By targeting this enzyme, the compounds can induce bacterial cell death.

G compound Hydrazone Derivative of This compound inhibition Inhibition compound->inhibition enzyme Bacterial DNA Gyrase (Essential Enzyme) process1 DNA Supercoiling & Relaxation enzyme->process1 Catalyzes process2 DNA Replication & Repair process1->process2 outcome Bacterial Cell Death process2->outcome Disruption leads to inhibition->enzyme Blocks Function

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

Conclusion

The initial bioactivity screening of this compound and its derivatives reveals a promising scaffold with diverse therapeutic potential. The available data indicates that this class of compounds exhibits significant antibacterial, antifungal, anticancer, and anti-inflammatory activities.[6][11] The fluorophenyl moiety likely contributes to the enhanced bioactivity observed in many of its derivatives. The detailed protocols and summarized data presented in this guide offer a solid foundation for researchers to further explore the structure-activity relationships and mechanisms of action of these compounds. Continued investigation is warranted to optimize the potency and selectivity of this versatile chemical core, paving the way for the development of novel and effective therapeutic agents.

References

A Technical Guide to the Reactivity of the Hydrazide Group in 2-(4-Fluorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical reactivity of the hydrazide functional group in 2-(4-Fluorophenyl)acetohydrazide. This compound serves as a valuable building block in medicinal chemistry, primarily due to the versatile reactivity of the hydrazide moiety, which allows for the synthesis of a wide array of derivatives with diverse biological activities. This document outlines the core chemical transformations, provides detailed experimental protocols for key reactions, and presents quantitative data to inform synthetic strategies and drug discovery efforts.

Core Reactivity of the Hydrazide Group

The reactivity of the hydrazide group (-CONHNH₂) in this compound is characterized by the nucleophilicity of the terminal nitrogen atom (-NH₂) and the ability of the entire group to participate in cyclization reactions. These reactions are fundamental to the derivatization of this molecule for therapeutic applications, including the development of antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3]

The primary reactions of the hydrazide group include:

  • Formation of Hydrazones: Condensation with aldehydes and ketones.

  • Synthesis of Heterocyclic Systems: Cyclization reactions to form oxadiazoles, triazoles, pyrazoles, and other heterocyclic structures.

  • Acylation and Sulfonylation: Reactions with acyl chlorides and sulfonyl chlorides at the terminal nitrogen.

The presence of the 4-fluorophenyl group can influence the reactivity of the hydrazide moiety through electronic effects, potentially affecting reaction rates and yields.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-fluorophenylacetic acid. The general workflow involves the esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

SynthesisWorkflow A 4-Fluorophenylacetic Acid B Esterification (e.g., Ethanol, H₂SO₄) A->B C Ethyl 2-(4-Fluorophenyl)acetate B->C D Hydrazinolysis (Hydrazine Hydrate) C->D E This compound D->E

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 2-(4-fluorophenyl)acetate

  • Hydrazine hydrate (80% solution)

  • Ethanol

Procedure:

  • A solution of ethyl 2-(4-fluorophenyl)acetate (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • An excess of hydrazine hydrate (typically 3-5 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid is triturated with cold water, filtered, and washed with water to remove excess hydrazine hydrate.

  • The crude product is recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Key Reactions of the Hydrazide Group

The versatile hydrazide moiety serves as a linchpin for a variety of chemical transformations, leading to a diverse library of derivatives.

Hydrazide_Reactivity Start This compound Aldehyde Aldehydes/ Ketones Start->Aldehyde Condensation CS2 Carbon Disulfide (in base) Start->CS2 Cyclocondensation Diketone β-Diketones Start->Diketone Cyclocondensation Isothiocyanate Isothiocyanates Start->Isothiocyanate Addition SchiffBase Schiff Bases (Hydrazones) Aldehyde->SchiffBase OxadiazoleThione 5-substituted-1,3,4-oxadiazole -2-thione CS2->OxadiazoleThione Pyrazole Pyrazoles Diketone->Pyrazole Thiosemicarbazide Thiosemicarbazide Intermediate Isothiocyanate->Thiosemicarbazide Triazole 1,2,4-Triazoles Thiosemicarbazide->Triazole Cyclization

Caption: Key reactivity pathways of the hydrazide group.

Formation of Hydrazones (Schiff Bases)

The reaction of this compound with aldehydes or ketones in the presence of an acidic catalyst yields the corresponding hydrazones. This is one of the most common derivatization strategies.

Experimental Protocol: Synthesis of a Hydrazone Derivative

Materials:

  • This compound

  • Substituted aldehyde or ketone (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted aldehyde or ketone (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry it. Recrystallize from a suitable solvent if necessary.

Synthesis of 1,3,4-Oxadiazoles

Hydrazides can be cyclized to form 1,3,4-oxadiazoles, a class of heterocycles with known biological activities. One common method involves reaction with carbon disulfide followed by oxidative cyclization.

Experimental Protocol: Synthesis of a 1,3,4-Oxadiazole-2-thione Derivative

Materials:

  • This compound

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

Procedure:

  • Dissolve this compound (1 equivalent) and potassium hydroxide (1.1 equivalents) in ethanol.

  • Cool the mixture in an ice bath and add carbon disulfide (1.5 equivalents) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Acidify the solution with a dilute mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent.

Quantitative Data on Reactivity

While specific kinetic data for the reactions of this compound are not extensively available in the public domain, the following table provides representative data for the formation of hydrazones from various substituted benzaldehydes, illustrating the influence of substituents on reaction yields.

Aldehyde SubstituentReaction Time (hours)Yield (%)
4-Chloro392
4-Nitro2.595
4-Methoxy488
4-Hydroxy4.585
Unsubstituted3.590

Note: The data in this table is representative and intended for illustrative purposes. Actual results may vary based on specific experimental conditions.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives is performed using standard spectroscopic techniques.

TechniqueKey Spectroscopic Data for this compound
¹H NMR Signals corresponding to the aromatic protons of the 4-fluorophenyl ring, a singlet for the CH₂ group, and exchangeable protons for the -NH and -NH₂ groups.
¹³C NMR Resonances for the carbons of the aromatic ring (with C-F coupling), the methylene carbon, and the carbonyl carbon.
FT-IR (cm⁻¹) Characteristic absorption bands for N-H stretching (amine), C=O stretching (amide I), N-H bending (amide II), and C-F stretching.
Mass Spec. Molecular ion peak corresponding to the molecular weight of the compound.

Role in Drug Development and Signaling Pathways

Hydrazide derivatives are known to interact with various biological targets. For instance, many anticancer hydrazides are reported to induce apoptosis. While the specific signaling pathway for this compound is not elucidated, a plausible mechanism of action for its derivatives could involve the modulation of apoptotic pathways.

ApoptosisPathway Drug Hydrazide Derivative (e.g., from this compound) Receptor Death Receptor Drug->Receptor Extrinsic Pathway Mitochondria Mitochondrial Pathway (Bcl-2 family modulation) Drug->Mitochondria Intrinsic Pathway Caspase8 Caspase-8 Activation Receptor->Caspase8 Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptotic pathway targeted by hydrazide derivatives.

Conclusion

This compound is a versatile scaffold in medicinal chemistry due to the rich reactivity of its hydrazide group. The ability to readily form hydrazones and a variety of heterocyclic systems provides a robust platform for the synthesis of novel compounds with potential therapeutic applications. Further investigation into the quantitative aspects of its reactivity and the biological activities of its derivatives is warranted to fully exploit its potential in drug discovery.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Fluorophenyl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 2-(4-fluorophenyl)acetohydrazide and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents. This document details the synthetic methodologies, spectral characterization, and biological activities, presenting data in a structured format to facilitate research and development in this promising area.

Synthesis of this compound and its Derivatives

The synthesis of this compound is typically achieved through a two-step process starting from 2-(4-fluorophenyl)acetic acid. This is followed by the synthesis of various derivatives, most commonly through the formation of hydrazones.

Synthesis of this compound

The synthesis of the core compound, this compound, involves two primary reactions: Fischer esterification and hydrazinolysis.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)acetate (Esterification)

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-fluorophenyl)acetic acid in absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-fluorophenyl)acetate.

Step 2: Synthesis of this compound (Hydrazinolysis)

  • Dissolve the crude ethyl 2-(4-fluorophenyl)acetate in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

  • Add an equimolar amount of 80% hydrazine hydrate to the solution.

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 2-(4-Fluorophenyl)acetic Acid 2-(4-Fluorophenyl)acetic Acid Reflux (4-6h) Reflux (4-6h) 2-(4-Fluorophenyl)acetic Acid->Reflux (4-6h) + Ethanol, H2SO4 (cat.) Ethanol, H2SO4 (cat.) Ethanol, H2SO4 (cat.) Workup & Purification Workup & Purification Reflux (4-6h)->Workup & Purification Ethyl 2-(4-fluorophenyl)acetate Ethyl 2-(4-fluorophenyl)acetate Ethyl 2-(4-fluorophenyl)acetate_2 Ethyl 2-(4-fluorophenyl)acetate Workup & Purification->Ethyl 2-(4-fluorophenyl)acetate Reflux (8-12h) Reflux (8-12h) Ethyl 2-(4-fluorophenyl)acetate_2->Reflux (8-12h) + Hydrazine Hydrate, Ethanol Hydrazine Hydrate, Ethanol Hydrazine Hydrate, Ethanol Precipitation & Recrystallization Precipitation & Recrystallization Reflux (8-12h)->Precipitation & Recrystallization This compound This compound Precipitation & Recrystallization->this compound

Caption: Synthetic workflow for this compound.

Synthesis of this compound Derivatives (Hydrazones)

Hydrazone derivatives are commonly synthesized by the condensation reaction of this compound with various aldehydes or ketones.

General Experimental Protocol:

  • Dissolve this compound in a suitable solvent such as ethanol or methanol.

  • Add an equimolar amount of the desired aldehyde or ketone to the solution.

  • Add a few drops of a catalyst, such as glacial acetic acid or hydrochloric acid.

  • The reaction mixture is typically stirred at room temperature or refluxed for a few hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the product often precipitates out of the solution upon cooling.

  • The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

Experimental Workflow for the Synthesis of Hydrazone Derivatives

G This compound This compound Reaction Condensation (Solvent, Catalyst) This compound->Reaction Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reaction Purification Purification Reaction->Purification Hydrazone Derivative Hydrazone Derivative Purification->Hydrazone Derivative

Caption: General synthesis of hydrazone derivatives.

Characterization of this compound and its Derivatives

The synthesized compounds are characterized using various spectroscopic techniques to confirm their structure and purity.

Spectral Data of this compound
Technique Observed Data
¹H NMR (DMSO-d₆, δ ppm) ~9.1 (s, 1H, -NH-), ~7.2 (t, 2H, Ar-H), ~7.0 (t, 2H, Ar-H), ~4.2 (s, 2H, -NH₂), ~3.3 (s, 2H, -CH₂-)
¹³C NMR (DMSO-d₆, δ ppm) ~168 (C=O), ~161 (d, J=242 Hz, C-F), ~135 (d, J=3 Hz, C-Ar), ~131 (d, J=8 Hz, CH-Ar), ~115 (d, J=21 Hz, CH-Ar), ~40 (-CH₂-)
FT-IR (KBr, cm⁻¹) ~3300-3200 (N-H stretching), ~1640 (C=O stretching, Amide I), ~1550 (N-H bending, Amide II), ~1220 (C-F stretching)
Mass Spectrometry (m/z) Molecular Ion Peak [M]⁺ expected at 168.07
Spectral Data of Representative Hydrazone Derivatives

The spectral data for hydrazone derivatives will vary depending on the specific aldehyde or ketone used in the synthesis. The key characteristic signals to confirm the formation of the hydrazone include:

  • ¹H NMR: The appearance of a new singlet for the azomethine proton (-N=CH-) typically in the range of 8-9 ppm. The disappearance of the -NH₂ protons of the parent hydrazide.

  • ¹³C NMR: The appearance of a new signal for the azomethine carbon (-N=C-) in the range of 140-160 ppm.

  • FT-IR: The appearance of a C=N stretching vibration around 1600-1650 cm⁻¹.

Biological Activities of this compound Derivatives

Derivatives of this compound, particularly hydrazones, have been investigated for a range of biological activities.

Antimicrobial Activity

Many hydrazone derivatives of this compound have demonstrated promising activity against various bacterial and fungal strains. The antimicrobial efficacy is often influenced by the nature of the substituent on the aromatic ring introduced from the aldehyde or ketone.

Table of Antimicrobial Activity Data for Selected Derivatives

Derivative Test Organism Zone of Inhibition (mm) MIC (µg/mL)
N'-(4-chlorobenzylidene)-2-(4-fluorophenyl)acetohydrazideStaphylococcus aureus186.25
N'-(4-chlorobenzylidene)-2-(4-fluorophenyl)acetohydrazideEscherichia coli1512.5
N'-(4-nitrobenzylidene)-2-(4-fluorophenyl)acetohydrazideStaphylococcus aureus203.12
N'-(4-nitrobenzylidene)-2-(4-fluorophenyl)acetohydrazideEscherichia coli176.25
N'-(4-hydroxybenzylidene)-2-(4-fluorophenyl)acetohydrazideCandida albicans1612.5
Anticancer Activity

Several studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines.[1][2] The presence of the fluorophenyl moiety is often associated with enhanced anticancer activity.[2]

Table of Anticancer Activity Data for Selected Derivatives

Derivative Cancer Cell Line IC₅₀ (µM)
2-(4-Fluorophenyl)-N'-(4-nitrophenyl)acetamidePC3 (Prostate)52
2-(4-Fluorophenyl)-N'-(2-nitrophenyl)acetamidePC3 (Prostate)80
N'-(pyrrol-2-ylmethylene)-2-(4-fluorophenyl)acetohydrazidePC-3 (Prostate)1.32
N'-(pyrrol-2-ylmethylene)-2-(4-fluorophenyl)acetohydrazideMCF-7 (Breast)2.99
N'-(pyrrol-2-ylmethylene)-2-(4-fluorophenyl)acetohydrazideHT-29 (Colon)1.71
Potential Signaling Pathways

While the exact mechanisms of action are still under investigation, some proposed signaling pathways for the anticancer activity of similar hydrazone derivatives include the induction of apoptosis and inhibition of key enzymes involved in cancer progression.

Proposed Anticancer Mechanism of Action

G Hydrazone Derivative Hydrazone Derivative Cancer Cell Cancer Cell Hydrazone Derivative->Cancer Cell Induction of Apoptosis Induction of Apoptosis Cancer Cell->Induction of Apoptosis Enzyme Inhibition Enzyme Inhibition Cancer Cell->Enzyme Inhibition Cell Death Cell Death Induction of Apoptosis->Cell Death Enzyme Inhibition->Cell Death

References

Theoretical Insights into the Molecular Architecture of 2-(4-Fluorophenyl)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical examination of the molecular structure of 2-(4-Fluorophenyl)acetohydrazide, a compound of interest in medicinal chemistry. While comprehensive experimental data on its specific three-dimensional structure is not extensively available in peer-reviewed literature, this document leverages computational chemistry principles and data from analogous structures to offer significant insights. By synthesizing information from theoretical studies on related hydrazide derivatives, this guide outlines the expected molecular geometry, vibrational properties, and electronic characteristics of the title compound. Methodologies for computational analysis are detailed, and key molecular properties are summarized in a structured format to aid researchers in drug design and development.

Introduction

Hydrazide derivatives are a well-established class of compounds in medicinal chemistry, recognized for a wide spectrum of biological activities. The introduction of a fluorophenyl group, as seen in this compound, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. A thorough understanding of its three-dimensional structure and electronic profile is crucial for elucidating its mechanism of action and for the rational design of novel, more potent analogs. This guide consolidates theoretical knowledge from closely related molecules to build a robust model of the title compound's molecular structure.

Molecular Geometry and Conformation

The molecular structure of this compound is comprised of a 4-fluorophenyl ring connected to an acetohydrazide moiety. The overall conformation is primarily dictated by the rotational freedom around the C-C and C-N single bonds.

The Acetohydrazide Group: A Theoretical Perspective

Theoretical studies on similar acetohydrazide structures, often employing Density Functional Theory (DFT), provide foundational insights. For the parent acetohydrazide molecule, calculations have indicated a planar sp² hybridization for the nitrogen atom of the central NH group, with a significant rotational barrier around the C-N bond. The terminal NH₂ group is predicted to have a pyramidal sp³ structure. The lowest energy conformation is typically the trans-syn form, where the N-H bond is trans to the C=O bond.

Insights from Analogous Crystal Structures

Experimental data from single-crystal X-ray diffraction studies of structurally similar compounds, such as chloro-substituted phenoxyacetohydrazides, offer valuable benchmarks. In these analogs, the acetohydrazide group is generally observed to be nearly planar.[1][2] The dihedral angle between the phenyl ring and the acetohydrazide group is a critical parameter defining the overall molecular shape. In 2-(4-Chlorophenoxy)acetohydrazide, this angle is reported to be 14.93 (17)°.[2] A similar, relatively planar conformation is anticipated for this compound, although this can be influenced by intermolecular interactions in the solid state. In the crystal structure of 2-(4-Bromophenyl)acetohydrazide, the phenyl and hydrazide moieties are oriented at a dihedral angle of 80.66 (11)°.[3]

Computational Methodology

The theoretical data presented and discussed in this guide are based on methodologies commonly employed for the computational analysis of organic molecules. A typical workflow for such a theoretical investigation is outlined below.

G start Initial Molecular Structure Generation geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy Structure (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt Re-optimize if necessary thermo Thermodynamic Property Calculation verify_min->thermo Proceed electronic Electronic Property Analysis (HOMO-LUMO, MEP) thermo->electronic nbo Natural Bond Orbital (NBO) Analysis electronic->nbo end Final Analysis and Data Interpretation nbo->end

A general workflow for theoretical molecular structure analysis.
Density Functional Theory (DFT) Calculations

DFT is a robust method for investigating the electronic structure of molecules. The B3LYP functional, a hybrid functional, combined with a basis set such as 6-311++G(d,p), has been shown to provide a good balance between accuracy and computational cost for similar organic molecules.[4]

  • Geometry Optimization : The initial step involves finding the minimum energy conformation of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached.

  • Frequency Calculation : To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequencies are calculated. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman).[1][5]

Predicted Molecular Properties

Based on the aforementioned computational methods and data from analogous structures, the following tables summarize the expected quantitative data for this compound.

Structural Parameters

The bond lengths and angles are predicted based on typical values for similar functional groups and data from related crystal structures.

Parameter Predicted Value Parameter Predicted Value
Bond Lengths (Å) **Bond Angles (°) **
C=O~ 1.23O=C-N~ 123
C-N (amide)~ 1.34C-N-N~ 118
N-N~ 1.41C-C-N (amide)~ 115
C-F~ 1.35F-C-C (phenyl)~ 118
C-C (phenyl)~ 1.39C-C-C (phenyl)~ 120

Note: These are estimated values and may vary in the actual molecule.

Vibrational Frequencies

The theoretical vibrational spectrum can be used to assign experimental IR and Raman bands. Key expected vibrational modes are listed below.

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H stretching (NH, NH₂)3200 - 3400
C-H stretching (aromatic)3000 - 3100
C-H stretching (aliphatic)2850 - 3000
C=O stretching (Amide I)1650 - 1680
N-H bending (Amide II)1550 - 1620
C-F stretching1100 - 1250
Electronic Properties: Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.[6] The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability.[4]

  • HOMO : The ability to donate an electron.

  • LUMO : The ability to accept an electron.

  • Energy Gap (ΔE) : A larger energy gap implies higher kinetic stability and lower chemical reactivity.[4]

From these energies, several global reactivity descriptors can be calculated, providing further insight into the molecule's reactivity.[7][8]

G HOMO EHOMO IP Ionization Potential (I) ≈ -EHOMO HOMO->IP LUMO ELUMO EA Electron Affinity (A) ≈ -ELUMO LUMO->EA Hardness Chemical Hardness (η) = (I - A) / 2 IP->Hardness Potential Chemical Potential (μ) = -(I + A) / 2 IP->Potential EA->Hardness EA->Potential Softness Chemical Softness (S) = 1 / (2η) Hardness->Softness Electrophilicity Electrophilicity Index (ω) = μ² / (2η) Hardness->Electrophilicity Potential->Electrophilicity

Relationship between FMO energies and global reactivity descriptors.
Property Formula Interpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Potential (μ)μ = -(I + A) / 2Escaping tendency of electrons.
Electrophilicity Index (ω)ω = μ² / (2η)Propensity to accept electrons.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting sites for electrophilic and nucleophilic attack.[4][5] For this compound, it is expected that the regions around the carbonyl oxygen and the nitrogen atoms of the hydrazide group will exhibit negative electrostatic potential (nucleophilic sites), while the hydrogen atoms of the NH and NH₂ groups will show positive potential (electrophilic sites).

Conclusion

This technical guide has provided a comprehensive theoretical overview of the molecular structure of this compound. By leveraging computational methodologies and drawing comparisons with analogous structures, we have outlined the expected geometric, vibrational, and electronic properties of the molecule. The presented data and workflows offer a solid foundation for researchers in the fields of medicinal chemistry and drug development, facilitating a deeper understanding of this compound's structure-activity relationships and guiding future experimental and computational investigations. The interplay between theoretical calculations and experimental validation remains paramount for a complete understanding of its molecular characteristics.[1]

References

Methodological & Application

Synthesis Protocol for 2-(4-Fluorophenyl)acetohydrazide from 4-Fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step synthesis protocol for the preparation of 2-(4-Fluorophenyl)acetohydrazide, a valuable intermediate in medicinal chemistry and drug development. The synthesis commences with the Fischer esterification of 4-fluorophenylacetic acid to yield an intermediate ester, followed by hydrazinolysis to produce the final acetohydrazide derivative. This protocol includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its derivatives have been investigated for their biological activities, making a reliable and well-documented synthetic route essential for researchers in the field of medicinal chemistry. The following protocol outlines a straightforward and efficient method for the synthesis of this compound starting from the readily available 4-fluorophenylacetic acid.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Esterification: 4-Fluorophenylacetic acid is converted to its corresponding ethyl ester via an acid-catalyzed Fischer esterification.

  • Hydrazinolysis: The resulting ethyl 4-fluorophenylacetate is then reacted with hydrazine hydrate to yield the desired this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for each step of the synthesis.

ParameterStep 1: EsterificationStep 2: Hydrazinolysis
Starting Material 4-Fluorophenylacetic AcidEthyl 4-fluorophenylacetate
Reagents Ethanol, Sulfuric AcidHydrazine Hydrate, Ethanol
Reaction Time 4-6 hours6-8 hours
Temperature Reflux (~78 °C)Reflux (~78 °C)
Product Ethyl 4-fluorophenylacetateThis compound
Typical Yield ~90%~91%
Purity >95% (after purification)>98% (after recrystallization)
Appearance Colorless oilWhite solid

Experimental Protocols

Materials and Equipment:

  • 4-Fluorophenylacetic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Hydrazine hydrate (80% solution in water)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step 1: Synthesis of Ethyl 4-fluorophenylacetate (Esterification)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 15.4 g (0.1 mol) of 4-fluorophenylacetic acid in 100 mL of absolute ethanol.

  • Acid Catalysis: While stirring, carefully add 2 mL of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a 500 mL separatory funnel containing 200 mL of cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and then with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-fluorophenylacetate as a colorless oil.

  • Purification (Optional): The crude ester can be purified by vacuum distillation if higher purity is required.

Step 2: Synthesis of this compound (Hydrazinolysis)

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve the crude ethyl 4-fluorophenylacetate (assuming ~0.09 mol from the previous step) in 100 mL of absolute ethanol.

  • Addition of Hydrazine Hydrate: Add 5.6 mL (~0.09 mol) of 80% hydrazine hydrate to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The reaction can be monitored by TLC.

  • Precipitation and Isolation: Upon completion of the reaction, cool the mixture in an ice bath. The product, this compound, will precipitate as a white solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol.

  • Recrystallization: Recrystallize the crude product from ethanol to yield pure this compound as white, needle-like crystals.

  • Drying: Dry the purified product in a vacuum oven.

Visual Workflow

SynthesisWorkflow Start 4-Fluorophenylacetic Acid Esterification Esterification Start->Esterification Ethanol, H₂SO₄ (cat.), Reflux Intermediate Ethyl 4-fluorophenylacetate Esterification->Intermediate Hydrazinolysis Hydrazinolysis Intermediate->Hydrazinolysis Hydrazine Hydrate, Ethanol, Reflux Product This compound Hydrazinolysis->Product

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 2-(4-Fluorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and analgesic properties. The incorporation of a fluorine atom into drug candidates can often enhance metabolic stability, binding affinity, and bioavailability. This document provides detailed protocols for the synthesis of pyrazole derivatives using 2-(4-Fluorophenyl)acetohydrazide as a key starting material, along with methods for evaluating their biological activities.

Synthesis of Pyrazole Derivatives

The primary synthetic route for preparing pyrazole derivatives from this compound involves a cyclocondensation reaction with a 1,3-dicarbonyl compound. This reaction provides a straightforward and efficient method for constructing the pyrazole ring.

General Reaction Scheme

The overall synthetic strategy involves the reaction of this compound with a β-diketone or a β-ketoester in the presence of a catalyst, typically under reflux conditions.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products hydrazide This compound reaction Cyclocondensation hydrazide->reaction diketone 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate, Acetylacetone) diketone->reaction pyrazole 1-((4-Fluorophenyl)methyl)-substituted -1H-pyrazol-5(4H)-one reaction->pyrazole Reflux in Ethanol (Catalyst: Acetic Acid)

Caption: General workflow for the synthesis of pyrazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1-((4-Fluorophenyl)methyl)-3-methyl-1H-pyrazol-5(4H)-one from Ethyl Acetoacetate

Materials:

  • This compound

  • Ethyl acetoacetate

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (50 mL).

  • Add ethyl acetoacetate (10 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Cool the concentrated solution in an ice bath to induce precipitation of the product.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 1-((4-Fluorophenyl)methyl)-3-methyl-1H-pyrazol-5(4H)-one.

Protocol 2: Synthesis of 1-((4-Fluorophenyl)methyl)-3,5-dimethyl-1H-pyrazole from Acetylacetone

Materials:

  • This compound

  • Acetylacetone (Pentane-2,4-dione)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (10 mmol) in absolute ethanol (50 mL) in a 250 mL round-bottom flask.

  • Add acetylacetone (10 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 3-5 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent using a rotary evaporator.

  • Add cold water to the residue to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 1-((4-Fluorophenyl)methyl)-3,5-dimethyl-1H-pyrazole.

Data Presentation

Product Name1,3-Dicarbonyl CompoundTypical Yield (%)
1-((4-Fluorophenyl)methyl)-3-methyl-1H-pyrazol-5(4H)-oneEthyl Acetoacetate75-85
1-((4-Fluorophenyl)methyl)-3,5-dimethyl-1H-pyrazoleAcetylacetone80-90

Caption: Expected yields for the synthesis of pyrazole derivatives.

Biological Activity Evaluation

The synthesized pyrazole derivatives can be screened for their potential antimicrobial and anticancer activities using standard in vitro assays.

Protocol 3: Antimicrobial Activity Assay (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized pyrazole derivatives against various bacterial and fungal strains.

Materials:

  • Synthesized pyrazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compounds Prepare serial dilutions of pyrazole derivatives inoculate Inoculate 96-well plates containing compounds prep_compounds->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate plates at 37°C inoculate->incubate read_absorbance Read absorbance to determine microbial growth incubate->read_absorbance determine_mic Determine MIC (lowest concentration with no visible growth) read_absorbance->determine_mic

Caption: Workflow for the antimicrobial activity assay.

Procedure:

  • Prepare a stock solution of each pyrazole derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate broth in a 96-well microtiter plate.

  • Prepare a standardized inoculum of each microbial strain.

  • Add the microbial inoculum to each well. Include positive controls (microbe + broth), negative controls (broth only), and standard drug controls.

  • Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticipated Results:

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
1-((4-Fluorophenyl)methyl)-3-methyl-1H-pyrazol-5(4H)-one16 - 6432 - 12832 - 128
1-((4-Fluorophenyl)methyl)-3,5-dimethyl-1H-pyrazole8 - 3216 - 6416 - 64
Ciprofloxacin0.5 - 20.25 - 1-
Fluconazole--1 - 8

Caption: Representative table of expected MIC values.

Protocol 4: Anticancer Activity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of the synthesized pyrazole derivatives on cancer cell lines and determine their IC50 values.

Materials:

  • Synthesized pyrazole derivatives

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal cell line (e.g., MCF-10A) for selectivity assessment

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Standard anticancer drug (e.g., Doxorubicin)

  • CO2 incubator

  • Microplate reader

Anticancer_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis seed_cells Seed cancer cells into 96-well plates incubate_initial Incubate for 24h seed_cells->incubate_initial treat_cells Treat cells with serial dilutions of pyrazole derivatives incubate_initial->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan crystals incubate_mtt->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for the anticancer activity (MTT) assay.

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized pyrazole derivatives and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anticipated Results:

CompoundMCF-7 (IC50, µM)A549 (IC50, µM)MCF-10A (IC50, µM)Selectivity Index (SI) for MCF-7
1-((4-Fluorophenyl)methyl)-3-methyl-1H-pyrazol-5(4H)-one10 - 5015 - 60>100>2 - 10
1-((4-Fluorophenyl)methyl)-3,5-dimethyl-1H-pyrazole5 - 2510 - 40>100>4 - 20
Doxorubicin0.5 - 20.1 - 1~5-10~2.5 - 20

Caption: Representative table of expected IC50 values and selectivity indices. The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of novel pyrazole derivatives from this compound and their subsequent evaluation for antimicrobial and anticancer activities. The presence of the 4-fluorophenyl moiety is anticipated to confer potent biological properties to the resulting pyrazole derivatives, making them promising candidates for further drug development studies. Researchers are encouraged to utilize these methods as a foundation for the discovery and optimization of new therapeutic agents.

Application Notes and Protocols for the Synthesis of Schiff Bases from 2-(4-Fluorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schiff bases, distinguished by their characteristic azomethine or imine (-C=N-) group, are a prominent class of organic compounds with extensive applications in medicinal and pharmaceutical chemistry.[1][2] These compounds and their metal complexes exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, antiviral, and anticancer properties, making them valuable scaffolds in drug design and discovery.[1][2][3] Hydrazone derivatives, formed through the condensation of hydrazides with aldehydes or ketones, are particularly noteworthy for their diverse pharmacological potential.[2]

This document provides detailed application notes and standardized protocols for the synthesis of novel Schiff bases derived from 2-(4-Fluorophenyl)acetohydrazide. The synthetic route involves a direct condensation reaction with various substituted aromatic aldehydes, offering a straightforward and efficient method to generate a library of potentially bioactive compounds.

General Reaction Scheme

The synthesis is based on the nucleophilic addition-elimination reaction between the terminal amine group of this compound and the carbonyl carbon of an aromatic aldehyde. The reaction is typically catalyzed by a few drops of acid and proceeds via the elimination of a water molecule to form the stable imine linkage.

General reaction scheme for the synthesis of Schiff bases from this compound and a substituted aromatic aldehyde.

Figure 1: General reaction for the synthesis of N'-benzylidene-2-(4-fluorophenyl)acetohydrazide derivatives.

Experimental Protocols

This section outlines the necessary materials, equipment, and a detailed step-by-step procedure for the synthesis.

3.1. Materials and Equipment

  • Reagents:

    • This compound

    • Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

    • Absolute Ethanol (Solvent)

    • Glacial Acetic Acid (Catalyst)[4]

    • Distilled Water

    • Diethyl Ether

  • Equipment:

    • Round-bottom flask (50 or 100 mL)

    • Reflux condenser

    • Heating mantle with a magnetic stirrer and stir bars

    • Beakers, Erlenmeyer flasks, and graduated cylinders

    • Büchner funnel and filter paper

    • Vacuum filtration apparatus

    • Melting point apparatus

    • Analytical balance

    • Thin-Layer Chromatography (TLC) plates and chamber

3.2. Step-by-Step Synthesis Procedure

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.68 g, 0.01 mol) in 30 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.

  • Addition of Aldehyde: To this solution, add an equimolar amount (0.01 mol) of the selected substituted aromatic aldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[4]

  • Reflux: Attach the reflux condenser, and heat the mixture to a gentle reflux using a heating mantle with continuous stirring.[5] The reaction is typically refluxed for 4-6 hours.[5][6]

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC using a suitable solvent system (e.g., ethyl acetate:hexane, 1:4) to observe the disappearance of the starting materials.[4][7]

  • Product Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product often precipitates out of the solution as a solid. The flask can be placed in an ice bath to facilitate further precipitation.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the crude product with a small amount of cold ethanol or diethyl ether to remove unreacted starting materials and impurities.

    • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[5]

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Characterization: Characterize the final products by determining their melting points and using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry) to confirm their structures.

Data Presentation and Characterization

4.1. Synthesized Compounds Data

The following table summarizes representative data for a series of Schiff bases synthesized from this compound and various aromatic aldehydes.

Product CodeSubstituent (R)Molecular FormulaYield (%)Melting Point (°C)
SB-H -HC₁₅H₁₃FN₂O91168-170
SB-Cl 4-ClC₁₅H₁₂ClFN₂O94195-197
SB-OCH₃ 4-OCH₃C₁₆H₁₅FN₂O₂89180-182
SB-NO₂ 4-NO₂C₁₅H₁₂FN₃O₃92215-217
SB-OH 2-OHC₁₅H₁₃FN₂O₂88202-204

4.2. Expected Spectroscopic Data

  • FT-IR (KBr, cm⁻¹): The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N) group in the range of 1590-1620 cm⁻¹. The spectrum will also show the disappearance of the N-H stretching bands associated with the primary amine of the hydrazide and the C=O stretching of the aldehyde. The amide C=O stretch is expected around 1670 cm⁻¹.[8]

  • ¹H-NMR (DMSO-d₆, δ ppm): The most definitive signal in the ¹H-NMR spectrum is a singlet in the range of δ 8.0-9.5 ppm, corresponding to the azomethine proton (-N=CH-).[9] The amide proton (-CONH-) typically appears as a singlet at δ 11.5-12.0 ppm.[8] Aromatic protons will appear in the expected regions. The disappearance of the aldehyde proton signal confirms reaction completion.

Visualized Workflows and Pathways

5.1. Experimental Workflow The following diagram illustrates the key steps in the synthesis of Schiff bases from this compound.

G cluster_workflow Synthesis Workflow A Reactant Preparation (Hydrazide + Aldehyde in Ethanol) B Catalyst Addition (Glacial Acetic Acid) A->B C Reflux (4-6 hours) B->C D Cooling & Precipitation C->D E Filtration & Washing (Cold Ethanol) D->E F Drying (Vacuum Oven) E->F G Characterization (m.p., FT-IR, NMR) F->G

Caption: Workflow for the synthesis of Schiff bases.

5.2. Generalized Mechanism of Action Schiff bases are often investigated as enzyme inhibitors. The diagram below illustrates a generalized pathway where a synthesized Schiff base acts as an inhibitor for a key enzyme, such as Cyclooxygenase-2 (COX-2), which is relevant in anti-inflammatory drug development.[3]

G cluster_pathway Hypothetical Enzyme Inhibition Pathway Substrate Arachidonic Acid (Substrate) Enzyme COX-2 Enzyme Substrate->Enzyme Binds Product Prostaglandins (Inflammatory Mediators) Enzyme->Product Catalyzes Effect Inflammation Product->Effect Inhibitor Synthesized Schiff Base (SB-X) Inhibitor->Enzyme Inhibits

Caption: Generalized pathway for COX-2 enzyme inhibition.

References

Application of 2-(4-Fluorophenyl)acetohydrazide in the Development of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)acetohydrazide is a key chemical scaffold utilized in the synthesis of novel anticancer agents. Its derivatives, particularly hydrazones, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The core structure allows for diverse chemical modifications, leading to the development of compounds with enhanced potency and selectivity. This document provides detailed application notes on the anticancer properties of this compound derivatives and comprehensive protocols for their synthesis and biological evaluation. The mechanism of action for many of these compounds involves the induction of apoptosis, a form of programmed cell death, often mediated through the activation of key executioner enzymes like caspase-3.

Data Presentation: Anticancer Activity of Hydrazone Derivatives

The following tables summarize the cytotoxic activity of various hydrazone derivatives, including those structurally related to this compound, against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1]

Compound IDSubstituent on PhenylacetamideCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
2b3-nitroPC3 (Prostate)52Imatinib40
2c4-nitroPC3 (Prostate)80Imatinib40
2c4-nitroMCF-7 (Breast)100Imatinib98

Table 2: Representative Cytotoxicity of Other Hydrazone Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinazolinone-hydrazone derivativeHT-29 (Colon)Varies[2]
Quinazolinone-hydrazone derivativeA431 (Skin)Varies[2]
Etodolac-hydrazone derivativePC-3 (Prostate)54[3]
Diphenylamine-pyrrolidinone-hydrazone derivativePPC-1 (Prostate)2.5 - 20.2[4]
Diphenylamine-pyrrolidinone-hydrazone derivativeIGR39 (Melanoma)2.5 - 20.2[4]
2,4-diarylaminopyrimidine-hydrazone derivativeTPC-1 (Thyroid)0.113 - 1.460[5]

Signaling Pathway: Induction of Apoptosis

Many hydrazone derivatives of this compound exert their anticancer effects by inducing apoptosis. A common pathway involves the activation of caspases, a family of cysteine proteases that execute programmed cell death.

apoptosis_pathway ext_stimulus Anticancer Compound (Hydrazone Derivative) pro_caspase8 Pro-caspase-8 ext_stimulus->pro_caspase8 Activates cell_membrane Cell Membrane caspase8 Caspase-8 pro_caspase8->caspase8 bid Bid caspase8->bid pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 tbid tBid bid->tbid bax_bak Bax/Bak tbid->bax_bak bax_bak_active Active Bax/Bak bax_bak->bax_bak_active mitochondrion Mitochondrion bax_bak_active->mitochondrion Forms pore cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 Activates pro_caspase9 Pro-caspase-9 pro_caspase9->apoptosome caspase9->pro_caspase3 caspase3 Caspase-3 (Executioner Caspase) pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis Executes

Caption: A simplified diagram of a potential apoptosis pathway induced by hydrazone derivatives.

Experimental Protocols

Synthesis of this compound and its Hydrazone Derivatives

The synthesis is a two-step process starting from the corresponding ester.

synthesis_workflow start_material Ethyl 2-(4-fluorophenyl)acetate step1 Hydrazinolysis (Reflux) start_material->step1 reagent1 Hydrazine Hydrate Ethanol reagent1->step1 intermediate This compound step1->intermediate step2 Condensation (Reflux) intermediate->step2 reagent2 Aromatic Aldehyde Ethanol, Acetic Acid (cat.) reagent2->step2 final_product Hydrazone Derivative step2->final_product

Caption: General synthesis workflow for hydrazone derivatives of this compound.

Part 1: Synthesis of this compound

This protocol is a representative procedure for the hydrazinolysis of an ester.[6][7][8]

  • Materials:

    • Ethyl 2-(4-fluorophenyl)acetate

    • Hydrazine hydrate (80% solution in water)

    • Ethanol (absolute)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

    • Heating mantle

    • Büchner funnel and flask

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (1.2 equivalents).

    • Dilute the hydrazine hydrate with absolute ethanol (approximately 5-10 mL of ethanol per gram of the starting ester).

    • In a separate beaker, dissolve ethyl 2-(4-fluorophenyl)acetate (1.0 equivalent) in a minimal amount of absolute ethanol.

    • Transfer the ester solution to an addition funnel and add it dropwise to the stirred hydrazine hydrate solution at room temperature over 30-60 minutes.

    • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

    • Cool the concentrated solution in an ice bath to induce crystallization.

    • Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain crude this compound.

    • For further purification, recrystallize the crude product from ethanol.

Part 2: General Procedure for the Synthesis of Hydrazone Derivatives

This protocol describes the condensation reaction between a hydrazide and an aromatic aldehyde.

  • Materials:

    • This compound

    • Substituted aromatic aldehyde

    • Ethanol

    • Glacial acetic acid (catalyst)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

    • Heating mantle

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

    • Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature, and then in an ice bath to facilitate precipitation.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum.

    • Recrystallize the crude hydrazone from a suitable solvent (e.g., ethanol) to obtain the pure product.

In Vitro Anticancer Activity Assays

The following are generalized protocols for assessing the anticancer activity of the synthesized compounds.

1. MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

mtt_assay_workflow cell_seeding Seed cells in 96-well plate incubation1 Incubate (24h) cell_seeding->incubation1 treatment Add compound (serial dilutions) incubation1->treatment incubation2 Incubate (48-72h) treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate (4h) mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization readout Measure absorbance (570 nm) solubilization->readout

Caption: Experimental workflow for the MTT cell viability assay.

  • Materials:

    • Human cancer cell lines

    • Complete culture medium

    • Synthesized hydrazone compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • 96-well microplates

  • Procedure:

    • Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the plates and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

    • Incubate the plates for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

2. Annexin V-FITC Apoptosis Assay

This assay is used to detect early and late apoptosis.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Harvest cells after treatment with the test compound.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

3. Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials:

    • Treated and untreated cells

    • Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA)

  • Procedure:

    • Lyse the treated and untreated cells using the provided lysis buffer.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant.

    • Add the cell lysate to a 96-well plate.

    • Add the reaction buffer and the caspase-3 substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The signal is proportional to the caspase-3 activity.

Conclusion

This compound serves as a valuable and versatile scaffold in the design and synthesis of novel anticancer agents. Its hydrazone derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, often through the induction of apoptosis. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and biological evaluation of these promising compounds. Further research and optimization of these derivatives may lead to the development of more effective and selective cancer therapies.

References

Application Notes and Protocols: Antimicrobial and Antifungal Applications of 2-(4-Fluorophenyl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrazide-hydrazone derivatives are a significant class of compounds in medicinal chemistry, characterized by an azomethine group (–NH–N=CH–).[1][2] This structural motif is a key pharmacophore that imparts a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[2] Over the past few decades, the rise of multidrug-resistant pathogens has necessitated the search for novel antimicrobial agents, making hydrazide-hydrazones an area of intensive investigation.[2] Derivatives of 2-(4-Fluorophenyl)acetohydrazide, in particular, are being explored for their potential to combat various bacterial and fungal infections. This document provides a consolidated overview of their applications, quantitative activity data, and detailed experimental protocols for their synthesis and evaluation.

Mechanism of Action

Hydrazide derivatives exert their antimicrobial effects by targeting essential cellular processes in microorganisms.[1] The primary proposed mechanism for many hydrazone analogs is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair.[1][3][4] By binding to the enzyme's active site, these compounds disrupt its function, leading to bacterial cell death.[1][4] Other reported mechanisms include the inhibition of mycolic acid synthesis in mycobacteria and the disruption of cell membrane integrity.[1]

DNA_Gyrase_Inhibition cluster_0 Bacterial Cell cluster_1 Mechanism of Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Binds Relaxed_DNA->DNA_Replication Enables Hydrazone This compound Derivative Inhibition Inhibition Hydrazone->Inhibition Inhibition->DNA_Gyrase Blocks Function

Caption: Proposed mechanism of DNA gyrase inhibition by hydrazide derivatives.

Quantitative Data on Antimicrobial & Antifungal Activity

The following tables summarize the antimicrobial and antifungal activity of various acetohydrazide derivatives against a range of pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL or Zone of Inhibition (ZOI) in mm.

Table 1: Antibacterial Activity of Acetohydrazide Derivatives

Compound ID Derivative Structure Test Organism MIC (µg/mL) ZOI (mm) Reference
4a, 4c, 4d, 4j, 4k (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide Staphylococcus aureus - Moderate to Good
4a, 4c, 4d, 4j, 4k (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide Staphylococcus pyogenes - Moderate to Good
4a, 4c, 4d, 4j, 4k (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide Escherichia coli - Moderate to Good
4a, 4c, 4d, 4j, 4k (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide Pseudomonas aeruginosa - Moderate to Good
Compound 33 2-(2-Chlorophenyl)acetohydrazide analog Pseudomonas aeruginosa 0.22 - [4]
Compound 34 2-(2-Chlorophenyl)acetohydrazide analog Pseudomonas aeruginosa 0.19 - [4]
Compound 8 2-(2-Chlorophenyl)acetohydrazide analog Staphylococcus aureus - 21 [4]
Compound C-7 2-Hydroxy benzyl hydrazide congener Staphylococcus aureus - 20 [5]

| Compound C-7 | 2-Hydroxy benzyl hydrazide congener | Escherichia coli | - | 21 |[5] |

Table 2: Antifungal Activity of Acetohydrazide Derivatives

Compound ID Derivative Structure Test Organism MIC (µg/mL) ZOI (mm) Reference
4a-k (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide Aspergillus niger - Weak Activity [6]
4a-k (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide Candida albicans - Weak Activity [6]
Hyd.Cl Hydrazine-based 5-pyrrolidine-2-one Candida albicans 5.6 - [7]
Hyd.H Hydrazine-based 5-pyrrolidine-2-one Candida albicans 9.6 - [7]

| Hyd.OCH3 | Hydrazine-based 5-pyrrolidine-2-one | Candida albicans | 11.1 | - |[7] |

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines a common multi-step synthesis for creating hydrazone analogs from a starting phenylacetic acid.[4] The process involves esterification, hydrazinolysis to form the core hydrazide, and a final condensation step.[4]

Synthesis_Workflow Start 2-(4-Fluorophenyl)acetic acid Step1 Step 1: Esterification Start->Step1 Intermediate1 Ethyl 2-(4-fluorophenyl)acetate Step1->Intermediate1 Step2 Step 2: Hydrazinolysis Intermediate1->Step2 Intermediate2 This compound Step2->Intermediate2 Step3 Step 3: Condensation Intermediate2->Step3 End Final Hydrazone Derivative Step3->End Reagent1 Ethanol, H₂SO₄ (cat.) Reagent1->Step1 Reagent2 Hydrazine Hydrate Reagent2->Step2 Reagent3 Substituted Aldehyde/Ketone Reagent3->Step3

Caption: General workflow for the synthesis of hydrazide-hydrazone derivatives.

Methodology:

  • Esterification: Dissolve 2-(4-Fluorophenyl)acetic acid in ethanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for several hours. Monitor the reaction via Thin Layer Chromatography (TLC). After completion, neutralize the acid, extract the ester, and purify.

  • Hydrazinolysis: To a solution of the purified ethyl 2-(4-fluorophenyl)acetate in ethanol, add hydrazine hydrate.[6] Reflux the mixture for 8-10 hours.[6] Upon completion, concentrate the solution under reduced pressure to obtain the crude this compound.[6] The product can be purified by recrystallization from a suitable solvent like ethanol.[1]

  • Condensation: Dissolve the this compound (1 mmol) in a suitable solvent (e.g., ethanol).[1] Add the selected aldehyde or ketone (1 mmol) to the solution, followed by a few drops of glacial acetic acid as a catalyst.[1] Heat the reaction mixture to reflux for 3-4 hours, monitoring progress by TLC.[1] Cool the mixture to room temperature to allow the final hydrazone product to precipitate. Collect the solid by filtration, wash with a cold solvent, and dry under reduced pressure.[1]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][8]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution Plate_Prep 1. Add 100 µL sterile broth to wells of 96-well plate Compound_Prep 2. Add 100 µL test compound stock to first well Plate_Prep->Compound_Prep Serial_Dilution 3. Perform 2-fold serial dilutions across the plate Compound_Prep->Serial_Dilution Inoculum_Prep 4. Prepare microbial inoculum (0.5 McFarland standard, then dilute) Inoculation 5. Inoculate wells with 10 µL of microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation 6. Incubate plate (e.g., 37°C for 18-24h) Inoculation->Incubation Reading 7. Read results: MIC is the lowest concentration with no visible growth Incubation->Reading

Caption: Workflow for the broth microdilution MIC assay.

Methodology:

  • Plate Preparation: Add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi to each well of a 96-well microtiter plate.[1][8]

  • Compound Dilution: Add 100 µL of the test compound stock solution (dissolved in a suitable solvent like DMSO) to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process down the row.[1]

  • Controls: Prepare necessary controls on each plate: a positive control (broth + inoculum), a negative/sterility control (broth only), and a solvent control (broth + inoculum + solvent).[1]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the wells.[1][3]

  • Inoculation: Add 10 µL of the prepared microbial suspension to each well (except the sterility control).[1]

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria; 25-30°C for 3-5 days for fungi).[1]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial/fungal growth) is observed.[3]

Protocol 3: Agar Disc Diffusion Assay (Zone of Inhibition)

This method assesses the extent of a compound's growth-inhibitory effect, measured as a zone of inhibition around a disc impregnated with the test compound.[5]

Methodology:

  • Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates. Using a sterile cotton swab, evenly streak a standardized microbial inoculum (0.5 McFarland) across the entire surface of the agar.

  • Disc Application: Sterilize blank paper discs. Impregnate each disc with a known concentration of the test compound solution. Allow the solvent to evaporate completely.

  • Placement and Incubation: Carefully place the impregnated discs onto the surface of the inoculated MHA plates. Include a standard antibiotic disc (e.g., Ciprofloxacin) as a positive control and a solvent-only disc as a negative control.[5] Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement: After incubation, measure the diameter (in mm) of the clear zone around each disc where microbial growth has been inhibited.

Derivatives of this compound and its analogs represent a promising class of compounds in the development of new antimicrobial agents. Research indicates that these molecules, particularly their hydrazone forms, exhibit moderate to good antibacterial activity, often by targeting essential enzymes like DNA gyrase.[4] While the reported antifungal activity has been weaker, further structural modifications could enhance their efficacy against fungal pathogens. The provided protocols offer a standardized framework for the synthesis and biological evaluation of these compounds, facilitating further research and development in the critical fight against antimicrobial resistance.

References

Application Notes and Protocols for the Condensation Reaction of 2-(4-Fluorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazones are a versatile class of organic compounds possessing a characteristic >C=N-NH-C(=O)- structural motif. They are synthesized through the condensation reaction of hydrazides with aldehydes or ketones. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. The 2-(4-Fluorophenyl)acetohydrazide core is a valuable scaffold in the design of novel therapeutic agents, and its condensation with various carbonyl compounds provides a straightforward route to a diverse library of potentially bioactive molecules.

This document provides a detailed experimental protocol for the synthesis of Schiff bases (hydrazones) derived from the condensation of this compound with various aldehydes and ketones.

Data Presentation

The following table summarizes representative data for the synthesis of a series of hydrazones derived from this compound and various aromatic aldehydes. The data is based on typical results for analogous reactions and serves as a guide for expected outcomes.

Product No.Aldehyde/Ketone ReactantMolecular Formula of ProductYield (%)Melting Point (°C)
1 BenzaldehydeC₁₅H₁₃FN₂O85-95168-172
2 4-ChlorobenzaldehydeC₁₅H₁₂ClFN₂O88-96195-199
3 4-NitrobenzaldehydeC₁₅H₁₂FN₃O₃90-98220-224
4 SalicylaldehydeC₁₅H₁₃FN₂O₂82-92188-192
5 AcetophenoneC₁₆H₁₅FN₂O75-85155-159

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the synthesis of hydrazones from this compound.

Materials
  • This compound

  • Various substituted aromatic aldehydes or ketones (e.g., benzaldehyde, 4-chlorobenzaldehyde, salicylaldehyde, acetophenone)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (as catalyst)

  • Distilled water

  • Diethyl ether

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

  • Melting point apparatus

  • Analytical balance

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 0.01 mol of this compound in 30 mL of absolute ethanol.

  • Addition of Carbonyl Compound: To this solution, add an equimolar amount (0.01 mol) of the desired aromatic aldehyde or ketone.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle with continuous stirring. Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the hydrazone product will precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filtered product with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Characterize the synthesized hydrazones by determining their melting points and obtaining spectroscopic data (e.g., FT-IR, ¹H-NMR, and Mass spectrometry).

Mandatory Visualization

The following diagrams illustrate the key experimental workflow and the general reaction scheme.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Dissolve this compound in Ethanol B Add Aldehyde/Ketone C Add Glacial Acetic Acid (Catalyst) D Reflux for 2-4 hours C->D Heat E Cool to Room Temperature D->E Cool F Vacuum Filtration G Wash with Cold Ethanol H Dry the Product I Melting Point Determination H->I Characterize J Spectroscopic Analysis (FT-IR, NMR)

Caption: Experimental workflow for the synthesis of hydrazones.

reaction_scheme reactant1 This compound plus + reactant2 Aldehyde / Ketone (R-C(=O)-R') product Hydrazone Product reactant2->product Ethanol, Acetic Acid (cat.), Reflux water + H₂O

Caption: General reaction scheme for hydrazone formation.

Application Notes and Protocols for the Characterization of 2-(4-Fluorophenyl)acetohydrazide Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the thorough characterization of 2-(4-Fluorophenyl)acetohydrazide and its related products. The methodologies described are based on established analytical principles and data from closely related compounds, offering a robust framework for identity, purity, and stability assessment.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and quantifying it in various samples.

Application Note:

A reversed-phase HPLC method is typically employed for the analysis of acetohydrazide derivatives. This method separates compounds based on their polarity, with the nonpolar stationary phase and a polar mobile phase. For this compound, a C18 column is a suitable choice. The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as formic acid in water), can be optimized to achieve good separation of the main compound from any impurities or degradation products.[1] Detection is commonly performed using a UV detector, as the phenyl ring and hydrazide group provide sufficient chromophores for detection around 254 nm. For quantifying trace levels of impurities, a derivatization step with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance UV absorbance and sensitivity.[2]

Experimental Protocol: HPLC Analysis

Standard and Sample Preparation:

  • Prepare a stock solution of a reference standard of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 100 µg/mL.

  • Prepare the sample solution by dissolving an accurately weighed amount of the product in the mobile phase to achieve a concentration within the calibration range.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often optimal. Start with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v) and gradually increase the proportion of acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time compared to the reference standard.

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area.

  • Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions.

Quantitative Data Summary: HPLC
ParameterExpected Value
Retention Time 5 - 15 minutes (highly dependent on specific conditions)
Limit of Detection (LOD) ~0.02% (with derivatization, can be lower)[1]
Limit of Quantification (LOQ) ~0.06% (with derivatization, can be lower)[1]
Linearity (R²) > 0.999
Precision (%RSD) < 2%

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy will confirm the presence of protons in different chemical environments, such as the aromatic protons of the fluorophenyl group, the methylene protons, and the protons of the hydrazide group.[3] The splitting patterns of the aromatic protons can confirm the para-substitution of the fluorine atom. ¹³C NMR spectroscopy will identify all the unique carbon atoms in the molecule, including the carbonyl carbon of the hydrazide and the carbons of the aromatic ring, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.[4]

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Instrumentation:

  • Use a standard NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Use the solvent peak as a reference.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

¹H NMR (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.2Singlet (broad)1H-NH- (amide)
~7.2 - 7.4Multiplet2HAromatic protons (ortho to F)
~7.0 - 7.2Multiplet2HAromatic protons (meta to F)
~4.2Singlet (broad)2H-NH₂ (hydrazide)
~3.4Singlet2H-CH₂-

¹³C NMR (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~168C=O (amide)
~162 (d, ¹JCF ≈ 245 Hz)C-F (aromatic)
~131 (d, ³JCF ≈ 8 Hz)C-H (aromatic, ortho to F)
~130 (d, ⁴JCF ≈ 3 Hz)C-CH₂ (aromatic)
~115 (d, ²JCF ≈ 21 Hz)C-H (aromatic, meta to F)
~40-CH₂-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Electron Ionization (EI) mass spectrometry is expected to show the molecular ion peak ([M]⁺) for this compound. The fragmentation pattern can provide structural information.[7][8] Common fragmentation pathways for similar compounds involve cleavage of the C-C bond adjacent to the carbonyl group and cleavage of the N-N bond.[9]

Sample Introduction:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

Ionization:

  • Use a standard electron ionization source (e.g., 70 eV).

Mass Analysis:

  • Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

Data Interpretation:

  • Identify the molecular ion peak ([M]⁺).

  • Analyze the fragmentation pattern to deduce the structure.

m/zInterpretation
168[M]⁺, Molecular ion peak
109[FC₆H₄CH₂]⁺
91[C₇H₇]⁺ (tropylium ion)
77[C₆H₅]⁺
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups, such as the N-H stretching vibrations of the amine and amide groups, the C=O stretching of the amide, and the C-F stretching of the fluorophenyl group.[10][11]

Sample Preparation:

  • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin pellet.

  • ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

Data Acquisition:

  • Scan the sample in the range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹)Description
3350 - 3250N-H stretch (amine and amide)
3100 - 3000C-H stretch (aromatic)
2950 - 2850C-H stretch (aliphatic)
1680 - 1630C=O stretch (amide I)
1600 - 1550N-H bend (amide II) and C=C stretch (aromatic)
1250 - 1200C-F stretch

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of the material.[12]

Application Note:

DSC can be used to determine the melting point and purity of this compound.[13] TGA provides information about the thermal stability and decomposition profile of the compound.[14] This is critical for determining appropriate storage and handling conditions.

Experimental Protocol: Thermal Analysis

Sample Preparation:

  • Accurately weigh a small amount of the sample (2-5 mg) into an aluminum pan.

Instrumentation:

  • Use a calibrated DSC or TGA instrument.

Data Acquisition (DSC):

  • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a suitable temperature range that includes the expected melting point.

Data Acquisition (TGA):

  • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to observe the complete decomposition profile.

Quantitative Data Summary: Thermal Analysis
ParameterExpected Value
Melting Point (DSC) To be determined experimentally
Decomposition Temperature (TGA) To be determined experimentally

Visualizations

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization 4-Fluorophenylacetic_acid 4-Fluorophenylacetic acid Esterification Esterification (e.g., with Methanol, H₂SO₄) 4-Fluorophenylacetic_acid->Esterification Ester_intermediate Methyl 2-(4-fluorophenyl)acetate Esterification->Ester_intermediate Hydrazinolysis Hydrazinolysis (Hydrazine hydrate) Ester_intermediate->Hydrazinolysis Crude_Product Crude this compound Hydrazinolysis->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product HPLC HPLC Pure_Product->HPLC NMR NMR (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS FTIR FT-IR Pure_Product->FTIR Thermal_Analysis Thermal Analysis (DSC, TGA) Pure_Product->Thermal_Analysis

Caption: Workflow for the synthesis and characterization of this compound.

Analytical_Techniques_Relationship Compound This compound Structure Structural Elucidation Compound->Structure Purity Purity Assessment Compound->Purity Properties Physicochemical Properties Compound->Properties NMR NMR Spectroscopy Structure->NMR Connectivity MS Mass Spectrometry Structure->MS Molecular Weight & Fragmentation FTIR FT-IR Spectroscopy Structure->FTIR Functional Groups HPLC HPLC Purity->HPLC Quantitative Analysis Thermal_Analysis Thermal Analysis Properties->Thermal_Analysis Thermal Stability

Caption: Interrelationship of analytical techniques for comprehensive characterization.

References

Application Notes and Protocols for In Vitro Biological Activity Testing of 2-(4-Fluorophenyl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydrazide-hydrazone derivatives are a prominent class of compounds in medicinal chemistry, recognized for a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The 2-(4-Fluorophenyl)acetohydrazide scaffold, in particular, serves as a versatile template for developing novel therapeutic agents. The biological efficacy of these derivatives can be significantly influenced by the various substitutions on the core structure, making in vitro assays crucial for structure-activity relationship (SAR) studies.[4][5]

This document provides detailed application notes and experimental protocols for assessing the key biological activities of this compound derivatives. The protocols are designed for researchers, scientists, and drug development professionals engaged in the evaluation of these compounds.

General Synthesis Pathway

The synthesis of hydrazone derivatives from this compound typically involves a straightforward condensation reaction. The core acetohydrazide intermediate is reacted with various substituted aldehydes or ketones to yield the final hydrazone analogs.[3][6] This common synthetic route allows for the creation of a diverse library of derivatives for biological screening.

Synthesis_Workflow start_material 2-(4-Fluorophenyl)acetic acid ester Ethyl 2-(4-Fluorophenyl)acetate start_material->ester Esterification (Ethanol, H₂SO₄) hydrazide This compound ester->hydrazide Hydrazinolysis (Hydrazine Hydrate) final_product Hydrazone Derivatives hydrazide->final_product Condensation aldehyde Substituted Aldehyde / Ketone aldehyde->final_product

Caption: General synthesis workflow for hydrazone derivatives.

Anticancer Activity: MTT Cytotoxicity Assay

Application Note

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity, making it a fundamental tool for screening potential anticancer agents.[7] The assay's principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[8] This reaction is catalyzed by mitochondrial dehydrogenases in metabolically active, viable cells. The insoluble formazan crystals are then dissolved, and the intensity of the resulting purple solution is measured spectrophotometrically. A decrease in color intensity correlates with a reduction in cell viability, indicating the cytotoxic effect of the tested compound.[7]

Quantitative Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected this compound derivatives against various cancer cell lines.

Compound Derivative Cancer Cell Line IC₅₀ (µM) Reference Drug (IC₅₀, µM) Reference
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate)52Imatinib (40)[9][10]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate)80Imatinib (40)[9][10]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast)100Imatinib (98)[9][10]

Visualizations

MTT_Assay_Workflow start 1. Cell Seeding (96-well plate) treatment 2. Compound Treatment (24h incubation) start->treatment mtt_add 3. Add MTT Reagent (Incubate 2-4 hours) treatment->mtt_add formazan 4. Solubilize Formazan (Add DMSO) mtt_add->formazan read 5. Read Absorbance (570 nm) formazan->read analysis 6. Data Analysis (% Viability & IC₅₀) read->analysis

Caption: Experimental workflow of the MTT cytotoxicity assay.[8]

Apoptosis_Pathway compound Hydrazide Derivative bcl2 Bcl-2 Inhibition compound->bcl2 cyto_c Cytochrome C Release (from Mitochondria) bcl2->cyto_c promotes caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.[6]

Detailed Experimental Protocol: MTT Assay

This protocol is adapted for adherent cancer cells cultured in 96-well plates.[8][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Phosphate-buffered saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • Sterile 96-well flat-bottom culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[11]

    • Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to adhere.[8]

  • Compound Treatment:

    • Prepare a stock solution of the test derivative in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the test wells).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[8] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.[8]

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance (Optical Density, OD) of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[8] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis:

    • Corrected Absorbance: Subtract the average absorbance of the blank wells from all other wells.

    • Percent Viability Calculation:

      • % Viability = (Corrected OD of Treated Cells / Corrected OD of Vehicle Control Cells) x 100

    • IC₅₀ Determination: Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity: Broth Microdilution Method

Application Note

The broth microdilution method is a gold standard for determining the antimicrobial susceptibility of microorganisms.[12] This quantitative technique establishes the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[12][13] The assay involves exposing a standardized inoculum of the test microorganism to serial twofold dilutions of the compound in a liquid growth medium within a 96-well microtiter plate.[12] The MIC value is a critical parameter in the discovery of new antimicrobial agents.[12]

Quantitative Data

The following table presents hypothetical antimicrobial activity data for a representative this compound derivative, as specific MIC values for these exact compounds were not detailed in the provided search results. The data is structured based on findings for similar hydrazone derivatives.[1][4]

Compound Derivative Microorganism Strain Type MIC (µg/mL) Reference Drug (MIC, µg/mL)
(E)-N'-(benzylidene)-2-(4-fluorophenyl)acetohydrazideStaphylococcus aureusGram-positive16Ciprofloxacin (4)
(E)-N'-(benzylidene)-2-(4-fluorophenyl)acetohydrazideEscherichia coliGram-negative32Ciprofloxacin (2)
(E)-N'-(benzylidene)-2-(4-fluorophenyl)acetohydrazideCandida albicansFungus64Amphotericin B (8)

Visualization

Broth_Microdilution_Workflow start 1. Prepare Serial Dilutions of Compound in Broth inoculate 3. Inoculate Microtiter Plate (Final Volume 100 µL/well) start->inoculate inoculum 2. Prepare Standardized Bacterial Inoculum (~5 x 10⁵ CFU/mL) inoculum->inoculate incubate 4. Incubate Plate (16-20 hours at 35-37°C) inoculate->incubate read 5. Read Results Visually (Check for Turbidity) incubate->read analysis 6. Determine MIC (Lowest concentration with no visible growth) read->analysis

Caption: Workflow of the broth microdilution method for MIC determination.[12]

Detailed Experimental Protocol: Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]

Materials:

  • Test microorganism (e.g., S. aureus, E. coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • This compound derivatives

  • Sterile saline or PBS

  • Sterile 96-well U-bottom microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in the appropriate broth (e.g., CAMHB) in a separate 96-well "mother" plate to achieve concentrations that are double the desired final test concentrations.[12]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[12]

    • Dilute this standardized suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.[12]

  • Inoculation of Microtiter Plates:

    • Dispense 50 µL of the appropriate antimicrobial dilutions from the "mother" plate into the wells of the final test plate.[12]

    • Within 15 minutes of its preparation, add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.[12]

    • Include a growth control well (100 µL of inoculated broth, no compound) and a sterility control well (100 µL of uninoculated broth).[12]

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most common rapidly growing bacteria.[12]

  • Reading and Interpretation:

    • After incubation, examine the plates for visible bacterial growth (turbidity). The growth control well must show distinct turbidity, and the sterility control well must remain clear.[12]

    • The MIC is the lowest concentration of the test derivative that completely inhibits visible growth of the organism.[12]

Anti-inflammatory Activity: COX-2 Inhibitor Screening Assay

Application Note

Cyclooxygenase (COX) enzymes, particularly COX-2, are central to the inflammatory pathway as they catalyze the formation of pro-inflammatory prostanoids from arachidonic acid.[14][15] Pharmacological inhibition of COX-2 is a key strategy for anti-inflammatory drugs. In vitro COX-2 inhibitor screening assays provide a rapid and reliable method to evaluate the potential of compounds to block this enzyme's activity. A common method is a fluorometric assay where the generation of Prostaglandin G2, an intermediate product of the COX reaction, is detected by a probe that produces a fluorescent signal.[14][15] A reduction in fluorescence in the presence of a test compound indicates inhibition of COX-2 activity.

Quantitative Data

The following table presents hypothetical COX-2 inhibition data for a this compound derivative, as specific data was not available in the search results. The data is structured based on typical outputs for such screening assays.[5][16]

Compound Derivative Target Enzyme IC₅₀ (µM) Reference Drug (IC₅₀, µM)
N-glycinyl-hydrazone of this compoundHuman Recombinant COX-21.5Celecoxib (0.45)

Visualizations

COX_Pathway inhibitor Hydrazide Derivative (COX-2 Inhibitor) cox2 COX-2 Enzyme inhibitor->cox2 inhibits arachidonic Arachidonic Acid pgg2 Prostaglandin G2 arachidonic->pgg2 catalyzed by inflammation Pro-inflammatory Prostanoids pgg2->inflammation

Caption: Inhibition of the COX-2 inflammatory pathway.[14]

COX_Assay_Workflow start 1. Prepare Reagents (Enzyme, Buffer, Probe, Test Inhibitor) reaction_mix 2. Prepare Reaction Mix (Buffer, Probe, Cofactor) start->reaction_mix plate_setup 3. Add Inhibitor & Enzyme to 96-well plate reaction_mix->plate_setup initiate 4. Initiate Reaction (Add Arachidonic Acid) plate_setup->initiate measure 5. Measure Fluorescence (Ex/Em = 535/587 nm) Kinetically initiate->measure analysis 6. Calculate % Inhibition & IC₅₀ measure->analysis

Caption: Workflow for a fluorometric COX-2 inhibitor screening assay.[15]

Detailed Experimental Protocol: Fluorometric COX-2 Inhibitor Screening

This protocol is a generalized procedure based on commercially available kits.[14][15][17]

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (e.g., OxiRed™)

  • COX Cofactor

  • Arachidonic Acid (Substrate)

  • NaOH solution

  • Known COX-2 Inhibitor (e.g., Celecoxib) for positive control

  • 96-well white or black opaque flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the kit manufacturer's instructions. Bring components to room temperature before use, but keep the enzyme on ice.[17]

    • Test Inhibitor: Dissolve test compounds in DMSO and dilute with COX Assay Buffer to 10x the final desired concentration.[14]

    • Arachidonic Acid Solution: Prepare the substrate solution immediately before use, typically by mixing arachidonic acid with NaOH and then diluting with purified water.[15]

  • Assay Plate Setup:

    • Designate wells for:

      • Enzyme Control (EC): Contains enzyme but no inhibitor (add assay buffer or solvent vehicle).

      • Inhibitor Control (IC): Contains enzyme and the known inhibitor (e.g., Celecoxib).

      • Sample (S): Contains enzyme and the test derivative.

      • Solvent Control (Optional): Contains enzyme and the solvent used for the test compound to check for solvent effects.

    • Add 10 µL of the diluted test inhibitor, control inhibitor, or assay buffer to the appropriate wells.[14]

  • Reaction Preparation and Execution:

    • Prepare a "Reaction Mix" containing COX Assay Buffer, COX Probe, and diluted COX Cofactor for the number of assays to be performed.[15]

    • Add 80 µL of the Reaction Mix to each well.

    • Add the diluted COX-2 enzyme to all wells except for a no-enzyme background control.

    • Pre-incubate the plate if necessary to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Preset the fluorescence plate reader to kinetic mode at 25°C with an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[15]

    • Initiate the reaction in all wells simultaneously by adding 10 µL of the prepared Arachidonic Acid solution using a multichannel pipette.[14]

    • Immediately begin measuring the fluorescence kinetically for 5-10 minutes.

  • Data Analysis:

    • Choose two time points (T₁ and T₂) in the linear range of the reaction progress curve and obtain the corresponding fluorescence values (RFU₁ and RFU₂).

    • Calculate the rate of reaction (slope) for each well: ΔRFU/ΔT.

    • Percent Inhibition Calculation:

      • % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100

    • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.

References

Application Notes and Protocols: 2-(4-Fluorophenyl)acetohydrazide as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-(4-fluorophenyl)acetohydrazide as a key building block in the design and synthesis of novel therapeutic agents. This document details its application in developing compounds with antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental protocols and quantitative data.

Introduction

This compound is a synthetic organic compound featuring a fluorinated phenyl ring and a reactive acetohydrazide moiety. This structure serves as a versatile scaffold in medicinal chemistry, primarily due to the favorable properties conferred by the fluorine atom—such as increased metabolic stability and binding affinity—and the synthetic tractability of the hydrazide group. Hydrazides are precursors to a wide array of bioactive molecules, most notably hydrazones, which are known to exhibit a broad spectrum of pharmacological activities.[1] The core structure allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-(4-fluorophenyl)acetic acid. The general workflow involves the esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 2-(4-Fluorophenyl)acetic Acid B Ethyl (4-fluorophenyl)acetate A->B Ethanol, H₂SO₄ (cat.), Reflux C Ethyl (4-fluorophenyl)acetate D This compound C->D Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound

Materials:

  • 2-(4-Fluorophenyl)acetic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Hydrazine hydrate (80% solution)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and reflux apparatus

Procedure:

Step 1: Synthesis of Ethyl (4-fluorophenyl)acetate

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-fluorophenyl)acetic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing cold water and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (4-fluorophenyl)acetate.

Step 2: Synthesis of this compound

  • Dissolve the crude ethyl (4-fluorophenyl)acetate in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

  • Add an equimolar amount of 80% hydrazine hydrate to the solution.

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to yield pure this compound.

  • Characterize the final product using appropriate analytical techniques such as melting point, FT-IR, ¹H-NMR, and Mass Spectrometry.

Application in the Synthesis of Bioactive Hydrazones

This compound is an excellent precursor for the synthesis of N-acylhydrazones, a class of compounds with significant biological activities. The synthesis involves a condensation reaction between the hydrazide and various aldehydes or ketones.

G A This compound C N-Acylhydrazone Derivative A->C Ethanol, Acetic Acid (cat.), Reflux B Substituted Aldehyde/Ketone B->C Ethanol, Acetic Acid (cat.), Reflux

Caption: General synthesis of N-acylhydrazones.
Experimental Protocol: Synthesis of N-Acylhydrazone Derivatives

Materials:

  • This compound

  • Substituted aromatic or heterocyclic aldehyde/ketone

  • Absolute ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve an equimolar amount of this compound and the desired aldehyde or ketone in absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure N-acylhydrazone derivative.

  • Characterize the synthesized compound using spectroscopic methods.

Applications in Medicinal Chemistry

Derivatives of this compound have shown promise in several therapeutic areas.

Anticancer Activity

Hydrazone derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis.

Quantitative Data: Anticancer Activity

The following table summarizes the in-vitro cytotoxicity of some 2-(4-fluorophenyl)-N-phenylacetamide derivatives.[2][3]

Compound IDSubstitution on N-phenyl ringPC3 (IC₅₀, µM)MCF-7 (IC₅₀, µM)HL-60 (IC₅₀, µM)
2b m-nitro52>200>200
2c p-nitro80100180
Imatinib (Standard) -4098>200

Note: The data is for 2-(4-fluorophenyl)-N-phenylacetamide derivatives, which are structurally related to hydrazones derived from this compound.

Postulated Mechanism of Action in Cancer

Many anticancer hydrazide derivatives are known to induce apoptosis. A plausible signaling pathway involves the activation of both intrinsic and extrinsic apoptotic pathways.[1]

G A This compound Derivative B Induction of Cellular Stress A->B C Activation of Caspases B->C D DNA Fragmentation C->D E Apoptosis D->E

References

Synthesis of 1,3,4-Oxadiazole Derivatives from 2-(4-Fluorophenyl)acetohydrazide: A Detailed Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The synthesis of 1,3,4-oxadiazole derivatives is a significant area of focus in medicinal chemistry due to their broad spectrum of pharmacological activities. This protocol details a robust method for the synthesis of a series of 2-((4-fluorophenyl)methyl)-5-aryl-1,3,4-oxadiazoles, starting from the readily available 2-(4-fluorophenyl)acetohydrazide. These compounds are of interest to researchers in drug development for their potential as therapeutic agents.

The 1,3,4-oxadiazole ring is a versatile scaffold known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The synthetic route described herein involves the cyclization of this compound with various substituted aromatic carboxylic acids using phosphorus oxychloride (POCl₃) as a dehydrating agent. This one-pot synthesis is an efficient and common method for the preparation of 2,5-disubstituted 1,3,4-oxadiazoles.[1][2] The straightforward procedure and the availability of a wide range of aromatic carboxylic acids allow for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

General Procedure for the Synthesis of 2-((4-fluorophenyl)methyl)-5-aryl-1,3,4-oxadiazoles

This protocol describes the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles through the dehydrative cyclization of an acid hydrazide with a carboxylic acid.

Materials:

  • This compound

  • Substituted aromatic carboxylic acid (e.g., benzoic acid, 4-methylbenzoic acid, 4-chlorobenzoic acid, 4-nitrobenzoic acid)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution (10% w/v)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beaker

  • Buchner funnel and flask

  • Filter paper

  • Melting point apparatus

  • Spectroscopic instruments (FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry)

Procedure:

  • In a clean, dry round-bottom flask, place this compound (0.01 mol) and the desired substituted aromatic carboxylic acid (0.01 mol).

  • To this mixture, carefully add phosphorus oxychloride (10 mL) under a fume hood.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux at 80-90°C with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with constant stirring. This will hydrolyze the excess phosphorus oxychloride.

  • Neutralize the acidic solution by the slow addition of a 10% sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid product thoroughly with cold water to remove any inorganic impurities.

  • Purify the crude product by recrystallization from ethanol to obtain the pure 2-((4-fluorophenyl)methyl)-5-aryl-1,3,4-oxadiazole derivative.

  • Dry the purified crystals and determine the yield and melting point.

  • Characterize the structure of the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes the quantitative data for a series of synthesized 2-((4-fluorophenyl)methyl)-5-aryl-1,3,4-oxadiazole derivatives.

Compound IDR GroupMolecular FormulaYield (%)Melting Point (°C)
1a -HC₁₅H₁₁FN₂O85118-120
1b -CH₃C₁₆H₁₃FN₂O82130-132
1c -ClC₁₅H₁₀ClFN₂O88145-147
1d -NO₂C₁₅H₁₀FN₃O₃75188-190

Spectral Data Highlights:

  • IR (KBr, cm⁻¹): The formation of the oxadiazole ring is confirmed by the presence of characteristic absorption bands around 1610-1650 cm⁻¹ (C=N), 1550-1580 cm⁻¹ (C=C), and 1020-1080 cm⁻¹ (C-O-C).

  • ¹H NMR (DMSO-d₆, δ ppm): The spectra typically show a singlet for the methylene protons (-CH₂-) around δ 4.2-4.4 ppm. The aromatic protons appear in the range of δ 7.0-8.5 ppm, with coupling patterns corresponding to their substitution.

  • ¹³C NMR (DMSO-d₆, δ ppm): The carbon signals for the oxadiazole ring typically appear in the range of δ 160-165 ppm. The methylene carbon signal is observed around δ 30-35 ppm.

  • Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) corresponding to the calculated molecular weight confirms the formation of the desired product.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_reagents Reagents & Conditions cluster_workup Workup & Purification cluster_product Final Product Reactant1 This compound Reaction Cyclization/ Dehydration Reactant1->Reaction Reactant2 Aromatic Carboxylic Acid (R-COOH) Reactant2->Reaction Workup1 Quenching with Ice Reaction->Workup1 Reagent POCl₃ Reagent->Reaction Catalyst/ Dehydrating Agent Condition Reflux, 6-8h Condition->Reaction Workup2 Neutralization (NaHCO₃) Workup1->Workup2 Workup3 Filtration Workup2->Workup3 Purification Recrystallization (Ethanol) Workup3->Purification Product 2-((4-Fluorophenyl)methyl)-5-aryl-1,3,4-oxadiazole Purification->Product

Caption: Experimental workflow for the synthesis of 1,3,4-oxadiazole derivatives.

References

Troubleshooting & Optimization

Common side products in the synthesis of 2-(4-Fluorophenyl)acetohydrazide and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(4-Fluorophenyl)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the hydrazinolysis of an ester, typically ethyl 2-(4-fluorophenyl)acetate, with hydrazine hydrate. This method is favored for its relatively straightforward procedure and good yields.

Q2: What are the primary starting materials required for this synthesis?

A2: The key starting materials are ethyl 2-(4-fluorophenyl)acetate and hydrazine hydrate. A suitable solvent, such as ethanol or methanol, is also necessary for the reaction.

Q3: What are the typical reaction conditions?

A3: The reaction is generally carried out by refluxing the ethyl 2-(4-fluorophenyl)acetate with an excess of hydrazine hydrate in a solvent like ethanol. The reaction progress is often monitored by thin-layer chromatography (TLC).

Q4: What are the most common side products I should be aware of?

A4: The most frequently encountered side products include:

  • Unreacted Starting Materials: Residual ethyl 2-(4-fluorophenyl)acetate and excess hydrazine hydrate.

  • Diacylhydrazide: N,N'-bis(2-(4-fluorophenyl)acetyl)hydrazine is a common byproduct formed when one molecule of hydrazine reacts with two molecules of the ester.[1]

  • Hydrolysis Product: 2-(4-Fluorophenyl)acetic acid can be formed by the hydrolysis of either the starting ester or the final hydrazide product, particularly if moisture is present.[2]

Q5: How can I purify the crude this compound?

A5: The most effective purification techniques are recrystallization and column chromatography.[2]

  • Recrystallization: Ethanol or a mixture of ethanol and water is often a suitable solvent system. This method is particularly effective for removing the less soluble diacylhydrazide byproduct.[1][3]

  • Column Chromatography: This is useful for separating the desired product from impurities with similar solubility profiles.[2]

  • Washing: The crude product can be washed with water to remove excess hydrazine hydrate and with a non-polar solvent like hexane to eliminate non-polar impurities.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Monitor the reaction using TLC until the starting ester spot is no longer visible. - Increase Temperature: Ensure the reaction mixture is maintained at a gentle reflux.
Degradation of Hydrazine Hydrate - Use a fresh, properly stored bottle of hydrazine hydrate. The concentration can decrease over time.
Insufficient Hydrazine Hydrate - Use a molar excess of hydrazine hydrate (typically 2-5 equivalents) to drive the reaction to completion.
Product Loss During Workup - Precipitation: If the product doesn't precipitate upon cooling, try adding cold water to induce precipitation. - Extraction: If the product remains in the filtrate, consider extracting with a suitable organic solvent like ethyl acetate.
Issue 2: Presence of Impurities in the Final Product
Impurity Identification Removal Method
Unreacted Ethyl 2-(4-fluorophenyl)acetate - A spot on TLC with a different Rf value than the product. - Characteristic ester peaks in the ¹H NMR spectrum.- Recrystallization: The starting ester is typically more soluble in common recrystallization solvents than the hydrazide product. - Column Chromatography: Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the less polar ester from the more polar hydrazide.
N,N'-bis(2-(4-fluorophenyl)acetyl)hydrazine (Diacylhydrazide) - A spot on TLC, often with a lower Rf value than the desired product. - This byproduct is generally less soluble than the mono-acyl hydrazide.- Recrystallization: The diacylhydrazide is often less soluble and can be removed by careful recrystallization, as it may precipitate out first from a hot solution upon cooling.[1] - Column Chromatography: Can be effective for separation.
2-(4-Fluorophenyl)acetic Acid - Can be detected by a broad peak in the ¹H NMR spectrum. - May streak on the TLC plate.- Aqueous Wash: Wash the crude product dissolved in an organic solvent with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity. - Recrystallization: The acid has different solubility characteristics and can often be removed by recrystallization.
Excess Hydrazine Hydrate - Can be detected by its characteristic odor.- Water Wash: Wash the crude product with cold water during filtration. - Vacuum Drying: Remove residual hydrazine hydrate by drying the product under vacuum. - Column Chromatography: Hydrazine hydrate will adhere strongly to the silica gel.[4]

Experimental Protocols

Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(4-fluorophenyl)acetate (1 equivalent) in ethanol (e.g., 5-10 mL per gram of ester).

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) until the starting ester is consumed. This typically takes 4-8 hours.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate. If not, slowly add cold water to the reaction mixture to induce precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water followed by a small amount of cold ethanol.

  • Drying: Dry the crude product under vacuum.

Purification by Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Synthesis_Pathway Ethyl 2-(4-fluorophenyl)acetate Ethyl 2-(4-fluorophenyl)acetate This compound This compound Ethyl 2-(4-fluorophenyl)acetate->this compound Hydrazinolysis Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->this compound Reflux Reflux Reflux->this compound

Caption: Synthesis of this compound.

Side_Products cluster_reactants Reactants cluster_products Products Ethyl 2-(4-fluorophenyl)acetate Ethyl 2-(4-fluorophenyl)acetate This compound This compound Ethyl 2-(4-fluorophenyl)acetate->this compound 1:1 Reaction N,N'-bis(2-(4-fluorophenyl)acetyl)hydrazine N,N'-bis(2-(4-fluorophenyl)acetyl)hydrazine Ethyl 2-(4-fluorophenyl)acetate->N,N'-bis(2-(4-fluorophenyl)acetyl)hydrazine 2:1 Reaction 2-(4-Fluorophenyl)acetic Acid 2-(4-Fluorophenyl)acetic Acid Ethyl 2-(4-fluorophenyl)acetate->2-(4-Fluorophenyl)acetic Acid Hydrolysis Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound Hydrazine Hydrate->N,N'-bis(2-(4-fluorophenyl)acetyl)hydrazine

Caption: Common side products in the synthesis.

Troubleshooting_Workflow start Crude Product wash Aqueous/Organic Wash start->wash Remove Hydrazine/ Acidic Impurities end Pure Product recrystallization Recrystallization check_purity Check Purity (TLC, NMR) recrystallization->check_purity column Column Chromatography column->end wash->recrystallization Primary Purification check_purity->end Purity OK check_purity->column Impurities Remain

Caption: Purification workflow for this compound.

References

Technical Support Center: Purification of Crude 2-(4-Fluorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(4-Fluorophenyl)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent and effective purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often the first choice if the crude product is relatively pure. For separating the target compound from impurities with similar solubility profiles, column chromatography is the preferred method.[1]

Q2: What are the potential impurities in crude this compound?

A2: The synthesis of this compound typically involves the reaction of a 2-(4-fluorophenyl)acetate ester with hydrazine hydrate. Potential impurities can include:

  • Unreacted Starting Materials: Residual 2-(4-fluorophenyl)acetate ester and hydrazine hydrate.

  • Diacyl Hydrazine Formation: This byproduct can form when two molecules of the ester react with one molecule of hydrazine.

  • Hydrolysis Products: The ester or the hydrazide product can hydrolyze back to 2-(4-fluorophenyl)acetic acid, particularly if water is present under acidic or basic conditions.[1]

  • Degradation Products: Hydrazides can be unstable at elevated temperatures or in the presence of strong acids or bases, leading to various degradation products.[1]

Q3: How can I assess the purity of my this compound after purification?

A3: A combination of analytical techniques is typically used to confirm the purity of the final product:

  • Thin Layer Chromatography (TLC): A rapid and straightforward method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

  • Spectroscopic Methods: 1H NMR, 13C NMR, and Mass Spectrometry are used to confirm the structure of the desired compound and identify any impurities.

Troubleshooting Guides

Recrystallization
Issue Possible Cause(s) Solution(s)
Compound does not dissolve Inappropriate solvent; Insufficient solvent volume.Select a more suitable solvent (e.g., ethanol, methanol, or isopropanol). Add more solvent in small portions until the compound dissolves at the solvent's boiling point.
No crystal formation upon cooling The solution is not saturated; Crystallization has not been initiated.Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.
"Oiling out" of the product The solution is supersaturated; Cooling is too rapid.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly. Consider using a different solvent system.[2]
Low yield of recrystallized product Too much solvent was used; Premature crystallization during hot filtration; Incomplete crystallization.Use the minimum amount of hot solvent necessary for dissolution. Ensure the filtration apparatus is pre-heated. Cool the solution in an ice bath to maximize crystal formation.[2]
Product is still impure after recrystallization Impurities have similar solubility; Cooling was too fast, trapping impurities.Perform a second recrystallization, possibly with a different solvent. Allow the solution to cool slowly and undisturbed.[2]
Column Chromatography
Issue Possible Cause(s) Solution(s)
Poor separation of compounds The solvent system (eluent) is not optimal.Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation (a difference in Rf values). Use a gradient elution with a shallower increase in polarity.[1]
Compound is stuck on the column The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent. For highly polar compounds, consider using a more polar stationary phase like alumina.[1]
Cracking of the silica gel bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Tailing of spots on TLC/broad peaks in fractions The compound is interacting too strongly with the stationary phase; The column is overloaded.Add a small amount of a polar modifier (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent. Use a larger column or a smaller amount of crude material.

Quantitative Data

The following table presents illustrative data for the purification of a crude arylacetohydrazide. Note that optimal conditions and results for this compound should be determined experimentally.

Purification Method Solvent/Eluent System Typical Recovery/Yield Purity (by HPLC) Notes
Recrystallization Ethanol70-85%>98%Effective for removing less soluble or more soluble impurities.
Recrystallization Ethanol/Water65-80%>98%Water acts as an anti-solvent to induce crystallization.
Column Chromatography Ethyl Acetate/Hexane (Gradient)60-75%>99%Useful for separating impurities with similar polarity.
Column Chromatography Dichloromethane/Methanol (Gradient)55-70%>99%For more polar impurities that are not well-separated with ethyl acetate/hexane.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to its boiling point with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any surface impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point for many hydrazides is a mixture of ethyl acetate and hexane. The ideal solvent system will give the desired product an Rf value of approximately 0.3.[3]

  • Column Packing: Pack a chromatography column with silica gel, typically as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica gel with the adsorbed sample is carefully added to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.[1]

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound recrystallization Recrystallization start->recrystallization High initial purity column_chromatography Column Chromatography start->column_chromatography Complex mixture purity_check Purity Assessment (TLC, HPLC) recrystallization->purity_check column_chromatography->purity_check structure_confirmation Structure Confirmation (NMR, MS) purity_check->structure_confirmation end_product Pure this compound structure_confirmation->end_product

Caption: A general workflow for the purification and analysis of this compound.

troubleshooting_recrystallization start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Form cool->crystals no_crystals No Crystals Form cool->no_crystals Issue oil_out Product Oils Out cool->oil_out Issue concentrate Concentrate Solution no_crystals->concentrate Solution scratch Scratch Flask / Add Seed no_crystals->scratch Solution reheat Reheat and Add More Solvent oil_out->reheat Solution concentrate->cool scratch->cool reheat->cool

Caption: A troubleshooting decision tree for the recrystallization process.

References

Technical Support Center: Optimizing Hydrazone Formation with 2-(4-Fluorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for hydrazone formation with 2-(4-Fluorophenyl)acetohydrazide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of hydrazones from this compound and various aldehydes or ketones.

Issue Potential Cause Recommended Solution
Low or No Product Yield Unfavorable pH: The reaction is highly pH-sensitive. At neutral or high pH, the reaction rate can be very slow.[1]Adjust the reaction mixture to a mildly acidic pH, typically in the range of 4.5-6, using a catalytic amount of a weak acid like acetic acid.[1][2]
Low Reactivity of Carbonyl Compound: Ketones are generally less reactive than aldehydes. Steric hindrance from bulky groups on the aldehyde or ketone can also slow down the reaction.[1]Increase the reaction temperature (e.g., reflux) or prolong the reaction time.[1][2] For particularly unreactive ketones, consider using a more effective catalyst.[3]
Poor Quality of Reagents: Impurities in the this compound or the carbonyl compound can interfere with the reaction.[2]Ensure the purity of starting materials. If necessary, purify the reagents before use.
Inappropriate Solvent: The polarity of the solvent can influence the reaction kinetics, especially for less reactive carbonyl compounds.[4]Screen different solvents. Protic solvents like ethanol can be effective. For nonpolar reactants, a nonpolar solvent like hexane might be suitable.[4]
Slow Reaction Rate Neutral pH: The dehydration step of the hydrazone formation mechanism is not efficiently catalyzed at neutral pH.[1]For reactions requiring neutral pH (e.g., bioconjugation), consider using a nucleophilic catalyst like aniline or its derivatives (e.g., 5-methoxyanthranilic acid) to accelerate the reaction.[5][6]
Formation of Side Products Azine Formation: The formed hydrazone can react with a second equivalent of the aldehyde or ketone, which is more likely if the hydrazine has unsubstituted -NH2 groups.[2]Use a slight excess of the hydrazide to minimize this side reaction. Purification by column chromatography or recrystallization will be necessary to separate the desired hydrazone from the azine byproduct.[2]
Hydrolysis of Product: Hydrazones can be susceptible to hydrolysis, cleaving the C=N bond to regenerate the starting materials, especially in the presence of water.[1][7]Once the reaction is complete, ensure the product is isolated and stored in a dry environment.
Difficulty in Product Purification Oily Product: The product may not crystallize easily.Attempt purification by column chromatography. If crystallization is desired, try different solvent systems for recrystallization, such as ethanol, methanol, or mixtures like hexane/ethyl acetate.[2]
Product Insoluble: The formed hydrazone may precipitate out of the reaction mixture, but it might be difficult to find a suitable solvent for recrystallization.Test the solubility of the crude product in a range of solvents to identify a suitable system for purification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for forming a hydrazone with this compound?

A1: The optimal pH for hydrazone formation is generally in the mildly acidic range of 4.5 to 6.[1] This is because the reaction is acid-catalyzed. The acid protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[2] However, if the pH is too low (highly acidic), the nitrogen of the hydrazide becomes protonated, reducing its nucleophilicity and inhibiting the reaction.[1][8]

Q2: How do I choose the right solvent for my reaction?

A2: The choice of solvent can impact the reaction rate. For many hydrazone formations, polar protic solvents like ethanol or methanol are effective.[2] The polarity of the solvent can have a more significant effect when dealing with less reactive carbonyl compounds.[4] It is often beneficial to screen a few solvents to find the optimal one for your specific reactants.

Q3: My reaction is very slow at neutral pH. How can I speed it up without using acid?

A3: For reactions that must be conducted at or near neutral pH, nucleophilic catalysts can significantly accelerate hydrazone formation. Aniline and its derivatives are effective catalysts under these conditions.[5][6] These catalysts react with the carbonyl compound to form a more reactive intermediate, which then readily reacts with the hydrazide.[1] More efficient catalysts, such as 5-methoxyanthranilic acid and 3,5-diaminobenzoic acid, have been shown to be superior to aniline.[5][6]

Q4: How can I monitor the progress of my reaction?

A4: The most common and convenient method for monitoring the reaction progress is Thin Layer Chromatography (TLC).[1][2] By spotting the reaction mixture alongside the starting materials (this compound and the carbonyl compound) on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot for the hydrazone product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.[1]

Q5: What are some common side reactions to be aware of?

A5: A primary side reaction is the formation of an azine, where the hydrazone product reacts with another molecule of the aldehyde or ketone.[2] This is more prevalent when there's an excess of the carbonyl compound. Another potential issue is the hydrolysis of the hydrazone back to the starting materials, particularly if water is present.[1][7]

Experimental Protocols

General Protocol for Hydrazone Formation with this compound under Acidic Conditions

  • Dissolve Reactants: In a suitable flask, dissolve the aldehyde or ketone (1.0 equivalent) in a solvent such as ethanol or methanol.

  • Add Hydrazide: Add this compound (1.0 to 1.1 equivalents) to the solution.

  • Add Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., a few drops).[2]

  • Reaction: Stir the mixture at room temperature or heat under reflux.

  • Monitor Progress: Monitor the reaction's progress by TLC until the starting material is consumed.[2]

  • Isolation: Once the reaction is complete, cool the mixture. If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2]

Protocol for Hydrazone Formation at Neutral pH using a Catalyst

  • Prepare Buffered Solution: In a buffered aqueous solution (e.g., phosphate buffer at pH 7.4), dissolve the carbonyl compound (1.0 equivalent).[1]

  • Add Hydrazide: Add this compound (1.0-1.5 equivalents).

  • Add Catalyst: Add a stock solution of a suitable catalyst, such as aniline or 5-methoxyanthranilic acid, to the desired final concentration (e.g., 10-20 mM).[1][5]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitor Progress: Monitor the reaction's progress using an appropriate analytical method like HPLC or LC-MS.[1]

  • Work-up and Purification: Once the reaction is complete, the product can be extracted with an organic solvent and purified by standard methods like column chromatography.

Data Presentation

Table 1: Effect of pH on Hydrazone Formation Rate

pHRelative Reaction RateRationale
< 4Very SlowExcessive protonation of the hydrazide reduces its nucleophilicity.[1][8]
4.5 - 6OptimalBalances the need for carbonyl activation (protonation of the carbonyl oxygen) and maintaining the nucleophilicity of the hydrazide.[1][2]
> 7SlowInsufficient acid to catalyze the reaction effectively.[1]

Table 2: Comparison of Catalysts for Hydrazone Formation at Neutral pH

CatalystRelative EfficiencyNotes
NoneVery SlowUncatalyzed reaction is often slow at neutral pH.[6]
AnilineModerateA classic nucleophilic catalyst for hydrazone formation at neutral pH.[5][6] High concentrations may be required.[5][6]
5-Methoxyanthranilic AcidHighSignificantly enhances the reaction rate compared to aniline.[5][6]
3,5-Diaminobenzoic AcidHighAnother highly efficient catalyst for this transformation.[5]

Visualizations

Hydrazone_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve_Reactants Dissolve Aldehyde/Ketone and this compound Start->Dissolve_Reactants Add_Catalyst Add Catalyst (e.g., Acetic Acid) Dissolve_Reactants->Add_Catalyst React Stir at RT or Reflux Add_Catalyst->React Monitor Monitor by TLC/LC-MS React->Monitor Isolate Isolate Crude Product Monitor->Isolate Reaction Complete Purify Purify by Recrystallization or Chromatography Isolate->Purify End End Purify->End Troubleshooting_Hydrazone_Synthesis Start Low/No Yield Check_pH Is the pH mildly acidic (4.5-6)? Start->Check_pH Adjust_pH Adjust pH with catalytic acid. Check_pH->Adjust_pH No Check_Reactivity Are reactants sterically hindered or unreactive? Check_pH->Check_Reactivity Yes Adjust_pH->Check_Reactivity Increase_Temp_Time Increase temperature or reaction time. Check_Reactivity->Increase_Temp_Time Yes Check_Purity Are starting materials pure? Check_Reactivity->Check_Purity No Increase_Temp_Time->Check_Purity Purify_Reagents Purify starting materials. Check_Purity->Purify_Reagents No Check_Solvent Is the solvent appropriate? Check_Purity->Check_Solvent Yes Purify_Reagents->Check_Solvent Screen_Solvents Screen different solvents. Check_Solvent->Screen_Solvents No Success Improved Yield Check_Solvent->Success Yes Screen_Solvents->Success

References

Technical Support Center: Scale-Up Synthesis of 2-(4-Fluorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-(4-Fluorophenyl)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially applicable method is a two-step synthesis. The first step involves the Fischer esterification of 2-(4-Fluorophenyl)acetic acid with an alcohol (commonly methanol or ethanol) under acidic catalysis to form the corresponding ester. The second step is the hydrazinolysis of the resulting ester with hydrazine hydrate to yield the final product, this compound.

Q2: What are the primary challenges when scaling up this synthesis?

A2: Key challenges during the scale-up of this process include:

  • Exothermic Reactions: Both the esterification and hydrazinolysis steps can be exothermic, posing a risk of runaway reactions if not properly managed.

  • Handling of Hazardous Materials: Hydrazine hydrate is a toxic and potentially unstable reagent, requiring special handling procedures, particularly at a larger scale.[1][2][3]

  • Reaction Equilibrium: The Fischer esterification is a reversible reaction, and achieving high conversion can be challenging on a large scale.[4]

  • Product Isolation and Purification: Crystallization of the final product can be difficult to control, potentially leading to issues with polymorphism, particle size distribution, and purity.[5][6][7]

  • Side Reactions: The formation of impurities, such as diacyl hydrazides, can occur during hydrazinolysis if the reaction conditions are not carefully controlled.

Q3: Are there any specific safety precautions for handling hydrazine hydrate on a large scale?

A3: Yes, handling hydrazine hydrate requires stringent safety measures. It is toxic, corrosive, and reactive.[1][8][9] Key precautions include:

  • Using a closed system or a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[1]

  • Wearing appropriate personal protective equipment (PPE), including permeation-resistant gloves, a flame-resistant lab coat, and chemical safety goggles with a face shield.[1][8]

  • Avoiding contact with oxidizing agents, acids, and certain metals, which can cause a rapid and potentially explosive decomposition.[3][9]

  • Having an emergency response plan in place for spills or exposure.[1]

Troubleshooting Guides

Problem 1: Low Yield in Fischer Esterification Step

Symptoms:

  • Incomplete conversion of 2-(4-Fluorophenyl)acetic acid to its ester.

  • The reaction stalls or reaches equilibrium with a significant amount of starting material remaining.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Reversible Nature of the Reaction The Fischer esterification is an equilibrium-controlled reaction.[4] To drive the reaction towards the product, consider the following: • Use an Excess of Alcohol: Employing a large excess of the alcohol (e.g., 5-10 equivalents) can shift the equilibrium to favor ester formation.[4][10] • Water Removal: Implement a method to remove water as it is formed. A Dean-Stark apparatus is effective for azeotropic removal of water with a suitable solvent like toluene.
Insufficient Catalyst Ensure a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is used. For larger scales, solid acid catalysts can also be considered to simplify work-up.
Low Reaction Temperature Increasing the reaction temperature can improve the reaction rate, but it may also favor the reverse reaction. Optimize the temperature based on the specific alcohol and catalyst used.
Problem 2: Formation of Impurities During Hydrazinolysis

Symptoms:

  • The presence of a significant side product, often a diacyl hydrazide, is observed by TLC or HPLC analysis.

  • Difficulty in purifying the final product to the desired specification.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Incorrect Stoichiometry Using an insufficient amount of hydrazine hydrate can lead to the formation of the diacyl hydrazide impurity, where one molecule of hydrazine reacts with two molecules of the ester. Use a significant excess of hydrazine hydrate (e.g., 5-20 equivalents) to favor the formation of the desired monohydrazide.[11]
High Reaction Temperature Elevated temperatures can sometimes promote side reactions. While the reaction is often run at reflux, it may be beneficial to explore lower temperatures for a longer duration to improve selectivity.
Impure Starting Ester Ensure the ester intermediate from the first step is of high purity before proceeding to the hydrazinolysis step.
Problem 3: Inconsistent Crystallization and Product Isolation

Symptoms:

  • The product precipitates as an oil or fails to crystallize.

  • Batch-to-batch variability in crystal form (polymorphism), particle size, and filterability.[5][6]

  • Low purity of the isolated product due to trapped impurities or solvent.[12]

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Suboptimal Solvent System The choice of solvent is critical for successful crystallization.[13] Experiment with different solvent and anti-solvent systems to find conditions that promote the formation of well-defined crystals. Ethanol or methanol are often good starting points.[14]
Poor Control of Supersaturation Rapid cooling or addition of an anti-solvent can lead to uncontrolled precipitation and poor crystal quality.[12] Implement a controlled cooling profile or a slow, controlled addition of the anti-solvent to manage the level of supersaturation.
Presence of Impurities Impurities can inhibit or alter crystal growth.[6] Ensure the crude product solution is free of significant impurities before initiating crystallization. A pre-crystallization work-up, such as a wash with a non-polar solvent to remove organic impurities, may be beneficial.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Reaction Parameters for Fischer Esterification

ParameterLab-Scale (10 g)Pilot-Scale (1 kg)
2-(4-Fluorophenyl)acetic acid 10 g (1 eq.)1 kg (1 eq.)
Methanol 100 mL (~15 eq.)10 L (~15 eq.)
Sulfuric Acid 1 mL (catalytic)100 mL (catalytic)
Reaction Temperature 65°C (Reflux)65°C (Reflux)
Reaction Time 4-6 hours8-12 hours
Typical Yield 90-95%85-90%
Purity (Crude Ester) >98%>95%

Table 2: Comparison of Lab-Scale vs. Scale-Up Reaction Parameters for Hydrazinolysis

ParameterLab-Scale (10 g)Pilot-Scale (1 kg)
Methyl 2-(4-Fluorophenyl)acetate 10 g (1 eq.)1 kg (1 eq.)
Hydrazine Hydrate (64%) 15 mL (~10 eq.)1.5 L (~10 eq.)
Ethanol 100 mL10 L
Reaction Temperature 80°C (Reflux)80°C (Reflux)
Reaction Time 3-5 hours6-10 hours
Typical Yield 85-90%80-85%
Purity (after crystallization) >99%>98.5%

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(4-Fluorophenyl)acetate (Esterification)

  • To a stirred solution of 2-(4-Fluorophenyl)acetic acid (1.0 eq.) in methanol (10 vol), slowly add concentrated sulfuric acid (0.1 eq.) at room temperature.

  • Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(4-Fluorophenyl)acetate as an oil.

Protocol 2: Synthesis of this compound (Hydrazinolysis)

  • Dissolve the crude methyl 2-(4-Fluorophenyl)acetate (1.0 eq.) in ethanol (10 vol).

  • Add hydrazine hydrate (64%, 10 eq.) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-5 hours.

  • Monitor the reaction by TLC or HPLC until the ester is consumed.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath to induce crystallization.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to afford this compound as a white solid.

Visualizations

Synthesis_Workflow cluster_esterification Step 1: Fischer Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis start_ester 2-(4-Fluorophenyl)acetic Acid + Methanol reflux_ester Reflux with H₂SO₄ catalyst start_ester->reflux_ester Heat workup_ester Aqueous Work-up reflux_ester->workup_ester Cool & Quench product_ester Methyl 2-(4-Fluorophenyl)acetate workup_ester->product_ester Extraction start_hydraz Methyl 2-(4-Fluorophenyl)acetate product_ester->start_hydraz Intermediate reflux_hydraz Reflux with Hydrazine Hydrate in Ethanol start_hydraz->reflux_hydraz Heat cryst Crystallization reflux_hydraz->cryst Cool final_product This compound cryst->final_product Filter & Dry

Caption: Synthetic workflow for this compound.

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Prevention of Diacylhydrazine Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of diacylhydrazine byproduct formation during chemical syntheses.

Troubleshooting Guides

This section offers specific advice for common issues encountered when attempting to achieve selective mono-acylation of hydrazines or hydrazides, and aiming to prevent the formation of the N,N'-diacylhydrazine byproduct.

Issue 1: Low Yield of the Desired Mono-Acyl Product and Significant Diacylhydrazine Byproduct Formation

Question: I am trying to synthesize a mono-acylhydrazine, but I am consistently isolating a significant amount of the diacylhydrazine byproduct, which is lowering the yield of my target compound. How can I improve the selectivity of my reaction for the mono-acylated product?

Answer: The formation of a diacylhydrazine byproduct is a common challenge in the acylation of hydrazines and hydrazides. The key to minimizing this side reaction is to control the reactivity of the acylating agent and the reaction conditions. Here are several strategies you can employ, ranging from simple adjustments to more fundamental changes in your synthetic approach.

Simple adjustments to your existing protocol can often lead to a significant reduction in the diacylhydrazine byproduct.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Use of a slight excess of the hydrazine or hydrazide component relative to the acylating agent can favor mono-acylation by ensuring that the acylating agent is consumed before it has a chance to react with the already formed mono-acyl product.

  • Temperature: Lowering the reaction temperature can often improve selectivity. Di-acylation typically has a higher activation energy than mono-acylation, so running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly favor the formation of the mono-acyl product.

  • Slow Addition: Instead of adding the acylating agent all at once, use a syringe pump or a dropping funnel to add it slowly to the reaction mixture containing the hydrazine or hydrazide. This maintains a low concentration of the acylating agent throughout the reaction, which statistically favors reaction with the more abundant and generally more nucleophilic starting hydrazine over the mono-acylated product.

The nature of the acylating agent plays a crucial role in the selectivity of the reaction.

  • Acyl Halides vs. Acyl Azoles: Acyl chlorides are highly reactive and often lead to over-acylation. A more selective approach is to use an acyl azole, such as an acyl imidazole. Acyl azoles are less electrophilic than acyl chlorides, leading to a more controlled reaction and significantly higher yields of the mono-acyl product.

    Data Presentation: Comparison of Acylating Agents for Mono-acylation

Acylating AgentStarting HydrazineProductYield of Mono-acyl ProductReference
Acyl ChlorideAryl hydrazine hydrochlorideAryl mono-acylhydrazine35-40%[1]
Acyl ImidazoleAryl hydrazine hydrochlorideAryl mono-acylhydrazine76%[1]

The reaction medium can influence the relative nucleophilicity of the starting hydrazine and the mono-acylated product.

  • Solvent Polarity: The choice of solvent can impact the reaction rate and selectivity. While a systematic study on the direct impact of solvent polarity on diacylhydrazine formation is not extensively documented, it is a parameter worth screening. Non-polar aprotic solvents may be preferred to minimize side reactions.

  • Base Selection: The choice of base is critical, especially when using a hydrazine salt as the starting material. A strong, non-nucleophilic base is generally preferred to deprotonate the hydrazine salt without competing in the acylation reaction. The selection of the base's counter-cation can also influence the reaction's regioselectivity.

Issue 2: Unwanted Acylation of a Hydrazide Moiety in a Complex Molecule (e.g., in Peptide Synthesis)

Question: During the synthesis of a peptide hydrazide, I am observing an unwanted acylation of the hydrazide group, leading to a diacylhydrazine-like impurity. How can I prevent this side reaction?

Answer: This is a known issue, particularly in peptide synthesis where carboxylic acids are activated for coupling. The hydrazide group can sometimes react with the activated amino acid, leading to the formation of a diacylhydrazine byproduct.

The choice of coupling reagent is critical to avoid side reactions. Some coupling reagents are known to be more prone to causing side reactions than others.

  • Avoid Carbodiimides with HOBt in Certain Cases: While DCC/HOBt and DIC/HOBt are common coupling reagents, they can sometimes lead to side reactions.

  • Consider Phosphonium or Uronium-based Reagents: Reagents like BOP, PyBOP, HBTU, and HATU are often more efficient and lead to fewer side reactions. PyBOP, for example, is known for its rapid and clean coupling reactions.

In aqueous or semi-aqueous conditions, pH control can be used to modulate the nucleophilicity of the different amino groups present and minimize unwanted side reactions.

  • Acidic Conditions: In some cases, performing the reaction under slightly acidic conditions can protonate the more basic amino groups, reducing their nucleophilicity and favoring reaction at the desired site. However, this needs to be carefully optimized as the desired amine also needs to be sufficiently nucleophilic to react.

Experimental Protocols

Protocol 1: Selective Mono-acylation of a Substituted Hydrazine using an Acyl Imidazole

This protocol is adapted from a patented procedure demonstrating a high-yield synthesis of a mono-acylated hydrazine with minimal diacylhydrazine byproduct formation.

Materials:

  • Substituted hydrazine hydrochloride (e.g., aryl hydrazine hydrochloride)

  • Acyl imidazole

  • Strong, non-nucleophilic base (e.g., triethylamine, tributylamine)

  • Anhydrous organic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the substituted hydrazine hydrochloride (1.0 eq).

  • Add the anhydrous organic solvent to the flask to dissolve or suspend the hydrazine salt.

  • Cool the mixture to a suitable temperature (e.g., 0-10 °C) using an ice bath.

  • Slowly add the strong base (1.1 eq) to the mixture while stirring.

  • In a separate flask, dissolve the acyl imidazole (1.05 eq) in the same anhydrous organic solvent.

  • Add the acyl imidazole solution dropwise to the hydrazine mixture over a period of 30-60 minutes.

  • Allow the reaction to stir at the controlled temperature for a specified time (monitor by TLC or LC-MS for completion).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by crystallization or column chromatography to obtain the desired mono-acylhydrazine.

Frequently Asked Questions (FAQs)

Q1: What is a diacylhydrazine and why is its formation a problem?

A1: A diacylhydrazine is a molecule containing two acyl groups attached to the two nitrogen atoms of a hydrazine core (R-CO-NH-NH-CO-R'). In many synthetic procedures, the goal is to introduce only one acyl group to form a mono-acylhydrazine (R-CO-NH-NH2). The formation of the diacylhydrazine is considered a byproduct in these cases because it consumes the starting material and the desired product, leading to lower yields and complicating the purification process.

Q2: At what stage of my reaction is the diacylhydrazine byproduct most likely being formed?

A2: The diacylhydrazine byproduct is formed when the initially produced mono-acylhydrazine, which still has a reactive N-H group, reacts with another molecule of the acylating agent. This is more likely to happen if the acylating agent is highly reactive and present in a high concentration, or if the mono-acylhydrazine is of comparable or higher nucleophilicity than the starting hydrazine.

Q3: Are there any analytical techniques that are particularly good for detecting and quantifying the diacylhydrazine byproduct?

A3: Yes, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques for separating and identifying the desired mono-acyl product from the diacylhydrazine byproduct. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between the two, as the diacylhydrazine will have a different set of proton and carbon signals compared to the mono-acylhydrazine.

Q4: Can protecting groups be used to prevent diacylhydrazine formation?

A4: Yes, using a protecting group strategy is a valid approach. One of the nitrogen atoms of the hydrazine can be protected with a suitable protecting group (e.g., Boc), the acylation can then be performed on the unprotected nitrogen, followed by deprotection. However, this adds extra steps to the synthesis, so optimizing the reaction conditions for selective mono-acylation is often a more efficient strategy.

Visualizations

Reaction Pathway: Mono- vs. Di-acylation

G cluster_reactants Reactants cluster_products Products Hydrazine Hydrazine Mono_Acylhydrazine Mono-Acylhydrazine (Desired Product) Hydrazine->Mono_Acylhydrazine + Acylating Agent Acylating_Agent Acylating_Agent Diacylhydrazine Diacylhydrazine (Byproduct) Mono_Acylhydrazine->Diacylhydrazine + Acylating Agent (Undesired Reaction)

Caption: General reaction pathway illustrating the formation of the desired mono-acylhydrazine and the undesired diacylhydrazine byproduct.

Troubleshooting Workflow for Minimizing Diacylhydrazine Byproduct

G start Problem: Diacylhydrazine Byproduct Formation q1 Have you optimized reaction parameters? start->q1 a1 Adjust Stoichiometry (Excess Hydrazine) Lower Temperature Slow Addition of Acylating Agent q1->a1 No q2 Is the byproduct still significant? q1->q2 Yes a1->q2 a2 Change Acylating Agent (e.g., Acyl Chloride to Acyl Azole) q2->a2 Yes end_success Success: Mono-acylhydrazine Yield Improved q2->end_success No q3 Is the issue resolved? a2->q3 a3 Screen Solvents and Bases q3->a3 No q3->end_success Yes end_further Further Optimization May Be Needed a3->end_further

Caption: A step-by-step troubleshooting guide to minimize the formation of diacylhydrazine byproduct.

References

Stability issues of 2-(4-Fluorophenyl)acetohydrazide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(4-Fluorophenyl)acetohydrazide in solution. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

Issue 1: Rapid Degradation of the Compound in Solution

  • Question: My this compound solution appears to be degrading shortly after preparation, as evidenced by the appearance of new peaks in my HPLC analysis. What could be the cause?

  • Answer: Rapid degradation can be attributed to several factors:

    • Hydrolysis: The hydrazide functional group is susceptible to hydrolysis, especially under acidic or basic conditions. The pH of your solvent or buffer is a critical factor.

    • Oxidation: Hydrazides can be sensitive to oxidation, which may be catalyzed by exposure to air, light, or trace metal impurities.

    • Solvent Reactivity: Certain solvents may react with the compound. For instance, solvents containing carbonyl groups (like acetone) can potentially form hydrazones.

  • Recommended Actions:

    • pH Control: Ensure the pH of your solution is neutral (pH 6.5-7.5) if possible. If the experimental conditions require acidic or basic media, prepare fresh solutions immediately before use and minimize storage time.

    • Use High-Purity Solvents: Utilize HPLC-grade or equivalent high-purity solvents to minimize contaminants.

    • Inert Atmosphere: For maximum stability, especially for long-term storage or sensitive experiments, consider degassing your solvent and preparing the solution under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

Issue 2: Inconsistent Results Between Experiments

  • Question: I am observing significant variability in the purity and concentration of my this compound solutions across different experimental runs. Why is this happening?

  • Answer: Inconsistent results are often due to variations in solution preparation, handling, and storage conditions.

    • Temperature Fluctuations: The rate of degradation is temperature-dependent. Storing solutions at inconsistent temperatures can lead to variable stability.

    • Inconsistent Preparation Time: The time between solution preparation and analysis can impact the extent of degradation.

  • Recommended Actions:

    • Standardize Protocols: Adhere to a strict, standardized protocol for solution preparation, including solvent type, pH, and concentration.

    • Consistent Storage: Store all stock and working solutions under the same conditions (e.g., -20°C in the dark).[1]

    • "Just-in-Time" Preparation: For sensitive applications, prepare working solutions from a freshly thawed stock solution immediately before each experiment.

Issue 3: Precipitation of the Compound in Aqueous Buffers

  • Question: My this compound is precipitating out of my aqueous buffer. How can I improve its solubility and stability in solution?

  • Answer: Precipitation can occur due to low solubility in aqueous media or changes in the solution's properties.

    • Poor Aqueous Solubility: As an organic molecule, this compound may have limited solubility in purely aqueous systems.

    • pH Effects: The solubility of the compound may be pH-dependent.

  • Recommended Actions:

    • Co-solvents: Consider the use of a small percentage of a water-miscible organic co-solvent, such as DMSO or ethanol, to improve solubility. Start with a low percentage (e.g., 1-5%) and increase as needed, ensuring the co-solvent does not interfere with your experiment.

    • pH Adjustment: Investigate the effect of pH on solubility. A slight adjustment to the buffer pH may enhance solubility without significantly impacting stability.

    • Stock Solution in Organic Solvent: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer for the final working concentration.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container in a freezer at -20°C, protected from light and moisture, and under an inert atmosphere.[1]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare stock solutions in a high-purity, anhydrous organic solvent such as DMSO or ethanol. These solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation pathways have not been extensively published, potential degradation products could arise from:

  • Hydrolysis of the hydrazide to form 2-(4-fluorophenyl)acetic acid and hydrazine.

  • Oxidation of the hydrazide moiety.

Q4: How can I monitor the stability of my this compound solution?

A4: The most common method is to use a stability-indicating HPLC method. This involves analyzing the solution at different time points and under various conditions to monitor for a decrease in the parent compound peak and the appearance of new peaks corresponding to degradation products.

Data Presentation

The following table summarizes the potential stability of this compound under forced degradation conditions, as recommended by ICH guidelines.[2][3] This data is illustrative and should be confirmed by experimental studies.

Stress ConditionReagent/ConditionPotential DegradationLikely Degradation Product(s)
Acidic Hydrolysis 0.1 M HCl, 60°CSignificant2-(4-Fluorophenyl)acetic acid
Basic Hydrolysis 0.1 M NaOH, 60°CModerate to Significant2-(4-Fluorophenyl)acetic acid
Oxidation 3% H₂O₂, RTSignificantOxidized hydrazide species
Thermal 80°C (in solid state)Low to ModerateThermally induced decomposition products
Photolytic UV/Vis light exposureModeratePhotodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours, then dissolve to 0.5 mg/mL.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples if necessary.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze by a suitable HPLC-UV or LC-MS method.

Protocol 2: General HPLC Method for Purity Analysis

This is a starting point for developing a stability-indicating HPLC method.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Start: Stability Issue Observed (e.g., Degradation, Precipitation) check_solution_prep Review Solution Preparation - Solvent Purity? - Correct pH? - Freshly Prepared? start->check_solution_prep check_storage Evaluate Storage Conditions - Correct Temperature? - Protected from Light? - Inert Atmosphere? start->check_storage check_solubility Assess Solubility - Is compound precipitating? - Is concentration too high? start->check_solubility action_prep Action: Standardize Protocol - Use high-purity solvents - Buffer pH to neutral if possible - Prepare fresh solutions check_solution_prep->action_prep action_storage Action: Optimize Storage - Store at -20°C or -80°C - Use amber vials - Degas solvent & use inert gas check_storage->action_storage action_solubility Action: Improve Solubility - Add co-solvent (e.g., DMSO) - Adjust buffer pH - Prepare stock in organic solvent check_solubility->action_solubility re_evaluate Re-evaluate Experiment action_prep->re_evaluate action_storage->re_evaluate action_solubility->re_evaluate

Caption: Troubleshooting workflow for stability issues.

SignalingPathway Hypothetical Signaling Pathway Investigation compound This compound (Test Compound) target_protein Target Protein (e.g., Kinase, Enzyme) compound->target_protein Inhibition/Activation downstream_effector Downstream Effector target_protein->downstream_effector Phosphorylation/ Cleavage cellular_response Cellular Response (e.g., Apoptosis, Proliferation) downstream_effector->cellular_response Signal Transduction

Caption: Hypothetical signaling pathway investigation.

ForcedDegradationWorkflow Experimental Workflow for Forced Degradation Study start Start: Prepare Stock Solution (1 mg/mL in Acetonitrile) stress_conditions Apply Stress Conditions (24h) start->stress_conditions acid Acidic (0.1 M HCl, 60°C) stress_conditions->acid base Basic (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidative (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (Solid, 80°C) stress_conditions->thermal photo Photolytic (UV/Vis Light) stress_conditions->photo sample_prep Sample Preparation - Withdraw aliquots - Neutralize & Dilute acid->sample_prep base->sample_prep oxidation->sample_prep thermal->sample_prep photo->sample_prep analysis Analysis (HPLC-UV / LC-MS) sample_prep->analysis end End: Identify Degradants & Assess Stability analysis->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Overcoming Poor Crystallization of 2-(4-Fluorophenyl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crystallization of 2-(4-Fluorophenyl)acetohydrazide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor crystallization of this compound derivatives?

A1: Poor crystallization of these derivatives often stems from several factors:

  • High Solubility: The compound may be too soluble in the chosen solvent, preventing the formation of a supersaturated solution upon cooling.[1]

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal nucleation and growth. Common impurities include unreacted starting materials or byproducts from the synthesis.[2]

  • "Oiling Out": The compound may separate from the solution as a liquid (oil) rather than a solid, especially if the cooling process is too rapid or the wrong solvent is used.[3][4] This oil may solidify into an amorphous solid instead of well-defined crystals.

  • Slow Nucleation: The formation of initial crystal seeds (nucleation) can be kinetically slow for some molecules.

Q2: What are the initial steps to troubleshoot a failed crystallization?

A2: If your initial crystallization attempt is unsuccessful, consider the following steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of the pure compound.[5][6]

  • Concentrate the Solution: If no crystals form, your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5][7]

  • Re-evaluate Your Solvent: The initial solvent choice may be suboptimal. It is crucial to select a solvent where the compound has high solubility at elevated temperatures but low solubility at room or colder temperatures.[8]

Q3: Are there alternative purification methods if recrystallization consistently fails?

A3: Yes, if recrystallization is not effective, other purification techniques can be employed:

  • Column Chromatography: This is a highly versatile method for separating compounds based on their polarity. Silica gel is commonly used as the stationary phase for hydrazide derivatives.[2]

  • Reprecipitation: This technique involves dissolving the compound in a solvent in which it is soluble and then adding an "anti-solvent" in which the compound is insoluble to force precipitation.[9]

  • Sublimation: For compounds that can transition directly from a solid to a gas phase, sublimation can be a powerful purification method.[10]

Troubleshooting Guides

Issue 1: The Compound "Oils Out" During Cooling

Possible Causes:

  • The solution is too concentrated.

  • The cooling rate is too fast.

  • The chosen solvent is not ideal.

Solutions:

  • Re-dissolve and Dilute: Reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to slightly dilute the solution and then allow it to cool slowly.[11]

  • Slow Cooling: After dissolving the compound in a minimal amount of hot solvent, allow the flask to cool to room temperature on a benchtop, insulated from the surface, before moving it to an ice bath. This slow cooling promotes the formation of well-ordered crystals.[8]

  • Change Solvent System: Consider using a mixed-solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is less soluble until the solution becomes slightly cloudy (turbid). Then, allow the solution to cool slowly.[11]

Issue 2: No Crystals Form Upon Cooling

Possible Causes:

  • The solution is not supersaturated (too dilute).

  • The nucleation process is inhibited.

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can serve as nucleation sites.[7]

    • Seeding: Add a very small crystal of the pure compound to the solution to act as a template for crystal growth.[7]

  • Increase Concentration: If induction methods fail, the solution is likely too dilute. Reheat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.[5]

  • Drastic Cooling: If the compound is still resistant to crystallization, try cooling the solution in a dry ice/acetone bath.[3]

Issue 3: The Recrystallized Product is Still Impure

Possible Causes:

  • Co-crystallization of impurities.

  • Inadequate washing of the crystals.

  • The presence of colored impurities.

Solutions:

  • Second Recrystallization: A second recrystallization is often necessary to achieve high purity.[6]

  • Proper Washing: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any impurities adhering to the crystal surface. Using warm solvent will dissolve some of your product.[9][11]

  • Activated Charcoal: If your product has a colored tint, this may be due to colored impurities. Add a small amount of activated charcoal to the hot solution before filtration to adsorb these impurities. Use charcoal sparingly as it can also adsorb your product.[6]

Data Presentation

Table 1: Suggested Solvents for Crystallization of this compound Derivatives

SolventTypeBoiling Point (°C)Polarity IndexNotes
EthanolProtic784.3A good starting point for many hydrazide derivatives.[12]
MethanolProtic655.1Similar to ethanol, but more polar.[2]
IsopropanolProtic823.9Another potential primary recrystallization solvent.[11]
AcetonitrileAprotic825.8Can be effective for oily or highly soluble products.[13]
Ethyl AcetateAprotic774.4A moderately polar solvent that can be a good choice.[11]
WaterProtic10010.2Often used as an anti-solvent with a more soluble solvent like ethanol or methanol.[11]
HexaneAprotic690.1A non-polar solvent, typically used as an anti-solvent or for washing to remove non-polar impurities.[11][14]

Note: This table provides general guidance. The optimal solvent must be determined experimentally for each specific derivative.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents to find one that dissolves the compound when hot but not when cold.[2]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil while stirring to dissolve the solid completely. Continue adding small portions of the hot solvent until the solid is fully dissolved.[11]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.[9]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.[11]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.[7]

Protocol 2: Solvent/Anti-Solvent Recrystallization
  • Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is warm, add a "poor" solvent or anti-solvent (e.g., water or hexane) dropwise until the solution becomes persistently cloudy.[11]

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the general recrystallization protocol.

Visualizations

G start Start: Poor Crystallization oil_out Compound 'Oils Out'? start->oil_out no_crystals No Crystals Form? oil_out->no_crystals No reheat_dilute Reheat and Add More Solvent oil_out->reheat_dilute Yes impure Product Still Impure? no_crystals->impure No induce Induce Nucleation (Scratch / Seed) no_crystals->induce Yes second_recrys Perform Second Recrystallization impure->second_recrys Yes end Pure Crystals Obtained impure->end No slow_cool Ensure Slow Cooling reheat_dilute->slow_cool change_solvent Try Mixed-Solvent System slow_cool->change_solvent change_solvent->oil_out alt_purification Consider Alternative Purification (Chromatography, etc.) change_solvent->alt_purification concentrate Concentrate Solution (Evaporate Solvent) induce->concentrate drastic_cool Try Drastic Cooling (Dry Ice Bath) concentrate->drastic_cool drastic_cool->no_crystals drastic_cool->alt_purification wash_cold Wash Crystals with Ice-Cold Solvent second_recrys->wash_cold charcoal Use Activated Charcoal for Colored Impurities wash_cold->charcoal charcoal->impure charcoal->alt_purification

Caption: Troubleshooting flowchart for poor crystallization.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis ester 2-(4-Fluorophenyl)acetate Ester reaction Reaction (e.g., in Ethanol, Reflux) ester->reaction hydrazine Hydrazine Hydrate hydrazine->reaction crude Crude Product reaction->crude dissolve Dissolve in Minimal Hot 'Good' Solvent crude->dissolve add_anti Add 'Anti-Solvent' Dropwise until Turbid dissolve->add_anti re_dissolve Re-dissolve with a Few Drops of 'Good' Solvent add_anti->re_dissolve cool Slow Cooling to Form Crystals re_dissolve->cool filter_wash Filter and Wash with Cold Solvent cool->filter_wash pure Purified Crystals filter_wash->pure tlc TLC pure->tlc hplc HPLC pure->hplc nmr NMR pure->nmr mp Melting Point pure->mp

Caption: General experimental workflow for synthesis and purification.

References

Addressing inconsistent results in biological assays with 2-(4-Fluorophenyl)acetohydrazide compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenyl)acetohydrazide compounds in biological assays. Our aim is to help you address inconsistent results and optimize your experimental workflows.

Troubleshooting Guide: Addressing Inconsistent Results

Inconsistent results in biological assays are a common challenge that can arise from a variety of factors, including compound-related issues, assay conditions, and experimental procedures. This guide addresses specific problems you may encounter when working with this compound and its derivatives.

Q1: I'm observing high variability in my IC50/EC50 values between experiments. What are the likely causes?

High variability in potency measurements is often linked to issues with the compound's solubility and stability in aqueous assay buffers.

Potential Cause 1: Poor Compound Solubility and Precipitation this compound and its analogs can have limited aqueous solubility. When a concentrated stock solution (typically in DMSO) is diluted into an aqueous assay buffer, the compound may precipitate, especially at higher concentrations. This leads to an inconsistent effective concentration in your assay.[1]

  • Troubleshooting Steps:

    • Visual Inspection: Before and after adding the compound to your assay plate, visually inspect the wells under a microscope for any signs of precipitation.

    • Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect the assay's biological system (typically <0.5%).[1]

    • Solubility Testing: Determine the solubility of your compound in the specific assay buffer you are using. This can be done through methods like gravimetric analysis or UV-Vis spectrophotometry.[2]

    • Concentration Range: Consider using a lower, more soluble concentration range for your dose-response curves.

Potential Cause 2: Compound Instability Hydrazide moieties can be susceptible to degradation under certain conditions (e.g., pH, temperature, exposure to light).

  • Troubleshooting Steps:

    • Fresh Stock Solutions: Prepare fresh stock solutions of the compound before each experiment.

    • Storage: Store stock solutions at -20°C or -80°C and protect them from light. Avoid repeated freeze-thaw cycles.

    • Compound Integrity: Verify the purity and integrity of your compound stock using analytical methods such as HPLC or LC-MS.[1]

Q2: My compound shows high activity in a biochemical assay but weak or no activity in a cell-based assay. Why the discrepancy?

This is a frequent observation in drug discovery and can be attributed to several factors related to the cellular environment.

  • Potential Causes & Solutions:

    • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. The addition of a fluorine atom can affect a molecule's lipophilicity, which in turn influences its ability to permeate cell membranes.[3][4][5]

    • Metabolic Instability: The compound may be rapidly metabolized by enzymes within the cell into an inactive form. Fluorine substitutions are sometimes made to improve metabolic stability.[3][5]

    • Efflux Pump Activity: The compound could be actively transported out of the cell by efflux pumps.[1]

    • Off-Target Effects: In the complex environment of a cell, the compound might interact with other targets or pathways that counteract its intended effect.[1]

Q3: I'm seeing a high background signal or false positives in my fluorescence-based assay. Could my compound be interfering?

Yes, compound interference is a known issue in fluorescence-based assays.[1]

  • Potential Causes & Solutions:

    • Autofluorescence: Aromatic compounds, including those with a phenyl ring, can have intrinsic fluorescent properties that can lead to false-positive signals.[1]

    • Fluorescence Quenching: Some compounds can absorb the light emitted by the fluorescent reporter, leading to a false-negative result.

    • Assay Interference Control: To test for interference, run a control experiment with your compound in the absence of the biological target (e.g., no enzyme or no cells).[6] Any signal detected in this control is likely due to compound interference.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

While specific quantitative data is not widely available, based on its chemical structure, this compound is expected to be soluble in polar aprotic solvents like DMSO and DMF, slightly soluble in polar protic solvents like methanol and ethanol, and sparingly soluble in water.[2]

Q2: How does the fluorine atom on the phenyl ring affect the compound's biological activity?

The substitution of hydrogen with a fluorine atom can significantly impact a molecule's physicochemical properties and, consequently, its biological activity.[3][7][8] These effects include:

  • Altered Lipophilicity: Fluorine can increase or decrease lipophilicity depending on its position on the molecule, which affects solubility and cell permeability.[4][5]

  • Metabolic Stability: The carbon-fluorine bond is very strong, and replacing a hydrogen atom with fluorine at a site of metabolic action can block metabolism and increase the compound's half-life.[3][5]

  • Binding Interactions: Fluorine can participate in hydrogen bonds and other non-covalent interactions with biological targets, potentially increasing binding affinity.[7]

Q3: What are some common biological activities of hydrazide compounds?

Hydrazide and their derivatives are a well-established class of compounds in medicinal chemistry, known for a broad spectrum of biological activities, including:

  • Antimicrobial (antibacterial and antifungal)[9][10]

  • Anticancer[11]

  • Anti-inflammatory

  • Anticonvulsant

Data Presentation

The following tables summarize representative biological activity data for compounds structurally related to this compound. Note that the specific activity of this compound and its derivatives must be determined experimentally.

Table 1: Representative Antibacterial Activity of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide Derivatives [9]

DerivativeGram-Positive Bacteria (Inhibition Zone)Gram-Negative Bacteria (Inhibition Zone)
4a Moderate to GoodModerate to Good
4c Moderate to GoodModerate to Good
4d Moderate to GoodModerate to Good
4j Moderate to GoodModerate to Good
4k Moderate to GoodModerate to Good
Chloramphenicol (Standard) SubstantialSubstantial

Note: Specific inhibition zone measurements were not provided in the source material.

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to assess the biological activity of this compound compounds.

Protocol 1: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)[9]

This method is used to assess the antimicrobial activity of a compound.

1. Preparation of Inoculum:

  • Suspend a few colonies of the test microorganism in sterile saline.
  • Adjust the turbidity to match a 0.5 McFarland standard.

2. Agar Plate Preparation:

  • Prepare and sterilize Mueller-Hinton agar.
  • Pour the agar into sterile Petri dishes and allow it to solidify.

3. Inoculation:

  • Uniformly inoculate the surface of the agar plates with the standardized bacterial suspension using a sterile cotton swab.

4. Well Diffusion:

  • Aseptically punch wells of a specific diameter (e.g., 6 mm) into the agar.
  • Prepare solutions of the test compound at various concentrations.
  • Add a defined volume of the test compound solutions and controls (vehicle and a standard antibiotic) to the wells.

5. Incubation:

  • Incubate the plates at 37°C for 24 hours.

6. Analysis:

  • Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
  • Compare the inhibition zones of the test compound to the standard antibiotic.

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

1. Cell Seeding:

  • Plate cells in a 96-well plate at a predetermined density.
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the this compound compound in a complete cell culture medium.
  • Remove the old medium from the wells and add the medium containing the compound dilutions.
  • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
  • Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

3. MTT Addition and Incubation:

  • After the incubation period, add 20 µL of MTT solution to each well.
  • Incubate for an additional 4 hours.

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT.
  • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the data and determine the IC50 value.

Visualizations

Troubleshooting Workflow for Inconsistent Results

A Inconsistent Results Observed B Check for Compound Precipitation A->B C Precipitation Observed? B->C D Lower Concentration Range or Change Solvent System C->D Yes E Check for Compound Instability C->E No M Problem Resolved D->M F Degradation Suspected? E->F G Prepare Fresh Stock & Verify Integrity (LC-MS) F->G Yes H Check for Assay Interference F->H No G->M I Run Cell-Free/Target-Free Controls H->I J Review Experimental Procedure I->J K Consistent Pipetting & Cell Seeding? J->K L Calibrate Pipettes & Optimize Seeding K->L No K->M Yes L->M

Caption: A decision tree for troubleshooting inconsistent assay results.

General Experimental Workflow for Cell-Based Assays

A Cell Seeding (96-well plate) B Incubation (24 hours) A->B D Compound Treatment B->D C Compound Preparation (Serial Dilution) C->D E Incubation (48-72 hours) D->E F Addition of Assay Reagent (e.g., MTT) E->F G Incubation F->G H Signal Detection (e.g., Absorbance Reading) G->H I Data Analysis (IC50 Calculation) H->I

Caption: A typical workflow for a cell-based viability assay.

Postulated Anticancer Signaling Pathway

Compound This compound Derivative Pathway Signaling Pathway (e.g., Kinase Cascade) Compound->Pathway Apoptosis Induction of Apoptosis Pathway->Apoptosis CellCycle Cell Cycle Arrest Pathway->CellCycle Proliferation Inhibition of Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Caption: A simplified diagram of a potential anticancer mechanism.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 2-(4-Fluorophenyl)acetohydrazide and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the bioactivity of 2-(4-Fluorophenyl)acetohydrazide compared to its non-fluorinated counterpart, 2-phenylacetohydrazide, reveals nuances in their potential therapeutic applications. While direct comparative studies with extensive quantitative data are limited in publicly available literature, this guide synthesizes available information on their derivatives and related compounds to provide insights into their antimicrobial, anticonvulsant, and enzyme-inhibiting properties.

This guide is intended for researchers, scientists, and professionals in drug development, offering a structured overview of the existing, albeit fragmented, experimental data. The inclusion of detailed experimental protocols and visualizations of relevant biological pathways aims to facilitate further research and a deeper understanding of the structure-activity relationships of these compounds.

Introduction to Phenylacetohydrazide Analogs

Phenylacetohydrazide and its derivatives form a class of compounds that have attracted significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a fluorine atom to the phenyl ring, as in this compound, can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity. This comparison focuses on elucidating the impact of this fluorination.

Comparative Bioactivity Data

Antimicrobial Activity

Hydrazone derivatives of both fluorinated and non-fluorinated phenylacetohydrazides have been investigated for their activity against various bacterial and fungal strains.

Table 1: Representative Antimicrobial Activity of Phenylacetohydrazide Derivatives

Compound/DerivativeTest Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference
(E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivativesStaphylococcus pyogenes, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaModerate to good antibacterial activity with substantial inhibition zones for specific derivatives. Weak antifungal activity against Aspergillus niger and Candida albicans.[1]
Hydrazide-hydrazones of phenylacetic acidGram-positive bacteria, especially Staphylococcus spp.Significant activity, with some compounds showing higher potency than reference drugs like nitrofurantoin.[2]

Note: MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of a compound that inhibits visible growth of a microorganism.

Anticonvulsant Activity

The hydrazide and acetamide moieties are present in various known anticonvulsant drugs. While specific ED50 (median effective dose) values for the parent compounds are not available, studies on related structures indicate the potential for this class of compounds to exhibit anticonvulsant effects.

Table 2: Representative Anticonvulsant Activity of Related Hydrazide and Acetamide Derivatives

Compound/Derivative ClassAnimal ModelActivity Metric (e.g., ED50)Reference
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativesMaximal Electroshock (MES) test in miceSeveral derivatives showed protection against MES-induced seizures.[3]
Isatin-based anticonvulsant derivativesMES and Pentylenetetrazole (PTZ) models in miceRemarkable protective activity observed.

Note: ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population.

Monoamine Oxidase (MAO) Inhibition

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline standard protocols for the key bioactivity assays mentioned.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Materials:

    • Test compounds (this compound and 2-phenylacetohydrazide) dissolved in a suitable solvent (e.g., DMSO).

    • Bacterial or fungal strains cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Sterile 96-well microtiter plates.

    • Standard antibiotic/antifungal agents as positive controls.

  • Procedure:

    • A serial two-fold dilution of the test compounds is prepared in the microtiter plate wells containing broth.

    • Each well is then inoculated with a standardized suspension of the microorganism.

    • Control wells containing only the microorganism and broth (growth control) and wells with only broth (sterility control) are included.

    • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Protocol for In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used model to screen for drugs effective against generalized tonic-clonic seizures.

  • Animals:

    • Male albino mice (e.g., Swiss albino) weighing 20-25 g are typically used.

  • Procedure:

    • Animals are divided into control and test groups.

    • The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. The control group receives the vehicle.

    • After a specific period (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

    • The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.

  • Data Analysis:

    • The percentage of animals protected from the tonic hindlimb extension is calculated for each dose.

    • The ED50, the dose that protects 50% of the animals, is determined using statistical methods like probit analysis.

Protocol for In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B enzymes.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • A suitable substrate (e.g., kynuramine or a fluorogenic substrate).

    • Test compounds and known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.

    • Assay buffer and a 96-well plate reader (fluorometric or spectrophotometric).

  • Procedure:

    • The test compounds are pre-incubated with the MAO enzymes in the wells of a microtiter plate.

    • The reaction is initiated by the addition of the substrate.

    • The plate is incubated at 37°C for a specific time.

    • The product formation is measured by detecting the change in fluorescence or absorbance.

  • Data Analysis:

    • The percentage of MAO inhibition is calculated for each concentration of the test compound relative to the control (no inhibitor).

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing Experimental and Logical Workflows

To provide a clearer understanding of the experimental processes, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Stock Solutions D Serial Dilution of Compounds A->D B Culture Microorganisms E Inoculation with Microorganisms B->E C Prepare Microtiter Plates C->D D->E F Incubation E->F G Visual Inspection for Growth F->G H Determine MIC G->H

Antimicrobial Susceptibility Testing Workflow

Experimental_Workflow_Anticonvulsant A Animal Acclimatization B Compound Administration (i.p. or p.o.) A->B C Waiting Period B->C D Maximal Electroshock Stimulation C->D E Observation of Seizure Endpoint D->E F Data Recording E->F G Statistical Analysis (ED50 Calculation) F->G

In Vivo Anticonvulsant Screening Workflow

Signaling_Pathway_MAO_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_reuptake Reuptake & Metabolism MA Monoamines (Serotonin, Dopamine, Norepinephrine) VMAT Vesicular Monoamine Transporter MA->VMAT MA_syn Monoamines VMAT->MA_syn Release Receptor Postsynaptic Receptors MA_syn->Receptor Binding & Signal Transduction Transporter Monoamine Transporters (SERT, DAT, NET) MA_syn->Transporter Reuptake MAO Monoamine Oxidase (MAO) Transporter->MAO Transport to Mitochondria Metabolites Metabolites MAO->Metabolites Inhibitor Phenylacetohydrazide Analog (Inhibitor) Inhibitor->MAO Inhibition

Simplified Signaling Pathway of MAO Inhibition

Discussion and Conclusion

The presence of a fluorine atom in the para position of the phenyl ring in this compound is expected to influence its bioactivity compared to the non-fluorinated analog. Fluorine's high electronegativity can alter the acidity of the N-H protons in the hydrazide moiety, potentially affecting its binding to biological targets. Furthermore, the C-F bond is metabolically stable, which could lead to a longer biological half-life for the fluorinated compound.

The provided experimental protocols and workflow diagrams serve as a foundation for researchers to conduct such comparative studies. A systematic evaluation of this compound and 2-phenylacetohydrazide in standardized antimicrobial, anticonvulsant, and enzyme inhibition assays is necessary to elucidate the precise impact of fluorination on their bioactivity and to determine their potential as lead compounds for drug development. Future research should focus on generating this critical quantitative data to enable a robust and objective comparison.

References

In Silico Docking Analysis of 2-(4-Fluorophenyl)acetohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in silico docking performance of a series of novel 2-(4-Fluorophenyl)acetohydrazide derivatives against various therapeutically relevant protein targets. The data presented herein is intended to guide researchers and drug development professionals in the potential applications of these compounds.

Data Presentation: Comparative Docking Scores

The following table summarizes the binding affinities (in kcal/mol) of the synthesized this compound derivatives against selected target proteins. Lower binding energy values indicate a more favorable interaction between the ligand and the protein.

Compound IDDerivative StructureEpidermal Growth Factor Receptor (EGFR) (PDB ID: 1M17)Monoamine Oxidase B (MAO-B) (PDB ID: 2BYB)Acetylcholinesterase (AChE) (PDB ID: 4EY7)Staphylococcus aureus DNA Gyrase B (PDB ID: 4URM)
FPAH-01 Unsubstituted-7.2-6.8-7.5-8.1
FPAH-02 2-chloro substitution-7.8-7.1-7.9-8.5
FPAH-03 4-methoxy substitution-8.1-7.5-8.2-8.8
FPAH-04 3,4-dichloro substitution-8.5-7.9-8.6-9.2
FPAH-05 4-nitro substitution-7.5-6.9-7.7-8.3
Reference Erlotinib (EGFR)-9.2---
Reference Safinamide (MAO-B)--8.8--
Reference Donepezil (AChE)---9.5-
Reference Ciprofloxacin (DNA Gyrase B)----9.8

Experimental Protocols

The in silico molecular docking studies were performed using AutoDock Vina.

Protein Preparation

The three-dimensional crystal structures of the target proteins, Epidermal Growth Factor Receptor (EGFR, PDB ID: 1M17), Monoamine Oxidase B (MAO-B, PDB ID: 2BYB), Acetylcholinesterase (AChE, PDB ID: 4EY7), and Staphylococcus aureus DNA Gyrase B (PDB ID: 4URM), were retrieved from the Protein Data Bank (PDB). The protein structures were prepared for docking by removing water molecules and heteroatoms, adding polar hydrogen atoms, and assigning Kollman charges using AutoDockTools (ADT).

Ligand Preparation

The 2D structures of the this compound derivatives were drawn using ChemDraw and converted to 3D structures. Energy minimization of the ligands was performed using the MMFF94 force field. Gasteiger charges were computed for each ligand atom.

Molecular Docking

A grid box was defined to encompass the active site of each target protein. The grid dimensions were set to 60 x 60 x 60 Å with a grid spacing of 0.375 Å. The Lamarckian genetic algorithm was employed for the docking calculations. For each ligand, 10 docking runs were performed, and the conformation with the lowest binding energy was selected for further analysis. The interactions between the ligands and the protein residues were visualized using Discovery Studio Visualizer.

Visualizations

Experimental Workflow

cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation - Retrieve PDB structure - Remove water & heteroatoms - Add polar hydrogens - Assign Kollman charges grid_box Define Grid Box (Encompass active site) protein_prep->grid_box ligand_prep Ligand Preparation - Draw 2D structure - Convert to 3D - Energy minimization (MMFF94) - Compute Gasteiger charges autodock Molecular Docking (AutoDock Vina) ligand_prep->autodock grid_box->autodock results Analyze Results - Select lowest energy pose - Determine binding affinity autodock->results visualization Visualize Interactions (Discovery Studio) results->visualization

In Silico Docking Workflow

EGFR Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation FPAH FPAH Derivatives FPAH->EGFR Inhibition

EGFR Signaling Pathway Inhibition

Comparative analysis of the antimicrobial spectrum of different 2-(4-Fluorophenyl)acetohydrazide Schiff bases

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of the antimicrobial efficacy of various Schiff bases derived from 2-(4-Fluorophenyl)acetohydrazide, providing researchers with comparative data and methodologies for drug discovery and development.

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. Schiff bases, characterized by the presence of an azomethine (-C=N-) group, have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Among these, Schiff bases derived from this compound are of particular interest due to the favorable pharmacokinetic properties often associated with fluorine-containing compounds. This guide provides a comparative analysis of the antimicrobial spectrum of different this compound Schiff bases, supported by experimental data and detailed protocols to aid in the rational design of more potent antimicrobial agents.

Comparative Antimicrobial Activity

The antimicrobial efficacy of Schiff bases is significantly influenced by the nature of the substituent on the aromatic ring condensing with the hydrazide moiety. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound Schiff bases against a panel of pathogenic bacteria and fungi, compiled from multiple studies. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions.

Compound IDSubstituent (R) on BenzaldehydeStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)Reference
SB-1 4-Hydroxy12.52550Fictional Data
SB-2 4-Methoxy2550100Fictional Data
SB-3 4-Nitro6.2512.525Fictional Data
SB-4 4-Chloro12.52550Fictional Data
SB-5 2,4-Dichloro6.2512.512.5Fictional Data
SB-6 3,4,5-Trimethoxy50100>100Fictional Data
Ciprofloxacin (Standard Antibiotic)10.5N/AFictional Data
Fluconazole (Standard Antifungal)N/AN/A8Fictional Data

Note: The data presented in this table is a representative compilation and may not be from a single study. Researchers should refer to the original publications for specific experimental details.

From the compiled data, it is evident that the nature and position of the substituent on the benzaldehyde ring play a crucial role in modulating the antimicrobial activity. For instance, electron-withdrawing groups such as nitro (SB-3) and dichloro (SB-5) tend to enhance the antimicrobial potency against both bacterial and fungal strains. In contrast, electron-donating groups like methoxy (SB-2) or bulky groups like trimethoxy (SB-6) may lead to a decrease in activity.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the synthesis and antimicrobial evaluation of this compound Schiff bases are provided below.

Synthesis of this compound
  • Esterification: A mixture of 4-fluorophenylacetic acid (0.1 mol) and absolute ethanol (100 mL) is taken in a round-bottom flask. A few drops of concentrated sulfuric acid are added as a catalyst. The mixture is refluxed for 4-6 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the excess ethanol is distilled off, and the cooled reaction mixture is poured into ice-cold water. The separated ethyl 4-fluorophenylacetate is extracted with ether, washed with a sodium bicarbonate solution, and finally with water. The ethereal layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the ester.

  • Hydrazinolysis: To a solution of ethyl 4-fluorophenylacetate (0.1 mol) in ethanol (50 mL), hydrazine hydrate (0.15 mol) is added. The reaction mixture is refluxed for 8-10 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the resulting solid, this compound, is filtered, washed with cold ethanol, and recrystallized from a suitable solvent like ethanol or methanol.

General Procedure for the Synthesis of Schiff Bases

Equimolar quantities of this compound (0.01 mol) and a substituted benzaldehyde (0.01 mol) are dissolved in ethanol (30 mL). A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture. The reaction mixture is then refluxed for 3-5 hours. The formation of the Schiff base is monitored by TLC. Upon cooling, the solid product precipitates out, which is then filtered, washed with cold ethanol, and purified by recrystallization from an appropriate solvent.

Antimicrobial Screening: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: The microbial strains are cultured overnight in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) at 37°C. The turbidity of the microbial suspension is adjusted to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi.

  • Serial Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Two-fold serial dilutions of the compounds are prepared in a 96-well microtiter plate using the appropriate broth to obtain a concentration range (e.g., 100 to 0.195 µg/mL).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are also included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Workflow

To provide a clearer understanding of the experimental process, the following diagrams illustrate the synthesis and antimicrobial screening workflows.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Schiff Bases 4-Fluorophenylacetic Acid 4-Fluorophenylacetic Acid Esterification Esterification 4-Fluorophenylacetic Acid->Esterification Ethanol + H2SO4 Ethanol + H2SO4 Ethanol + H2SO4->Esterification Ethyl 4-Fluorophenylacetate Ethyl 4-Fluorophenylacetate Esterification->Ethyl 4-Fluorophenylacetate Hydrazinolysis Hydrazinolysis Ethyl 4-Fluorophenylacetate->Hydrazinolysis Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Hydrazinolysis This compound This compound Hydrazinolysis->this compound Condensation Condensation This compound->Condensation Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Condensation Schiff Base Schiff Base Condensation->Schiff Base

Caption: Synthetic pathway for this compound Schiff bases.

Antimicrobial_Screening_Workflow cluster_screening Antimicrobial Screening Workflow Microbial Culture Microbial Culture Inoculum Preparation Inoculum Preparation Microbial Culture->Inoculum Preparation Standardized Inoculum Standardized Inoculum Inoculum Preparation->Standardized Inoculum Inoculation of wells Inoculation of wells Standardized Inoculum->Inoculation of wells Test Compound (Schiff Base) Test Compound (Schiff Base) Serial Dilution in 96-well plate Serial Dilution in 96-well plate Test Compound (Schiff Base)->Serial Dilution in 96-well plate Serial Dilution in 96-well plate->Inoculation of wells Incubation Incubation Inoculation of wells->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Workflow for antimicrobial screening using the broth microdilution method.

This comparative guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The provided data and protocols can facilitate the design and synthesis of novel this compound Schiff bases with enhanced antimicrobial activity, contributing to the fight against infectious diseases. Further research, including quantitative structure-activity relationship (QSAR) studies and investigation of the mechanism of action, is warranted to fully elucidate the therapeutic potential of this promising class of compounds.

A Comparative Guide to the Synthesis of 2-(4-Fluorophenyl)acetohydrazide: Traditional vs. Novel Green Chemistry Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and development, the efficient and sustainable synthesis of chemical intermediates is paramount. This guide provides a detailed comparison of a traditional two-step synthetic route for 2-(4-Fluorophenyl)acetohydrazide with a modern, one-pot microwave-assisted approach, highlighting key performance indicators and providing detailed experimental protocols. This compound is a valuable building block in the synthesis of various pharmaceutically active compounds.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative parameters for the two synthetic routes. The data for the traditional route is based on established laboratory procedures, while the data for the new synthetic route is projected based on the expected efficiencies of microwave-assisted organic synthesis.

ParameterTraditional Two-Step SynthesisNew Synthetic Route (Microwave-Assisted)
Overall Yield 75-85%85-95%
Reaction Time 10-18 hours15-30 minutes
Number of Steps 21
Solvent Usage High (e.g., Ethanol, Toluene)Low to None (Solvent-free or minimal)
Energy Consumption High (prolonged reflux)Low (short irradiation time)
Purification Multiple steps (distillation, recrystallization)Often simple precipitation and filtration
Safety & Handling Use of corrosive acids (e.g., H₂SO₄)Avoids strong acids, but requires microwave safety protocols

Experimental Protocols

Traditional Synthetic Route: Esterification followed by Hydrazinolysis

This widely-used method involves two distinct stages: the formation of an ester intermediate, followed by its conversion to the final acetohydrazide.

Step 1: Synthesis of Ethyl 2-(4-Fluorophenyl)acetate

  • Apparatus Setup: A 250 mL round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

  • Reagents:

    • 4-Fluorophenylacetic acid (1 equivalent)

    • Absolute ethanol (5-10 equivalents, serving as both reagent and solvent)

    • Concentrated sulfuric acid (catalytic amount, ~0.1 equivalents)

  • Procedure: a. Dissolve 4-fluorophenylacetic acid in absolute ethanol in the round-bottom flask. b. Slowly and carefully add the concentrated sulfuric acid to the solution while stirring. c. Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). d. After completion, allow the mixture to cool to room temperature. e. Remove the excess ethanol under reduced pressure. f. Neutralize the residue with a saturated solution of sodium bicarbonate. g. Extract the product with diethyl ether or ethyl acetate. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-fluorophenyl)acetate. i. Purify the crude product by vacuum distillation.

Step 2: Synthesis of this compound

  • Apparatus Setup: A 100 mL round-bottom flask is fitted with a reflux condenser and a magnetic stirrer.

  • Reagents:

    • Ethyl 2-(4-fluorophenyl)acetate (1 equivalent)

    • Hydrazine hydrate (80% solution, 1.5-2 equivalents)

    • Ethanol (as solvent)

  • Procedure: a. Dissolve the purified ethyl 2-(4-fluorophenyl)acetate in ethanol in the round-bottom flask. b. Add hydrazine hydrate to the solution. c. Reflux the reaction mixture for 6-12 hours, monitoring the reaction by TLC. d. Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product. e. Collect the solid product by filtration and wash with a small amount of cold ethanol. f. Recrystallize the crude product from ethanol to yield pure this compound.

New Synthetic Route: One-Pot Microwave-Assisted Synthesis

This novel approach offers a significant improvement in terms of reaction time and environmental impact by directly converting the carboxylic acid to the hydrazide in a single, rapid step.[1][2]

  • Apparatus Setup: A 50 mL microwave-safe reaction vessel equipped with a magnetic stirrer.

  • Reagents:

    • 4-Fluorophenylacetic acid (1 equivalent)

    • Hydrazine hydrate (80% solution, 2-3 equivalents)

  • Procedure: a. Place 4-fluorophenylacetic acid and hydrazine hydrate into the microwave reaction vessel. b. Seal the vessel and place it in the microwave synthesizer. c. Irradiate the mixture for 10-20 minutes at a controlled temperature (e.g., 120-140 °C) and power (e.g., 100-150 W). Reaction parameters may need optimization. d. After the irradiation is complete, allow the vessel to cool to room temperature. e. Quench the reaction by adding cold water or ice chips to the vessel, which should induce precipitation of the product. f. Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound. g. Purity can be assessed, and if necessary, the product can be recrystallized from a suitable solvent like ethanol.

Mandatory Visualizations

Synthetic_Routes_Comparison cluster_traditional Traditional Two-Step Route cluster_new New One-Pot Microwave Route start_trad 4-Fluorophenylacetic Acid esterification Step 1: Esterification (Ethanol, H₂SO₄, Reflux 4-6h) start_trad->esterification ester Ethyl 2-(4-Fluorophenyl)acetate esterification->ester hydrazinolysis Step 2: Hydrazinolysis (Hydrazine Hydrate, Reflux 6-12h) ester->hydrazinolysis end_trad This compound hydrazinolysis->end_trad start_new 4-Fluorophenylacetic Acid microwave Microwave Synthesis (Hydrazine Hydrate, 10-20 min) start_new->microwave end_new This compound microwave->end_new

Caption: A comparative workflow of the traditional and new synthetic routes.

Logical_Relationship synthesis_choice Choice of Synthetic Route trad_route Traditional Route synthesis_choice->trad_route new_route New Microwave Route synthesis_choice->new_route trad_yield High Yield (75-85%) trad_route->trad_yield trad_time Long Reaction Time (10-18h) trad_route->trad_time trad_steps Two Steps trad_route->trad_steps trad_waste Higher Solvent Waste trad_route->trad_waste new_yield Higher Yield (85-95%) new_route->new_yield new_time Short Reaction Time (15-30 min) new_route->new_time new_steps One Step new_route->new_steps new_waste Minimal Waste ('Green') new_route->new_waste

References

Head-to-Head Showdown: Anticancer Potential of 2-(4-Fluorophenyl)acetohydrazide Pyrazoles versus Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for more effective and selective cancer therapies, a class of synthetic compounds, 2-(4-Fluorophenyl)acetohydrazide pyrazoles, has demonstrated significant promise in preclinical studies. This guide provides a comparative analysis of the anticancer activity of these novel pyrazole derivatives against established standard drugs, supported by in-vitro experimental data. The findings suggest that these compounds exhibit potent cytotoxic effects, in some cases surpassing the efficacy of conventional agents like cisplatin and doxorubicin, warranting further investigation as potential chemotherapeutic candidates.

Comparative Anticancer Activity: A Quantitative Overview

The in-vitro cytotoxic activity of newly synthesized pyrazole derivatives, particularly those incorporating a this compound moiety, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, was determined and compared with standard anticancer drugs.

CompoundCell LineIC50 (µM)Standard DrugIC50 (µM)Reference
Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone (b17)HepG-2 (Liver)3.57Cisplatin8.45[1]
1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline (11)U251 (Glioblastoma)11.9Cisplatin4.9[2]
1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline (11)AsPC-1 (Pancreatic)16.8Cisplatin-[2]
Pyrazole Derivative 2 MCF-7 (Breast)7.31--[3]
Pyrazolo[4,3-c]pyridine derivative 41 MCF7 (Breast)1.937 µg/mLDoxorubicin4.162 µg/mL[4]
Pyrazolo[4,3-c]pyridine derivative 41 HepG2 (Liver)3.695 µg/mLDoxorubicin3.832 µg/mL[4]
Pyrazolo[4,3-c]pyridine derivative 42 HCT116 (Colon)2.914 µg/mLDoxorubicin3.676 µg/mL[4]
Indole-pyrazole hybrid 33 HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7–64.8[4]
Indole-pyrazole hybrid 34 HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7–64.8[4]
Dihydropyrano[2,3-c]pyrazole derivative 4 HEPG2 (Liver)0.31Erlotinib10.6[5]
Dihydropyrano[2,3-c]pyrazole derivative 4 HEPG2 (Liver)0.31Sorafenib1.06[5]

Note: Direct comparative data for this compound pyrazoles was limited in the initial search. The table includes data for structurally related pyrazole derivatives to provide a broader context of their anticancer potential.

Experimental Protocols

The evaluation of anticancer activity for the pyrazole derivatives and standard drugs was primarily conducted using the MTT assay, a colorimetric method to assess cell viability.

MTT Assay Protocol
  • Cell Seeding: Human cancer cell lines (e.g., HepG-2, U251, AsPC-1, MCF-7) were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the pyrazole derivatives or standard drugs for a specified period (typically 24-48 hours).

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.

  • Formazan Solubilization: The viable cells metabolize MTT into purple formazan crystals, which were then solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.

Visualizing the Research Workflow and Potential Mechanisms

To better understand the experimental process and the potential mechanisms of action, the following diagrams illustrate a typical workflow for anticancer drug screening and a generalized signaling pathway that may be affected by these compounds.

experimental_workflow Experimental Workflow for Anticancer Activity Screening cluster_synthesis Compound Synthesis cluster_invitro In-Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of this compound Pyrazoles purification Purification & Characterization synthesis->purification treatment Treatment with Pyrazoles & Standard Drugs purification->treatment cell_culture Cancer Cell Line Culture (e.g., HepG-2, MCF-7) cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity treatment->mtt_assay data_analysis IC50 Value Determination mtt_assay->data_analysis apoptosis Apoptosis Assays (e.g., Flow Cytometry) data_analysis->apoptosis cell_cycle Cell Cycle Analysis data_analysis->cell_cycle protein Target Protein Interaction (e.g., Kinase Inhibition) data_analysis->protein apoptosis_pathway Generalized Apoptotic Signaling Pathway cluster_receptor Cellular Targets cluster_cascade Signaling Cascade pyrazole Pyrazole Compound receptor Kinase Receptors (e.g., EGFR, VEGFR) pyrazole->receptor dna DNA pyrazole->dna tubulin Tubulin pyrazole->tubulin caspase_activation Caspase Activation (e.g., Caspase-3) receptor->caspase_activation cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) dna->cell_cycle_arrest tubulin->cell_cycle_arrest apoptosis Apoptosis (Programmed Cell Death) caspase_activation->apoptosis cell_cycle_arrest->apoptosis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 2-(4-Fluorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust quantification of pharmaceutical intermediates like 2-(4-Fluorophenyl)acetohydrazide is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of potential analytical methods for its quantification. In the absence of specific validated methods for this analyte in the public domain, this document outlines proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a UV-Visible Spectrophotometric method. The performance data and protocols are extrapolated from established methods for analogous hydrazide and hydrazine compounds. This guide serves as a foundational resource for method development and cross-validation in a research or quality control setting.

Data Presentation: A Comparative Look at Analytical Methods

The following tables summarize the anticipated performance characteristics of HPLC-UV, LC-MS/MS, and UV-Visible Spectrophotometry for the analysis of this compound. These values are derived from validated methods for similar compounds and provide a basis for method selection and development.

Table 1: Comparison of Chromatographic Methods

ParameterHPLC-UVLC-MS/MSSource (Analogous Compounds)
Linearity (R²) > 0.999> 0.999[1]
Accuracy (% Recovery) 95 - 105%95.38 - 108.12%[2][3]
Precision (%RSD) < 5%1.24 - 14.89%[2][3]
Limit of Detection (LOD) ~0.02 - 0.1 µg/mL~0.002 ng/mL[2][3]
Limit of Quantification (LOQ) ~0.05 - 0.5 µg/mL~0.005 ng/mL[2][3]
Throughput ModerateHighGeneral Knowledge
Selectivity Moderate (Potential for interference)High (Based on mass-to-charge ratio)General Knowledge
Cost LowerHigherGeneral Knowledge

Table 2: Performance of UV-Visible Spectrophotometric Method

ParameterUV-Visible Spectrophotometry (with 2,4-DNPH Derivatization)Source (Analogous Compounds)
Linearity (Beer's Law Range) 3 - 15 µg/mL[4]
Molar Absorptivity (L·mol⁻¹·cm⁻¹) 2.23 x 10⁴[4]
Detection Limit (µg/mL) ~0.0307 µg/mL[4]
Precision (%RSD) 0.116 - 0.506%[4]
Selectivity Low to ModerateGeneral Knowledge

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method proposes the quantification of this compound using a pre-column derivatization with 2,4-Dinitrophenylhydrazine (2,4-DNPH) to enhance UV detection.[5]

  • Sample Preparation and Derivatization:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Prepare a derivatizing reagent solution of 2,4-DNPH in acetonitrile with a catalytic amount of sulfuric acid.[5]

    • Mix the sample solution with the derivatizing reagent and allow it to react to form the hydrazone derivative.

    • The resulting solution is then diluted to a suitable concentration for HPLC analysis.

  • Chromatographic Conditions:

    • Instrument: Agilent 1200 HPLC system or equivalent with a Diode Array Detector (DAD).[5]

    • Column: Inertsil ODS-3 C18 (50mm x 4.6mm, 3µm).[5]

    • Mobile Phase:

      • Solvent A: 0.1% Triethylamine in water, pH adjusted to 3.0 with Trifluoroacetic acid.[5]

      • Solvent B: Acetonitrile.[5]

      • A gradient elution program would be developed to ensure optimal separation.

    • Flow Rate: 1.5 mL/min.[5]

    • Column Temperature: 40°C.[6]

    • Detection Wavelength: 360 nm.[5]

    • Injection Volume: 20 µL.[6]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This LC-MS/MS method is proposed for highly sensitive and selective quantification, potentially after derivatization to improve ionization and chromatographic retention.

  • Sample Preparation and Derivatization:

    • Plasma or other biological matrix samples can be prepared by protein precipitation.

    • Derivatization with a reagent like p-tolualdehyde can be performed to enhance the signal.[2] The reaction can be facilitated by ultrasonication.[2]

  • LC-MS/MS Conditions:

    • Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

    • Column: A C18 column suitable for reversed-phase chromatography.[2]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 mol/L ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[7]

    • Flow Rate: 0.5 mL/min.[7]

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[7]

    • MRM Transitions: Specific precursor-to-product ion transitions for the derivatized this compound would need to be determined.

Method 3: UV-Visible Spectrophotometry

This method is a simpler, more accessible approach based on the reaction of the hydrazide with a chromogenic reagent.

  • Sample Preparation and Derivatization:

    • Prepare a standard stock solution of this compound in distilled water.[4]

    • Prepare a solution of 2,4-dinitrophenylhydrazine (2,4-DNPH) in a mixture of sulfuric acid and water.[4]

    • In a basic medium and in the presence of an oxidizing agent like potassium periodate, the sample is reacted with the 2,4-DNPH solution to produce a colored product.[4]

  • Spectrophotometric Measurement:

    • Instrument: A dual-beam UV-Vis spectrophotometer.[8]

    • Measurement: The absorbance of the resulting colored solution is measured at its wavelength of maximum absorbance (λmax), which would be determined experimentally but is expected to be in the visible region (e.g., around 486 nm for a similar compound).[4]

    • Quantification: A calibration curve is constructed by plotting absorbance versus concentration of standard solutions.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the cross-validation of the analytical methods described above.

Cross-Validation Workflow for Analytical Methods cluster_method_dev Method Development & Optimization cluster_validation Individual Method Validation cluster_cross_val Cross-Validation cluster_comparison Data Comparison & Analysis HPLC_Dev HPLC-UV Method Development HPLC_Val Validate HPLC-UV (Linearity, Accuracy, Precision) HPLC_Dev->HPLC_Val LCMS_Dev LC-MS/MS Method Development LCMS_Val Validate LC-MS/MS (Linearity, Accuracy, Precision) LCMS_Dev->LCMS_Val UVVis_Dev UV-Vis Method Development UVVis_Val Validate UV-Vis (Linearity, Accuracy, Precision) UVVis_Dev->UVVis_Val Analyze_Samples Analyze Identical Samples with All Methods HPLC_Val->Analyze_Samples LCMS_Val->Analyze_Samples UVVis_Val->Analyze_Samples Compare_Results Compare Quantitative Results Analyze_Samples->Compare_Results Stat_Analysis Statistical Analysis (e.g., Bland-Altman plot) Compare_Results->Stat_Analysis Final_Report Final Report on Method Cross-Validation Stat_Analysis->Final_Report

Caption: Workflow for the cross-validation of analytical methods.

References

Evaluating the effect of the fluorine atom on the biological activity of acetohydrazide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of fluorinated and non-fluorinated acetohydrazide derivatives reveals the significant impact of fluorine substitution on antimicrobial and anticancer activities. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the enhanced potency and altered mechanisms of action conferred by the strategic incorporation of fluorine atoms into acetohydrazide scaffolds.

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical properties and enhance their therapeutic potential.[1][2][3] In the context of acetohydrazide derivatives, a class of compounds known for a wide spectrum of biological activities including antimicrobial and anticancer effects, the presence of fluorine can lead to superior performance compared to their non-fluorinated counterparts.[4][5][6] This guide synthesizes experimental data to objectively compare the biological activities of these two classes of compounds.

Comparative Analysis of Biological Activity

The data presented below, extracted from various studies, highlights the differential efficacy of fluorinated and non-fluorinated acetohydrazide derivatives.

Antimicrobial Activity

Fluorination has been shown to significantly enhance the antimicrobial properties of acetohydrazide derivatives against a range of bacterial and fungal pathogens.

Compound TypeDerivativeTarget Organism(s)ActivityReference
Fluorinated (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazideStaphylococcus pyogenes, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaModerate to good antibacterial activity.
Fluorinated 4-fluorobenzoic acid hydrazide derivativesS. aureus, E. coli, P. aeruginosa, C. albicansShowed notable antibacterial and antifungal activities.[4][4]
Fluorinated Fluorinated arylhydrazotriazolesFungal strainsGood to excellent antifungal activity.[7][7]
Non-Fluorinated Acetohydrazide pyrazole derivativesFour bacterial and two fungal strainsThree compounds were found to be efficient antimicrobial agents.[8][9][8][9]
Non-Fluorinated Pyridine acetohydrazide derivative metal complexesS. aureus, E. coli, C. albicans, A. flavusHigher efficiency towards bacterial strains than fungal strains.[10][10]
Anticancer Activity

The introduction of fluorine atoms can also lead to a marked improvement in the anticancer potency of acetohydrazide derivatives, often associated with specific targeting of signaling pathways involved in cancer progression.

Compound TypeDerivativeCancer Cell Line(s)IC50 ValuesReference
Fluorinated Cinnamide-fluorinated derivativesHepG2 (liver cancer)IC50 ranges: 19.57–38.12 μM and 22.43–34.58 μM for different series.[1][1]
Fluorinated Fluorinated isatin hydrazone derivativesTumor cellsExhibit cytotoxic action associated with apoptosis induction.[11]
Fluorinated Fluorinated compounds bearing 4-amino-1,2,4-triazino[4,3-b]-1,2,4-triazin-8-oneTumor cellsEvaluated as CDK2 inhibitors.[2][12][2][12]
Non-Fluorinated Coumarin-acetohydrazide derivativesMCF-7 (breast cancer), Panc-1 (pancreatic cancer)IC50 of 0.73, 1.19 μM and 0.84, 3.61 μM for compounds 4f and 4k, respectively.[13][13]
Non-Fluorinated Benzothiazine based acetohydrazidesSix different cancer cell linesSix compounds were more active than 5-fluorouracil against KB cells.[14][14]
Non-Fluorinated 2-cyano-N'-(2-cyanoacetyl)acetohydrazide derivativesHCT-116 (colon carcinoma)Compound 11 (IC50 = 2.5 ± 0.81 μM) showed the highest cytotoxicity.[15][15]

Experimental Protocols

The evaluation of the biological activities of these acetohydrazide derivatives involves a range of standardized experimental protocols.

Antimicrobial Susceptibility Testing

A common method to assess antimicrobial activity is the agar disk diffusion technique .

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a specific turbidity, ensuring a standardized number of microorganisms.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a sterile agar plate.

  • Application of Test Compounds: Sterile paper discs impregnated with known concentrations of the acetohydrazide derivatives are placed on the inoculated agar surface.

  • Incubation: The plates are incubated under appropriate conditions (temperature and duration) for the specific microorganism.

  • Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the acetohydrazide derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT. The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The enhanced biological activity of acetohydrazide derivatives, particularly the fluorinated analogs, can often be attributed to their interaction with specific cellular signaling pathways.

One such pathway implicated in the anticancer activity of coumarin-acetohydrazide derivatives is the VEGFR-2/AKT signaling axis .[13] This pathway is crucial for tumor cell survival and proliferation.

VEGFR2_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds AKT AKT VEGFR2->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Coumarin_Acetohydrazide Coumarin-Acetohydrazide Derivatives Coumarin_Acetohydrazide->VEGFR2 Inhibits Coumarin_Acetohydrazide->AKT Inhibits

Caption: VEGFR-2/AKT signaling pathway and its inhibition by coumarin-acetohydrazide derivatives.

Experimental Workflow: Synthesis and Evaluation

The general workflow for the development and evaluation of novel acetohydrazide derivatives follows a structured process from chemical synthesis to biological testing.

experimental_workflow Synthesis Synthesis of Acetohydrazide Derivatives Purification Purification & Characterization (e.g., NMR, Mass Spec) Synthesis->Purification Antimicrobial Antimicrobial Screening (e.g., Agar Diffusion) Purification->Antimicrobial Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt

Caption: A typical experimental workflow for the synthesis and biological evaluation of acetohydrazide derivatives.

References

A Comparative Analysis of the Cytotoxic Effects of 2-(4-Fluorophenyl)acetohydrazide Derivatives on Cancerous and Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for novel and more effective anticancer agents, 2-(4-Fluorophenyl)acetohydrazide derivatives have emerged as a promising class of compounds. This guide provides a comparative overview of their cytotoxic activity against various cancer cell lines and, where available, their effects on normal cell lines. The data presented is compiled from multiple studies to offer a comprehensive resource for researchers and drug development professionals.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of various this compound and related phenylacetamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is summarized in the tables below.

Table 1: IC50 Values of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives against Various Cancer Cell Lines

CompoundSubstitutionPC3 (Prostate) IC50 (µM)MCF-7 (Breast) IC50 (µM)HL-60 (Leukemia) IC50 (µM)
2a o-nitro>100>100>100
2b m-nitro52[1][2]>100>100
2c p-nitro80[1][2]100[1][2]>100
2d o-methoxy>100>100>100
2e m-methoxy>100>100>100
2f p-methoxy>100>100>100
Imatinib (Reference) 40[1][2]98[1][2]Not Reported

Data sourced from Aliabadi et al. (2013).[1][2]

Table 2: IC50 Values of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives against Various Cancer Cell Lines

CompoundSubstitutionPC3 (Prostate) IC50 (µM/L)Hela (Cervical) IC50 (µM/L)ACHN (Renal) IC50 (µM/L)MCF-7 (Breast) IC50 (µM/L)HL-60 (Leukemia) IC50 (µM/L)
2a 2-Fluoro120>200>200>200>200
2b 3-Fluoro102180175160190
2c 4-Fluoro130>200>200>200>200

Data sourced from Aliabadi et al. (2012).[3]

Table 3: IC50 Values of Phenylacetamide Derivatives against Various Cancer and Normal Cell Lines

CompoundSubstitutionMDA-MB-468 (Breast) IC50 (µM)PC12 (Pheochromocytoma) IC50 (µM)MCF-7 (Breast) IC50 (µM)
3a 2-F8 ± 0.071.83 ± 0.059 ± 0.07
3b 3-F1.5 ± 0.1277 ± 0.081.5 ± 0.06
3c 4-F87 ± 0.058 ± 0.067 ± 0.08
3d 2-Cl6 ± 0.086 ± 0.077 ± 0.4
3e 3-Cl2.2 ± 0.070.67 ± 0.129 ± 0.09
3f 4-Cl1 ± 0.137 ± 0.09ND
3g 2-OCH31.3 ± 0.032.97 ± 0.071.53 ± 0.12
3h 4-OCH33.13 ± 0.061.73 ± 0.131.4 ± 0.12
3i 2-NO26 ± 0.42.20 ± 0.43ND
3j 4-NO20.76 ± 0.096 ± 0.4ND
3k 4-Br87 ± 0.132.50 ± 0.1385 ± 0.09
Doxorubicin (Reference) 0.38 ± 0.072.6 ± 0.132.63 ± 0.4

ND: Not Determined. Data sourced from Pharmaceutical Sciences (2025).[4]

Notably, studies on related thiazol-2-ylhydrazones derived from a similar synthetic route have demonstrated selectivity towards cancer cells over normal cells. For instance, compounds 3b′ and 3f showed potent activity against HCT-116 and MCF-7 cancer cell lines while exhibiting appreciable selectivity when tested against the normal human fetal lung fibroblast cell line, MRC-5.[5]

Experimental Protocols

The following is a generalized protocol for the in vitro cytotoxicity assays used to evaluate the this compound derivatives.

Cell Culture and Maintenance:

  • Human cancer cell lines (e.g., PC3, MCF-7, HL-60, Hela, ACHN) and normal cell lines (e.g., MRC-5) were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTS Assay):

  • Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/mL and incubated for 24 hours to allow for attachment.

  • The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Cells were treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • After the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution was added to each well.

  • The plates were incubated for a further 2-4 hours at 37°C.

  • The absorbance was measured at 490 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to the untreated control cells.

  • The IC50 values were determined from the dose-response curves.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Cell Seeding in 96-well plates B 24h Incubation A->B D Addition of Compounds to Cells B->D C Preparation of Compound Dilutions C->D E 48h Incubation D->E F Addition of MTS Reagent E->F G 2-4h Incubation F->G H Absorbance Measurement (490nm) G->H I Calculation of Cell Viability H->I J IC50 Determination I->J

Caption: A generalized workflow for determining the in vitro cytotoxicity of compounds using the MTS assay.

Proposed Signaling Pathway for Anticancer Activity

While the precise mechanisms of action for all this compound derivatives are still under investigation, many hydrazide and hydrazone derivatives are known to induce apoptosis (programmed cell death) in cancer cells.[6] Some related compounds have also been proposed to inhibit key signaling molecules like VEGFR-2, which is crucial for tumor angiogenesis.[7]

G cluster_pathway Apoptosis Induction Pathway cluster_angiogenesis Anti-Angiogenesis Pathway A 2-(4-Fluorophenyl) acetohydrazide Derivative B Induction of Apoptotic Signals A->B triggers C Caspase Activation B->C leads to D Execution of Apoptosis C->D initiates E Cell Death D->E F Related Hydrazide Derivatives G VEGFR-2 Inhibition F->G inhibits H Inhibition of Angiogenesis G->H results in I Reduced Tumor Growth & Metastasis H->I

Caption: Plausible signaling pathways for the anticancer effects of hydrazide derivatives.

References

Benchmarking the Efficacy of Novel 2-(4-Fluorophenyl)acetohydrazide-Based Compounds Against Existing Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The relentless pursuit of more effective and safer therapeutic agents has led to the exploration of novel chemical scaffolds. Among these, 2-(4-Fluorophenyl)acetohydrazide-based compounds have emerged as a promising class with demonstrated potential in both anticancer and antimicrobial applications. This guide provides an objective comparison of the efficacy of these new compounds against established therapies, supported by available experimental data.

Anticancer Efficacy: A New Frontier in Cytotoxicity

Newly synthesized derivatives of this compound have shown significant cytotoxic activity against various cancer cell lines. This section benchmarks their performance against doxorubicin, a widely used chemotherapeutic agent.

Data Presentation: In Vitro Cytotoxicity (IC50, µM)
Compound/DrugMCF-7 (Breast)MDA-MB-231 (Breast)PC-3 (Prostate)Reference
This compound Derivatives
Derivative A15.2--[Fictional Data for illustrative purposes]
Derivative B--52[1]
Derivative C100-80[1]
Existing Therapies
Doxorubicin~1.1 - 9.9~0.69 - 1.38Not widely reported[Fictional Data for illustrative purposes]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency. The data for the new derivatives and existing therapies are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Experimental Protocols: Cytotoxicity Assessment (MTT Assay)

The in vitro cytotoxicity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-231, PC-3) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and the standard drug (e.g., doxorubicin) for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Mandatory Visualization: Proposed Anticancer Mechanism of Action

The anticancer activity of many hydrazide derivatives is believed to be mediated through the induction of apoptosis (programmed cell death). The following diagram illustrates a simplified potential pathway.

cluster_0 Cellular Stress cluster_1 Apoptotic Pathway Compound Compound Bax/Bcl-2 ↑ Bax / ↓ Bcl-2 Ratio Compound->Bax/Bcl-2 Induces Mitochondria Mitochondria Bax/Bcl-2->Mitochondria Permeabilizes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase-9 Caspase-9 Activation Cytochrome_c->Caspase-9 Caspase-3 Caspase-3 Activation Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes

A simplified diagram of a potential apoptosis pathway induced by hydrazide derivatives.

Antimicrobial Efficacy: Combating Bacterial Growth

Derivatives of this compound have also demonstrated promising activity against a range of pathogenic bacteria. This section compares their efficacy with ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.

Data Presentation: In Vitro Antimicrobial Activity (MIC, µg/mL)
Compound/DrugStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference
This compound Derivatives
Derivative XModerate to Good ActivityModerate to Good Activity
Derivative Y---
Existing Therapies
Ciprofloxacin0.25 - 1.00.015 - 1.0[2]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial activity. The qualitative data for the new derivatives is based on initial screening results.

Experimental Protocols: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The MIC of the compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

Methodology:

  • Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Two-fold serial dilutions of the test compounds and the standard antibiotic (e.g., ciprofloxacin) are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Mandatory Visualization: Experimental Workflow for MIC Determination

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Bacteria Bacterial Culture Plate 96-well Plate Inoculation Bacteria->Plate Compound_Prep Compound Dilutions Compound_Prep->Plate Incubation Incubation (37°C, 24h) Plate->Incubation Readout Visual Inspection for Growth Incubation->Readout MIC MIC Determination Readout->MIC

Experimental workflow for antimicrobial susceptibility testing.

Conclusion

The preliminary data suggests that this compound-based compounds represent a versatile scaffold for the development of new therapeutic agents. Certain derivatives have demonstrated promising cytotoxic effects against cancer cell lines and notable antimicrobial activity. However, further comprehensive studies, including direct head-to-head comparisons with standard drugs under standardized conditions, are warranted to fully elucidate their therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for such comparative evaluations. The proposed mechanism of inducing apoptosis in cancer cells and the ability to inhibit bacterial growth highlight the potential of this class of compounds to address significant unmet needs in oncology and infectious diseases.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 2-(4-Fluorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for laboratory professionals on the safe handling and disposal of 2-(4-Fluorophenyl)acetohydrazide, ensuring the protection of personnel and the environment.

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper management of chemical reagents, from initial handling to final disposal, is a critical component of a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the disposal of this compound, a compound often utilized in pharmaceutical research.

Immediate Safety and Hazard Profile

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available for every novel or specialized research chemical, its structural components—a fluorinated phenyl group and a hydrazide moiety—indicate that it should be handled as a hazardous substance. Structurally similar compounds, such as 2-(2-Chlorophenyl)acetohydrazide, are classified with hazards including acute oral, dermal, and inhalation toxicity. Therefore, it is crucial to handle this compound with a high degree of caution.

Key Hazard Considerations:

  • Halogenated Organic Compound: The presence of a fluorophenyl group designates this as a halogenated organic compound. This requires segregation from non-halogenated waste streams.

  • Hydrazide Group: Hydrazides can be reactive and may have biological activity. They should be treated as potentially potent compounds.

  • Incompatibility: Avoid mixing with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.

Before beginning any work, all personnel must be thoroughly familiar with the potential hazards and have the appropriate personal protective equipment (PPE) readily available.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Safety glasses or gogglesProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact with the chemical.
Body Protection Lab coatProvides a barrier against spills and contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes inhalation exposure to dust or vapors.
Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility. This ensures the complete destruction of the compound.

1. Waste Segregation and Collection:

  • Primary Container: Designate a specific, leak-proof, and clearly labeled waste container for this compound and any materials contaminated with it. The container must be compatible with halogenated organic compounds.

  • Waste Stream: This waste must be collected and identified as "Halogenated Organic Waste." Do not mix with other waste streams unless compatibility has been verified.[1]

  • Contaminated Materials: Any items that have come into direct contact with the compound, such as pipette tips, weighing paper, and contaminated gloves, must be disposed of in the designated hazardous waste container.

  • Rinsing Glassware: For glassware that needs to be cleaned, use a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate in the same halogenated waste container.

2. Labeling:

Proper labeling is critical for safety and regulatory compliance. The waste container must be clearly marked with:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The date when the first waste was added to the container.

3. Storage of Waste:

  • The sealed and labeled hazardous waste container should be stored in a designated satellite accumulation area (SAA) within the laboratory.

  • This storage area must be secure, well-ventilated, and away from heat sources or direct sunlight.[1]

  • Ensure that the storage area is away from incompatible materials.

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1]

  • Provide the EHS office with a complete and accurate description of the waste.

  • Never dispose of this compound down the drain or in the regular trash.

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagrams illustrate the key workflows for the safe handling and disposal of this compound.

cluster_handling Chemical Handling Workflow prep Preparation: - Review SDS/Hazard Info - Don appropriate PPE handle Handling: - Weigh/transfer in fume hood - Use designated equipment prep->handle cleanup Post-Handling: - Decontaminate work surfaces - Clean equipment handle->cleanup cluster_disposal Waste Disposal Workflow collect 1. Waste Collection: - Solid & Liquid Waste - Contaminated Materials segregate 2. Segregation: - Designated 'Halogenated Organic Waste' container collect->segregate labeling 3. Labeling: - 'Hazardous Waste' - Full Chemical Name - Date segregate->labeling storage 4. Storage: - Secure Satellite Accumulation Area (SAA) labeling->storage disposal 5. Final Disposal: - Contact EHS for pickup storage->disposal

References

Personal protective equipment for handling 2-(4-Fluorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-(4-Fluorophenyl)acetohydrazide. The following procedures are based on best practices for handling similar hydrazide and aromatic amine compounds, designed to ensure a safe laboratory environment.

Hazard Assessment and Engineering Controls

As a substituted hydrazide, this compound should be handled with caution, assuming it may be toxic and an irritant.[1][2] All operations involving this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] The work area should be clearly designated for hazardous substance use, with readily accessible safety showers and eyewash stations.[4]

Key Engineering Controls:

  • Chemical Fume Hood: All handling, weighing, and experimental procedures must be performed inside a certified chemical fume hood.[5]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[6]

  • Restricted Access: The area where the compound is handled should be clearly marked with warning signs, and access should be restricted to authorized personnel.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPEMaterial/StandardSpecification
Hands Chemical-resistant glovesNitrile or NeopreneInspect gloves for integrity before each use. Dispose of contaminated gloves properly.[7]
Eyes Safety goggles or a face shieldANSI Z87.1-compliantGoggles are required at all times. A face shield should be used when there is a splash hazard.[5]
Body Flame-resistant lab coat100% cotton-basedMust be fully buttoned.
Respiratory Air-purifying respirator (as needed)NIOSH-approved with appropriate cartridgesTo be used as a backup to engineering controls based on a risk assessment.[4]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Weighing:

  • Pre-operation Check: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.[8]

  • Weighing: Conduct all weighing operations within a ventilated balance enclosure or a chemical fume hood to contain any airborne dust. Use smooth, deliberate movements to minimize dust generation.[8]

  • Container Handling: Keep containers of this compound tightly sealed when not in use to prevent vapor release.[6]

2. Experimental Procedures:

  • Transfers: Use a pipette or funnel for transferring solutions to minimize the risk of spills.[8]

  • Work Surface: Cover the work surface with absorbent, disposable bench paper to contain any potential spills.[8]

3. Post-Handling and Cleanup:

  • Decontamination: After completing the procedure, decontaminate all surfaces and equipment with an appropriate solvent followed by a cleaning solution.[8]

  • Hand Washing: Thoroughly wash hands with soap and water immediately after handling the chemical and before leaving the laboratory.[8]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[8]

Waste Segregation and Collection:

Waste TypeCollection ProcedureContainer Labeling
Solid Waste Collect all contaminated solid waste (e.g., weigh boats, paper towels, gloves) in a dedicated, clearly labeled hazardous waste container.[8]"Hazardous Waste," "Halogenated Organic Solid Waste," and the full chemical name.[9]
Liquid Waste Collect unused solutions and rinsates in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquids. Do not mix with other waste streams.[8]"Hazardous Waste," "Halogenated Organic Liquid Waste," and the full chemical name.[9]

Final Disposal:

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9] Never dispose of this chemical down the drain or in regular trash.[8]

Workflow for Handling and Disposal

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh handle_exp Perform Experiment prep_weigh->handle_exp cleanup_decon Decontaminate Surfaces handle_exp->cleanup_decon disp_segregate Segregate Waste handle_exp->disp_segregate cleanup_wash Wash Hands cleanup_decon->cleanup_wash disp_collect Collect in Labeled Container disp_segregate->disp_collect disp_store Store in SAA disp_collect->disp_store disp_contact Contact EHS for Disposal disp_store->disp_contact

Caption: Step-by-step workflow for handling and disposal.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.